molecular formula C14H14O B089814 Dibenzyl ether CAS No. 103-50-4

Dibenzyl ether

Cat. No.: B089814
CAS No.: 103-50-4
M. Wt: 198.26 g/mol
InChI Key: MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Description

Dibenzyl ether (CAS 103-50-4) is a clear, colorless to pale yellow liquid with a faint, sweet, floral odor . It is an aromatic ether with the molecular formula C 14 H 14 O and a molecular weight of 198.26 g/mol . This compound is valued in scientific research for its versatility as a specialty solvent and reagent in organic synthesis . A prominent modern application is its use as an effective GFP-friendly tissue clearing medium, particularly for mouse brains, enabling detailed 3D imaging of solvent-cleared organs with various microscopy techniques . Its mechanism of action in this context is related to its hydrophobic nature and ability to create a optically clear environment while preserving fluorescent protein signals. Beyond imaging, this compound serves as a plasticizer for nitrocellulose and synthetic rubber . It is also employed in the synthesis of pharmaceuticals and fine chemicals , and finds use in perfumery as a solvent, as well as a flavoring agent in food applications such as chewing gums and baked goods . The compound is hydrophobic, miscible with alcohols and ethers, but insoluble in water . It has a boiling point of approximately 298°C and a flash point of 135°C (275°F) . Researchers should note that this compound is a combustible liquid and can form unstable peroxides upon exposure to air . It should be handled with care, using appropriate personal protective equipment in a well-ventilated area, and stored in a tightly closed container under an inert atmosphere, away from light and oxidizing agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethoxymethylbenzene
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InChI

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID5025819
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Molecular Weight

198.26 g/mol
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Physical Description

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma
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Boiling Point

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol)
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Density

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045
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Vapor Density

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, VERY PALE YELLOW

CAS No.

103-50-4
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Melting Point

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of dibenzyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in clearly structured tables, and visualizations of key processes.

Introduction

This compound, with the chemical formula (C₆H₅CH₂)₂O, is an organic compound classified as an ether derived from benzyl alcohol.[1] It is a colorless liquid with a faint, pleasant odor.[2] This compound finds applications as a plasticizer, a solvent in perfumery, and as a flavoring agent.[1][3] In the context of drug development and research, it is also utilized as a protecting group for alcohols in organic synthesis.[3] This guide will delve into the primary methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and versatile of these is the Williamson ether synthesis. Other notable methods include the reaction of benzyl chloride with a base and the dehydration of benzyl alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4] In the case of this compound, a benzyl alkoxide reacts with a benzyl halide.

Experimental Protocol:

A detailed experimental protocol for the Williamson ether synthesis of this compound is as follows:

  • Preparation of Sodium Benzyl Oxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous benzyl alcohol. The reaction is exothermic and should be carried out in an inert atmosphere (e.g., under nitrogen or argon). The reaction is complete when all the sodium has reacted to form sodium benzyl oxide.

  • Reaction with Benzyl Halide: To the freshly prepared sodium benzyl oxide solution, add an equimolar amount of benzyl chloride or benzyl bromide dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium halide salt formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or a similar organic solvent.

  • Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Logical Workflow for Williamson Ether Synthesis of this compound:

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Benzyl Alcohol Benzyl Alcohol Sodium Benzyl Oxide Formation Sodium Benzyl Oxide Formation Benzyl Alcohol->Sodium Benzyl Oxide Formation Sodium Metal Sodium Metal Sodium Metal->Sodium Benzyl Oxide Formation Benzyl Halide Benzyl Halide SN2 Reaction SN2 Reaction Benzyl Halide->SN2 Reaction Sodium Benzyl Oxide Formation->SN2 Reaction Quenching Quenching SN2 Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Reaction of Benzyl Chloride with a Base

This compound can also be synthesized by the reaction of benzyl chloride with a strong base, such as sodium hydroxide.[1] This method can sometimes be accompanied by the formation of benzyl alcohol as a byproduct.[5] The use of phase-transfer catalysts can improve the yield and reaction conditions.[6]

Experimental Protocol using Phase-Transfer Catalysis:

  • Reaction Setup: In a round-bottom flask, combine benzyl chloride, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80 °C) for several hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in the Williamson ether synthesis protocol.

Synthesis from Benzyl Alcohol

The dehydration of benzyl alcohol can also yield this compound. This reaction is typically catalyzed by an acid or a solid catalyst like graphene oxide.[7]

Experimental Protocol using Graphene Oxide Catalyst:

  • Reaction Mixture: In a reaction vessel, mix benzyl alcohol with a catalytic amount of graphene oxide.[7]

  • Reaction Conditions: Heat the mixture at a temperature range of 70-170 °C for 12-36 hours.[7]

  • Post-treatment: After the reaction, the catalyst can be removed by filtration. The resulting liquid is then purified by distillation to obtain this compound.[7]

Comparison of Synthesis Methods
MethodReactantsCatalyst/BaseTypical YieldAdvantagesDisadvantages
Williamson Ether Synthesis Benzyl alcohol, Sodium, Benzyl halideSodiumGood to HighVersatile, well-understood mechanismRequires anhydrous conditions, use of sodium metal
From Benzyl Chloride Benzyl chlorideStrong base (e.g., NaOH)Moderate to GoodSimpler reagentsByproduct formation (benzyl alcohol), can require phase-transfer catalyst
From Benzyl Alcohol Benzyl alcoholGraphene oxide or AcidVariableAtom economicalMay require high temperatures and long reaction times

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and the use of various spectroscopic techniques.

Physical Properties

The physical properties of this compound are well-documented and can be used for its initial identification.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol [8]
Appearance Colorless liquid[2]
Odor Faint, pleasant[2]
Boiling Point 298 °C[2]
Melting Point 1.5-3.5 °C[2]
Density 1.043 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.562[2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[1]
Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the this compound molecule.

Logical Relationship of Characterization Techniques:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement Synthesized this compound Synthesized this compound NMR Spectroscopy NMR Spectroscopy Synthesized this compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized this compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized this compound->Mass Spectrometry Boiling Point Boiling Point Synthesized this compound->Boiling Point Refractive Index Refractive Index Synthesized this compound->Refractive Index Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Boiling Point->Purity Assessment Refractive Index->Purity Assessment

Caption: Interrelation of techniques for the characterization of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), integration, and coupling constants (for ¹H NMR).

¹H and ¹³C NMR Data for this compound in CDCl₃:

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons7.25-7.40Multiplet10HAromatic protons (C₆H₅)
Protons4.55Singlet4HMethylene protons (-CH₂-)
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbon138.5Quaternary aromatic carbon (C-ipso)
Carbon128.4Aromatic CH
Carbon127.8Aromatic CH
Carbon127.6Aromatic CH
Carbon72.1Methylene carbon (-CH₂-)

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the C-O-C stretching vibration of the ether linkage.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Intensity Assignment
3080-3030MediumAromatic C-H stretch
2940-2860MediumAliphatic C-H stretch
1600, 1495, 1450Medium to StrongAromatic C=C bending
1100-1050StrongC-O-C ether stretch
740, 695StrongMonosubstituted benzene ring C-H out-of-plane bend

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Predicted Mass Spectrometry Fragmentation Pattern for this compound:

The fragmentation of ethers often involves cleavage alpha to the oxygen atom.[9] For this compound, the most characteristic fragmentation is the cleavage of the C-O bond to form the stable benzyl cation, which can rearrange to the tropylium ion.

m/z Proposed Fragment Ion Structure
198Molecular Ion [M]⁺[(C₆H₅CH₂)₂O]⁺
107[M - C₇H₇]⁺[C₆H₅CH₂O]⁺
91[C₇H₇]⁺[C₆H₅CH₂]⁺ (Benzyl cation) -> [C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺[C₆H₅]⁺ (Phenyl cation)
65[C₅H₅]⁺

The base peak in the mass spectrum of this compound is typically observed at m/z 91, corresponding to the highly stable tropylium ion.[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Williamson ether synthesis remains a robust and widely applicable method for its preparation. The characterization of the compound is comprehensively achieved through a combination of physical property measurements and spectroscopic analyses, including NMR, IR, and mass spectrometry. The provided experimental protocols and data tables serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Dibenzyl Ether

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and practical applications in synthesis and analysis.

Core Physical Properties

This compound is a colorless to light yellow liquid characterized by a faint, aromatic, or slightly floral odor.[1][2][3] It is an organic compound with the chemical formula (C₆H₅CH₂)₂O.[3][4] The following table summarizes its key physical properties.

PropertyValueUnitsNotes
Molecular Formula C₁₄H₁₄O-[1][3][5]
Molecular Weight 198.26 g/mol [1][3]
Appearance Colorless to light yellow liquid-[2][3][5]
Odor Faint, sweet, almond-like, floral-[1][4][6][7]
Melting Point 1.5 to 3.5°C[2][7]
Boiling Point 298°Cat 760 mmHg, may decompose[2][7][8]
Density 1.040 - 1.043g/mLat 20-25 °C[2][7][9]
Vapor Density 6.8(Air = 1)Heavier than air[2][8]
Vapor Pressure 0.03mbarat 25 °C[2]
Flash Point 135°CClosed Cup[2]
Refractive Index ~1.5406-at 20 °C[1]
logP (Octanol/Water) 3.31-Indicates low water solubility[1][10]

Chemical Properties and Reactivity

This compound's chemical behavior is primarily defined by the ether linkage and the two flanking benzyl groups. It is generally stable under standard conditions but exhibits reactivity with strong reagents.[7]

PropertyDescriptionNotes
Solubility Insoluble in water.[4][6][7][8] Miscible with alcohols, ethers, chloroform, and other common organic solvents.[4][6][11]Its hydrophobic nature makes it a useful non-polar solvent.[3]
Stability Stable under normal laboratory conditions.[7] It can slowly decompose at ordinary temperatures and oxidizes in air to form unstable and potentially explosive peroxides.[1][7][8]Storage should be in a cool, dry place away from air and light.[4]
Reactivity Reacts violently with strong oxidizing agents.[1][7][8] It can act as a weak base, forming salts with strong acids.[1][7]Incompatible with strong acids and strong oxidizing agents.[7]
Cleavage The C-O ether bond can be cleaved. This is commonly achieved through hydrogenation or catalytic transfer hydrogenation.[4]This property is fundamental to its use as a protecting group in organic synthesis.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are methodologies for its synthesis and a key reaction.

Synthesis via Williamson Ether Synthesis

The most common laboratory-scale synthesis of this compound is an adaptation of the Williamson ether synthesis.[4][6] This method involves the reaction of sodium benzylate with benzyl chloride.

Methodology:

  • Preparation of Sodium Benzylate: Sodium metal is cautiously added to an excess of anhydrous benzyl alcohol in an inert solvent (e.g., dry toluene or THF) under an inert atmosphere (N₂ or Ar). The reaction is allowed to proceed until all the sodium has reacted to form sodium benzylate.

  • Ether Formation: A solution of benzyl chloride in the same inert solvent is added dropwise to the freshly prepared sodium benzylate solution at a controlled temperature, typically with gentle heating.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Workup and Purification: Once complete, the reaction mixture is cooled and quenched by the slow addition of water to destroy any unreacted sodium benzylate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is removed under reduced pressure.

  • Final Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Cleavage of this compound (Deprotection)

This compound is frequently used as a protecting group for alcohols.[4] Its removal (deprotection) is typically achieved by catalytic hydrogenation.

Methodology:

  • Reaction Setup: The this compound substrate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (from a balloon or a pressurized system).

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS to confirm the cleavage of the ether and the formation of the deprotected alcohol and toluene as a byproduct.

  • Filtration and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualized Workflows and Mechanisms

Visual diagrams are essential for clarifying complex processes and relationships in chemistry.

Synthesis_Workflow A Prepare Sodium Benzylate (Sodium + Benzyl Alcohol) B Add Benzyl Chloride (Dropwise) A->B Freshly prepared C Reaction under Inert Atmosphere (Heat) B->C Initiates SN2 D Quench with Water & Aqueous Workup C->D After completion E Dry & Concentrate Organic Phase D->E Isolate crude F Purify by Vacuum Distillation E->F Remove impurities G Pure this compound F->G Final Product

Caption: Workflow for the Williamson Synthesis of this compound.

Deprotection_Mechanism cluster_0 Catalytic Hydrogenation A This compound + H₂ B Pd/C Catalyst Surface A->B Adsorption C Hydrogenolysis (C-O Bond Cleavage) B->C Reaction D Products: Alcohol + Toluene C->D Desorption

Caption: Logical steps in the catalytic deprotection of a benzyl ether.

Applications in Research and Development

This compound's properties make it a valuable tool in several areas of chemical R&D:

  • Protecting Group for Alcohols: Its primary application is as a protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products.[4] The benzyl group is stable to a wide range of reaction conditions but can be removed cleanly under mild hydrogenolysis conditions.[4]

  • Specialty Solvent: Due to its high boiling point, low volatility, and good solvency for many organic compounds, it is used as a solvent in specific reactions and in perfumery.[4][6]

  • Plasticizer: It serves as a plasticizer for polymers like nitrocellulose and synthetic rubber.[3][6]

  • Flavoring and Fragrance Agent: It is used as a flavoring agent in some food products and as a component in fragrance formulations.[6]

References

"dibenzyl ether solubility in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dibenzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility classifications and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a relatively nonpolar molecule due to the two aromatic benzyl groups, with a slight polarity introduced by the ether linkage. This structure dictates its high solubility in nonpolar or weakly polar organic solvents and its very low solubility in highly polar solvents like water.

Solubility of this compound in Common Organic Solvents

This compound exhibits a wide range of solubility in common organic solvents. While precise quantitative values are not extensively reported, qualitative assessments consistently indicate its high solubility in many organic media. The term "miscible" is frequently used, which implies that the substances are soluble in each other in all proportions.

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (at 25°C unless noted)
Alcohols EthanolMiscible[1][2][3][4]Data not available
MethanolSolubleData not available
Ethers Diethyl EtherMiscible[1][2][3][4]Data not available
Ketones AcetoneMiscible[2][4]Data not available
Halogenated ChloroformMiscible[1][2][3][4]Data not available
Aqueous WaterInsoluble[1][3]42 mg/L[5]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols can be employed.

Shake-Flask Method (for Equilibrium Solubility)

This is the most common method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • Apparatus for quantitative analysis (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the supernatant through a syringe filter compatible with the solvent.

  • Quantification: Carefully take an aliquot of the clear, saturated solution for analysis to determine the concentration of this compound. Two common methods for quantification are detailed below.

Quantification by the Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

  • Accurately weigh a clean, dry evaporation dish.

  • Transfer a precise volume or mass of the saturated filtrate into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

  • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

  • Weigh the dish containing the dried residue.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the solubility based on the mass of the residue and the initial volume or mass of the solvent.

Quantification by UV-Vis Spectroscopy

This method is suitable as this compound contains aromatic rings which absorb ultraviolet light.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Measure the Absorbance of the Saturated Solution:

    • Take a precise aliquot of the clear saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate the Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G A 1. Preparation of Saturated Solution (Excess this compound in solvent) B 2. Equilibration (Thermostatic shaker, 24-72h) A->B C 3. Phase Separation (Centrifugation or Filtration) B->C D 4. Quantification of Solute (Gravimetric, UV-Vis, etc.) C->D E 5. Data Analysis & Reporting (Calculate solubility in g/100mL or mol/L) D->E

References

Spectroscopic Analysis of Dibenzyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl ether, a common organic compound with applications in various fields, including its use as a plasticizer and in fragrance formulations. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₄O, Molar Mass: 198.26 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Solvent: CDCl₃, Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.33Multiplet10HAromatic protons (C₆H₅)
4.54Singlet4HMethylene protons (-CH₂-)

¹³C NMR (Carbon-13 NMR) Data [1]

Solvent: CDCl₃, Frequency: 25.16 MHz

Chemical Shift (δ) ppmAssignment
128.34Aromatic CH
127.69Aromatic CH
127.56Aromatic C (quaternary)
72.07Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands. The most prominent feature for ethers is the strong C-O stretching vibration.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1450Medium to WeakAromatic C=C ring stretch
1300 - 1200StrongAsymmetric C-O-C stretch (characteristic for aryl ethers)[3]
1120 - 1085StrongC-O stretch
740 - 690StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Ionization Method: Electron Ionization (EI), 70 eV[4]

m/zRelative Intensity (%)Assignment
198~10Molecular ion [M]⁺
107~15[C₇H₇O]⁺
91100[C₇H₇]⁺ (Tropylium ion) - Base Peak
77~70[C₆H₅]⁺ (Phenyl ion)
65~45[C₅H₅]⁺
51~60[C₄H₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The tube should be capped to prevent solvent evaporation.

  • Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 90 MHz or 300 MHz instrument.

  • Data Acquisition : The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

  • Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the salt plates (or the solvent) is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in electron ionization). This process removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.

  • Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (NMR) or prepare thin film (IR) Sample->Dissolution NMR/IR Path Vaporization Vaporize for MS Sample->Vaporization MS Path NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Crystal Structure of Dibenzyl Ether and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystal Structure Data of Dibenzyl Ether Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives, providing a quantitative basis for structural comparison.

Table 1: Crystallographic Data for Bis(2-bromobenzyl) Ether

ParameterValue
Chemical FormulaC₁₄H₁₂Br₂O
Molecular Weight356.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.6022(6)
b (Å)10.1590(5)
c (Å)12.2368(6)
α (°)90
β (°)112.853(2)
γ (°)90
Volume (ų)1329.10(12)
Z4
Density (calculated) (g/cm³)1.781
Absorption Coefficient (mm⁻¹)6.586
F(000)696.0

Table 2: Crystallographic Data for N,N'-dibenzylterephthalamide

ParameterValue
Chemical FormulaC₂₂H₂₀N₂O₂
Molecular Weight356.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0601(4)
b (Å)19.3409(12)
c (Å)9.2139(6)
α (°)90
β (°)96.658(3)
γ (°)90
Volume (ų)895.34(11)
Z2
Density (calculated) (g/cm³)1.321
Absorption Coefficient (mm⁻¹)0.086
F(000)376

Table 3: Crystallographic Data for N,N,N',N'-tetrabenzylterephthalamide

ParameterValue
Chemical FormulaC₃₆H₃₂N₂O₂
Molecular Weight524.64
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.0984(7)
b (Å)9.7749(7)
c (Å)16.7946(11)
α (°)87.265(3)
β (°)82.592(3)
γ (°)74.053(3)
Volume (ų)1418.10(18)
Z2
Density (calculated) (g/cm³)1.228
Absorption Coefficient (mm⁻¹)0.076
F(000)556

Experimental Protocols

The determination of the crystal structures presented above involves a series of meticulous experimental procedures. The following sections outline the typical methodologies employed.

Synthesis and Crystallization

Bis(2-bromobenzyl) Ether: The synthesis of bis(2-bromobenzyl) ether can be achieved through the Williamson ether synthesis. A typical procedure involves the reaction of 2-bromobenzyl bromide with a suitable base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent from a solution of the purified compound.

N,N'-dibenzylterephthalamide and N,N,N',N'-tetrabenzylterephthalamide: These derivatives are generally synthesized by the reaction of terephthaloyl chloride with the corresponding benzylamine (benzylamine for the dibenzyl derivative and dibenzylamine for the tetrabenzyl derivative) in the presence of a base, such as triethylamine, in a solvent like dichloromethane. Single crystals are typically grown by slow evaporation of the solvent or by vapor diffusion techniques.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for these compounds are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer and maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using various crystallographic metrics.

Signaling Pathways and Biological Activity

Certain derivatives of this compound have demonstrated significant biological activity, making them promising candidates for drug development. A notable example is the class of resorcinol dibenzyl ethers that have been identified as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction.

Inhibition of the PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, thereby allowing the tumor to grow unchecked. Resorcinol this compound derivatives have been designed to disrupt this interaction.

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Therapeutic Intervention Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 PD1->PDL1 Interaction (Immune Suppression) Dibenzyl_Ether_Derivative Resorcinol Dibenzyl Ether Derivative Dibenzyl_Ether_Derivative->PDL1 Inhibition Dibenzyl_Ether_Derivative->PD1 Inhibition

Inhibition of the PD-1/PD-L1 immune checkpoint by resorcinol this compound derivatives.

By blocking the PD-1/PD-L1 interaction, these this compound derivatives can restore the anti-tumor activity of the immune system. This mechanism of action has been validated through in vitro assays and in vivo tumor models, highlighting the potential of these compounds as a new generation of cancer immunotherapies.

Other Biological Activities

Brominated dibenzyl ethers, often found in marine organisms, have been reported to exhibit a range of biological effects, including:

  • Cytotoxicity: Certain brominated derivatives have shown cytotoxic activity against various human cancer cell lines. The proposed mechanism often involves the induction of oxidative stress.

  • Antifungal Activity: Some this compound derivatives have demonstrated antifungal properties. The mechanism of action for benzyl derivatives, in general, can involve the disruption of fungal cell membrane integrity and inhibition of key enzymes.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, presenting key crystallographic data and outlining the experimental methodologies for their determination. The absence of a publicly available crystal structure for the parent this compound underscores the importance of studying its derivatives to understand the conformational preferences and intermolecular interactions of this structural motif. Furthermore, the identification of resorcinol dibenzyl ethers as potent inhibitors of the PD-1/PD-L1 signaling pathway showcases the significant potential of this class of compounds in the development of novel cancer therapeutics. The structure-activity relationships derived from the crystallographic and biological data presented herein will be invaluable for the rational design of future this compound-based molecules with tailored properties for scientific and medicinal applications.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Dibenzyl Ether with Strong Acids and Bases

Abstract

This compound (DBE) is a common synthetic intermediate and a robust protecting group for hydroxyl functionalities, prized for its general stability. Understanding its reactivity under harsh acidic and basic conditions is critical for its effective use in complex multi-step syntheses, particularly in pharmaceutical development where controlled deprotection is paramount. This technical guide provides a comprehensive overview of the reaction mechanisms, products, and experimental considerations for the interaction of this compound with strong acids and bases. It includes detailed experimental protocols, tabulated quantitative data for key transformations, and mechanistic diagrams to elucidate the underlying chemical pathways.

Reaction of this compound with Strong Acids

The cleavage of the carbon-oxygen bond in ethers is most commonly achieved under strongly acidic conditions. For this compound, which is a symmetrical benzylic ether, this cleavage reaction is facile due to the exceptional stability of the resulting benzylic carbocation intermediate.

Mechanism of Acid-Catalyzed Cleavage

The reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[1][2] The key steps are:

  • Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr, HI), converting the alkoxy group into a good leaving group (benzyl alcohol).[3][4]

  • Carbocation Formation: The protonated ether undergoes heterolytic cleavage of a C-O bond to form a stable, resonance-delocalized benzyl carbocation and a molecule of benzyl alcohol. This is typically the rate-determining step.

  • Nucleophilic Attack: A nucleophile (the conjugate base of the acid, e.g., Br⁻) attacks the benzyl carbocation to form a benzyl halide. The benzyl alcohol formed in the previous step can also be protonated and subsequently converted to a second molecule of the benzyl halide, particularly when an excess of the acid is used.[2]

AcidCleavage DBE This compound (BnOBn) ProtonatedDBE Protonated Ether DBE->ProtonatedDBE + H⁺ HBr H-Br Carbocation Benzyl Carbocation (Bn+) ProtonatedDBE->Carbocation Slow (RDS) - BnOH BenzylAlcohol Benzyl Alcohol (BnOH) BenzylBromide1 Benzyl Bromide (BnBr) Carbocation->BenzylBromide1 + Br⁻ ProtonatedAlcohol Protonated BnOH BenzylAlcohol->ProtonatedAlcohol + H⁺ BenzylBromide2 Benzyl Bromide (BnBr) ProtonatedAlcohol->BenzylBromide2 + Br⁻ - H₂O Water H₂O

Caption: SN1 mechanism for the acid-catalyzed cleavage of this compound.

Common Acidic Reagents

A variety of strong Brønsted and Lewis acids can effect the cleavage of this compound:

  • Hydrogen Halides (HI, HBr): These are the most common reagents. HI is generally more reactive than HBr.[4] Concentrated aqueous solutions or solutions in acetic acid are often used, typically with heating.[5]

  • Boron Tribromide (BBr₃): As a powerful Lewis acid, BBr₃ is highly effective for cleaving ethers, including benzyl ethers, often at low temperatures (e.g., -78 °C to room temperature).[6][7] It is particularly useful for substrates sensitive to protic acids.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid with a non-nucleophilic conjugate base. It can promote the formation of benzylic carbocations, leading to ether cleavage or participation in Friedel-Crafts type reactions if a suitable arene is present.[8][9]

Quantitative Data on Acid-Catalyzed Ether Cleavage

The following table summarizes conditions for the acid-catalyzed cleavage of benzyl ethers, using benzyl phenyl ether (BPE) as a well-documented model system that is analogous to this compound.

Reagent/CatalystSubstrateSolventTemperature (°C)Time (h)Conversion/YieldReference
H₂SO₄Benzyl Phenyl Etherγ-Valerolactone (GVL)1802~75% Conversion[10]
H₂SO₄Benzyl Phenyl EtherGVL / H₂O (3:1)1802~95% Conversion[10]
HBr (48%)Methyl Phenyl EtherAcetic AcidReflux12-16High Yield (General)[5]
BBr₃Aryl Methyl EtherCH₂Cl₂-78 to RT1-3>90% Yield (General)[7]
TFABenzyl AlcoholBenzeneReflux1764% Yield (Alkylation)[9]
Experimental Protocol: Cleavage of this compound with HBr in Acetic Acid

This protocol is adapted from standard procedures for aryl ether cleavage.[5]

Materials:

  • This compound (1.0 g, 5.04 mmol)

  • Glacial acetic acid (20 mL)

  • Hydrobromic acid (48% aqueous solution, 25 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate

  • Stir plate with heating mantle, round-bottom flask, condenser, and separatory funnel

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g) in glacial acetic acid (20 mL).

  • Reaction: Add 48% aqueous HBr (25 mL) to the solution. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product (benzyl bromide) by vacuum distillation or column chromatography on silica gel.

Reaction of this compound with Strong Bases

This compound is notably stable towards a wide range of basic conditions, including concentrated alkali hydroxides (NaOH, KOH) and alkoxides (e.g., NaOEt, KOtBu). This stability is a key feature of its utility as a protecting group. However, under the action of exceptionally strong bases, particularly organometallic reagents, it can undergo reaction.

Mechanism of Reaction with Organometallic Bases

The primary reaction with very strong bases like organolithium reagents is not cleavage but deprotonation at the benzylic (α) carbon.[11] This is an acid-base reaction where the benzylic proton (pKa ≈ 35-37) is abstracted.

  • Coordination: The Lewis basic ether oxygen may first coordinate to the lithium cation of the organolithium aggregate (e.g., n-BuLi dimer or tetramer).

  • Deprotonation (α-Lithiation): The alkyl anion (e.g., butyl anion) acts as a powerful base, abstracting a proton from one of the benzylic carbons to form a new organolithium species, (benzyloxy)benzyl lithium, and an alkane (e.g., butane).[12][13] This lithiated intermediate is a potent nucleophile and can be used in subsequent C-C bond-forming reactions.

BaseReaction DBE This compound Intermediate Lithiated Intermediate DBE->Intermediate + n-BuLi - Butane nBuLi n-BuLi Butane Butane

Caption: α-Lithiation of this compound with n-butyllithium.

Common Strong Base Reagents
  • Organolithium Reagents (n-BuLi, s-BuLi): These are the most common reagents for achieving α-lithiation of ethers.[12] The reaction is typically performed at low temperatures (-78 °C to 0 °C) in an inert ethereal solvent like THF or diethyl ether.

  • Sodium Amide (NaNH₂): As the conjugate base of ammonia (pKa ≈ 38), NaNH₂ is an extremely strong base capable of deprotonating very weak carbon acids.[14] While primarily used for deprotonating terminal alkynes or in elimination reactions, it has the potential to cause rearrangement or deprotonation in benzylic systems.[15]

Quantitative Data on Base-Induced Reactions

Quantitative kinetic studies have focused on the rate of deprotonation of benzyl ethers by n-BuLi, confirming that the reaction proceeds and is influenced by the aggregation state of the organolithium reagent.

ReagentSubstrateSolventTemperature (°C)ObservationReference
n-BuLiBenzyl Methyl EtherTHF / Hexane-80Kinetic study of α-lithiation[11][12]
n-BuLiThis compoundDiethyl Ether-78 to 0Formation of α-lithiated species(General)
KNH₂Benzyl EthersLiquid NH₃N/APotential for rearrangement(General)
Experimental Protocol: α-Lithiation of this compound

This protocol describes a general procedure for the deprotonation of a benzyl ether at the α-position.

Materials:

  • This compound (1.0 g, 5.04 mmol)

  • Anhydrous tetrahydrofuran (THF, 25 mL)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 3.5 mL, 5.6 mmol, 1.1 eq)

  • Electrophile (e.g., iodomethane or benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous glassware, syringe, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a stir bar, a thermometer, and a septum under an inert atmosphere.

  • Reaction: Add this compound (1.0 g) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-BuLi solution via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) may be observed, indicating anion formation.

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.1 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Extract the product with diethyl ether (3 x 40 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product by column chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing the reactions described.

Workflow Setup Inert Atmosphere Setup (Flame-dried glassware) Reagents Dissolve Substrate (this compound) in Anhydrous Solvent Setup->Reagents Cooling Cool to Reaction Temp (e.g., 0°C or -78°C) Reagents->Cooling Addition Slow Addition of Acid or Base Cooling->Addition Reaction Stir for Prescribed Time (Monitor by TLC) Addition->Reaction Quench Careful Quenching (H₂O, NaHCO₃, or NH₄Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Drying, Concentration & Purification (Chromatography/Distillation) Workup->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: General laboratory workflow for ether reactivity studies.

Summary and Implications for Drug Development

The reactivity of this compound is highly dependent on the pH of the medium.

  • With Strong Acids: this compound is readily cleaved, typically via an SN1 mechanism. This is a common deprotection strategy but is considered harsh and may not be suitable for acid-sensitive substrates.[16]

  • With Strong Bases: this compound is exceptionally stable towards common bases. Only very strong organometallic bases or alkali metal amides will react, and the predominant pathway is α-deprotonation rather than ether cleavage.

For drug development professionals, this dichotomous reactivity provides clear strategic guidance. Acid-labile protecting groups should not be present if acidic debenzylation is planned. Conversely, the high stability of the benzyl ether to base allows for the use of a wide array of base-mediated reactions (e.g., ester saponification, Fmoc deprotection) elsewhere in the molecule without affecting the protected hydroxyl group. The potential for α-lithiation offers a route to further functionalization at the benzylic position, expanding its synthetic utility beyond simple protection.

References

Toxicology and Safety of Dibenzyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl ether (CAS No. 103-50-4), a benzyl ether with the chemical formula (C₆H₅CH₂)₂O, is utilized in various industrial applications, including as a plasticizer, a specialty solvent, and a fragrance ingredient.[1][2] Given its potential for human and environmental exposure, a thorough understanding of its toxicological and safety profile is imperative for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure. Ingestion may lead to nausea, while inhalation of its vapor can also cause nausea due to its odor.[3] Prolonged skin contact may result in reddening and irritation, and direct contact with the eyes can cause mild irritation.[3][4]

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50RatOral2500 mg/kg[5][6]
LD50MouseOral4300 mg/kg[7]
LD50RabbitDermal>5000 mg/kg[5]
LD50RabbitDermal> 5370 mg/kg[8]

Irritation and Sensitization

Skin and Eye Irritation

This compound is reported to cause mild skin irritation upon prolonged exposure and mild eye irritation upon direct contact.[3][4][9] In a skin irritation study using rabbits, following OECD Test Guideline 404, no skin irritation was observed after 24 hours.[8]

Skin Sensitization

This compound is classified as a skin sensitizer.[10][11] However, studies in humans have shown varied results. A guinea pig maximization test indicated that this compound can cause sensitization.[12] In contrast, a human maximization test at a concentration of 2760 μg/cm² and a human repeated insult patch test (HRIPT) at 2362 μg/cm² showed no sensitization reactions.[12] Based on a weight of evidence approach, a No Expected Sensitization Induction Level (NESIL) of 2300 μg/cm² has been established for this compound.[12]

Repeated Dose Toxicity

A 91-day repeated dose oral toxicity study was conducted in rats in accordance with OECD Guideline 408.[13][14] this compound was administered in the diet at doses of 62, 196, or 620 mg/kg/day.[13][14] The primary observed effect at the highest dose in females was an increase in absolute and relative liver weights.[13][14] No other significant toxicological or pathological effects were noted at any dose level.[13]

Table 2: Repeated Dose Toxicity of this compound

Study TypeSpeciesRouteDosesNOAELKey FindingsReference
91-day studyRatOral (diet)62, 196, 620 mg/kg/day196 mg/kg/dayIncreased liver weight in high-dose females.[13][14][15]
91-day studyRatOral-620 mg/kgNo observed adverse effect level.[8]

Genotoxicity and Carcinogenicity

Genotoxicity

This compound has been found to be non-genotoxic in available studies.[12] An in vitro micronucleus test showed that it did not induce a statistically significant increase in micronuclei in binucleated cells, with or without metabolic activation.[12] This indicates that under the study conditions, this compound is considered non-clastogenic.[12]

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic.[10] Regulatory bodies such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not identified this compound as a known, probable, or possible human carcinogen.[10][16]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[5][9][10][11] It is not readily biodegradable and has a potential for bioaccumulation.[10]

Table 3: Ecotoxicity of this compound

TestSpeciesDurationValueReference
EC50Pseudokirchneriella subcapitata (Green Alga)72 hours4,070 µg/L[15]
EC50Daphnia magna (Water Flea)48 hours770 µg/L[15]
LC50Oryzias latipes (Medaka Fish)96 hours6,800 µg/L[15]
NOECPseudokirchneriella subcapitata (Green Alga)72 hours320 µg/L[15]
NOECDaphnia magna (Water Flea)21 days98 µg/L[10][15]

Metabolism and Degradation

The metabolic pathway of this compound in mammals is not extensively detailed in the available literature. However, studies on its degradation in microorganisms and through chemical processes provide insight into its potential biotransformation. The bacterium Rhodococcus sp. strain DEE5151 has been shown to degrade this compound, with benzoic acid identified as an intermediate.[17] Additionally, this compound can undergo chemical decomposition in the presence of oxygen to form an unstable peroxide, which further breaks down into benzaldehyde and benzyl alcohol.[2]

G DBE This compound Peroxide Unstable Peroxide DBE->Peroxide Oxygen BenzoicAcid Benzoic Acid DBE->BenzoicAcid Rhodococcus sp. Benzaldehyde Benzaldehyde Peroxide->Benzaldehyde BenzylAlcohol Benzyl Alcohol Peroxide->BenzylAlcohol G cluster_0 Pre-study Phase cluster_1 90-Day Dosing Phase cluster_2 Post-study Phase AnimalAcclimation Animal Acclimation (Rodents) DoseSelection Dose Range Finding AnimalAcclimation->DoseSelection DailyDosing Daily Oral Administration (3 Dose Levels + Control) DoseSelection->DailyDosing DailyObs Clinical Observations DailyDosing->DailyObs WeeklyMeas Body Weight & Food/Water Intake DailyDosing->WeeklyMeas InterimAnalysis Hematology & Clinical Chemistry DailyDosing->InterimAnalysis Necropsy Gross Necropsy DailyObs->Necropsy WeeklyMeas->Necropsy InterimAnalysis->Necropsy Histopathology Microscopic Examination Necropsy->Histopathology DataAnalysis Data Analysis & NOAEL Determination Histopathology->DataAnalysis G cluster_0 Preparation cluster_1 Exposure and Incubation cluster_2 Analysis PrepStrains Prepare Bacterial Strains (S. typhimurium, E. coli) Mix Mix: Strains + Substance + S9 Mix (or buffer) PrepStrains->Mix PrepS9 Prepare S9 Mix (Metabolic Activation) PrepS9->Mix PrepTestSubstance Prepare Test Substance (Multiple Concentrations) PrepTestSubstance->Mix Plate Plate on Minimal Agar Mix->Plate Incubate Incubate (e.g., 37°C for 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to Controls) Count->Analyze G cluster_0 Induction Phase (Day 0-7) cluster_1 Rest Period (Day 8-20) cluster_2 Challenge Phase (Day 21-23) Intradermal Day 0: Intradermal Injections (Substance, Adjuvant, Mixture) Topical Day 7: Topical Application (Occlusive Patch) Intradermal->Topical Rest 10-14 Day Rest Period (Development of Sensitization) Topical->Rest Challenge Day 21: Topical Challenge (Naive Site, Non-irritating Dose) Rest->Challenge Scoring Day 22-23: Score Skin Reactions (Erythema & Edema at 24h & 48h) Challenge->Scoring G cluster_0 Induction Phase (3 Weeks) cluster_1 Rest Period (2 Weeks) cluster_2 Challenge Phase Induction 9 Repeated 24h Patch Applications (Same Skin Site) Rest 10-21 Day Rest Period Induction->Rest Challenge Single 24h Patch Application (Naive Skin Site) Rest->Challenge Evaluation Evaluate Skin Reactions (24h, 48h, 72h Post-application) Challenge->Evaluation

References

A Technical Guide to the Historical Synthesis of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of dibenzyl ether, a compound with applications as a plasticizer, solvent, and intermediate in organic synthesis. The document provides a comparative analysis of key methodologies, detailed experimental protocols, and visual representations of the underlying chemical processes to support research and development in the chemical and pharmaceutical industries.

Core Synthesis Methodologies: A Comparative Overview

Historically, the preparation of this compound has been approached through several key synthetic routes. The most prominent of these are the Williamson ether synthesis, the acid-catalyzed dehydration of benzyl alcohol, and as a significant by-product in the synthesis of benzyl alcohol from benzyl chloride, a process that has been optimized using phase-transfer catalysis. The following table summarizes the quantitative data associated with these classical methods.

Synthesis MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
Williamson Ether Synthesis Sodium Benzylate, Benzyl ChlorideNone (SN2 reaction)RefluxNot specifiedHigh (typically)General Organic Chemistry Principles
Dehydration of Benzyl Alcohol Benzyl AlcoholDimethyl Sulfoxide (DMSO)1753 h89J. Org. Chem. 1977, 42 (11), 2012-2013[1][2][3]
From Benzyl Chloride (PTC) Benzyl Chloride, Water50% aq. NaOH, Tetra-n-butylammonium bisulfate60-631.5 h~95 (of this compound)PrepChem[4]
From Benzyl Chloride Benzyl ChlorideConcentrated AlkaliNot specifiedNot specified>50atamankimya.com[5]

Key Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and proceeds via an SN2 mechanism.[6][7] It involves the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of this compound, this involves the reaction of sodium benzylate with benzyl chloride.

Experimental Protocol:

  • Preparation of Sodium Benzylate: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in an excess of anhydrous benzyl alcohol. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The completion of the reaction is indicated by the complete dissolution of the sodium metal.

  • Ether Formation: To the freshly prepared solution of sodium benzylate in benzyl alcohol, slowly add an equimolar amount of benzyl chloride dropwise with stirring.

  • Reaction Conditions: Gently reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium metal and to dissolve the sodium chloride by-product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent, such as diethyl ether or dichloromethane. Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products sodium_benzylate Sodium Benzylate (Nucleophile) reaction SN2 Reaction sodium_benzylate->reaction benzyl_chloride Benzyl Chloride (Electrophile) benzyl_chloride->reaction dibenzyl_ether This compound sodium_chloride Sodium Chloride reaction->dibenzyl_ether reaction->sodium_chloride

Williamson Ether Synthesis of this compound.
Dehydration of Benzyl Alcohol

A notable historical method for the synthesis of symmetrical ethers is the dehydration of alcohols. For this compound, this involves the self-condensation of benzyl alcohol, which can be effectively promoted by dimethyl sulfoxide (DMSO) at elevated temperatures.

Experimental Protocol (from J. Org. Chem. 1977): [1][2][3]

  • Reaction Setup: In a suitable reaction vessel, combine p-methylbenzyl alcohol (as a model benzylic alcohol) and dimethyl sulfoxide in a molar ratio of 16:1.

  • Reaction Conditions: Heat the mixture to 175 °C for 3 hours. The progress of the reaction, monitoring the disappearance of the starting alcohol and the appearance of the ether product, can be conveniently followed by thin-layer chromatography using a 50% ether-hexane eluent.

  • Purification: After the reaction is complete, the reaction mixture is cooled and can be directly chromatographed on a silica gel column to yield the pure bis(p-methylbenzyl) ether. The solvent is then removed, and the product is dried under vacuum. This procedure yielded 89% of the corresponding ether.

Dehydration_of_Benzyl_Alcohol cluster_reactants Reactants cluster_products Products benzyl_alcohol1 Benzyl Alcohol reaction Dehydration (DMSO, 175°C) benzyl_alcohol1->reaction benzyl_alcohol2 Benzyl Alcohol benzyl_alcohol2->reaction dibenzyl_ether This compound water Water reaction->dibenzyl_ether reaction->water

Self-condensation of Benzyl Alcohol to this compound.
Synthesis from Benzyl Chloride with Phase-Transfer Catalysis

This compound is often formed as a by-product during the synthesis of benzyl alcohol from the hydrolysis of benzyl chloride. The yield of this compound can be significantly increased by using a concentrated base and a phase-transfer catalyst (PTC).

Experimental Protocol:

  • Reaction Setup: To a reaction vessel equipped with a thermometer and a magnetic stirrer, add benzyl chloride, a 50% aqueous solution of sodium hydroxide, and a phase-transfer catalyst such as tetra-n-butylammonium bisulfate.

  • Reaction Conditions: Stir the mixture and heat to approximately 60 °C. The reaction is often slightly exothermic. The reaction progress can be monitored by gas-liquid chromatography.

  • Work-up: Upon completion of the reaction, the mixture will separate into an organic layer and an aqueous layer, often with solid sodium chloride present. The organic layer containing the this compound is separated.

  • Purification: The organic layer can be washed with water to remove any remaining caustic solution and salt. The product can then be purified by vacuum distillation.

This method, particularly with the use of a phase-transfer catalyst, represents a move towards more industrially viable processes for the production of this compound from readily available starting materials.

References

The Enigmatic Presence of Dibenzyl Ether in Nature: A Technical Guide to Its Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl ether, a benzenoid ether with the formula (C₆H₅CH₂)₂O, is a compound of interest in various chemical and pharmaceutical applications. While it is primarily synthesized industrially, reports of its natural occurrence have emerged, sparking interest in its biosynthesis and potential as a natural product. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, details plausible methods for its isolation, and proposes a biosynthetic pathway for its formation in plants.

Natural Occurrence of this compound and Structurally Related Compounds

The natural occurrence of this compound has been reported in the plant kingdom, most notably in Uvaria chamae, a species of flowering plant in the Annonaceae family. While direct quantitative data for this compound is scarce in publicly available literature, several studies on the chemical composition of Uvaria chamae have identified structurally similar benzyl ethers in its root oil.

A review of secondary metabolites in Uvaria chamae indicates the presence of o-methoxybenzyl benzyl ether in the root oil[1][2][3]. The presence of this and other benzyl derivatives suggests a metabolic pathway capable of producing such structures, making the presence of this compound plausible. Another source explicitly states that this compound is a natural product found in Uvaria chamae[4].

Initial reports also suggested the presence of this compound in dills (Anethum graveolens), muscat grapes, and vanilla. However, a thorough review of the scientific literature reveals that in the case of dill, the compound referred to is "dill ether," a monoterpenoid ether and an isomer of this compound, but structurally distinct. There is currently no substantial scientific evidence to support the natural occurrence of this compound in dill, muscat grapes, or vanilla.

Table 1: Reported Natural Occurrence of this compound and Related Compounds

CompoundNatural SourcePlant PartMethod of IdentificationQuantitative DataReference
This compoundUvaria chamaeNot specifiedNot specifiedNot available[4]
o-Methoxybenzyl benzyl etherUvaria chamaeRootNot specified in reviewsNot available in reviews[1][2][3]
Benzyl benzoateUvaria chamaeRootNot specified in reviewsNot available in reviews[1][2][3]

Isolation and Purification of this compound from Natural Sources

While a specific, detailed experimental protocol for the isolation of this compound from a natural source is not available in the reviewed literature, a general methodology for the extraction and purification of aromatic ethers from plant material, particularly roots, can be proposed. This protocol is based on standard phytochemical techniques for the isolation of essential oils and other volatile to semi-volatile compounds.

General Experimental Protocol

2.1.1. Plant Material Preparation

Freshly collected roots of the plant material (e.g., Uvaria chamae) should be thoroughly washed with distilled water to remove any soil and debris. The cleaned roots are then air-dried in the shade for several days or oven-dried at a low temperature (40-50 °C) to reduce moisture content. The dried roots are then pulverized into a coarse powder using a mechanical grinder.

2.1.2. Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils and other volatile compounds from plant materials[5][6][7][8].

  • Place a known quantity (e.g., 500 g) of the powdered root material into a round-bottom flask of a Clevenger-type apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 solid-to-liquid ratio).

  • Heat the flask to boiling. The steam and the volatilized essential oil will rise and pass into the condenser.

  • The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus, where the oil, being less dense than water, will form a layer on top.

  • Continue the distillation for a sufficient period (e.g., 3-4 hours) to ensure complete extraction of the volatile components.

  • After cooling, carefully collect the essential oil layer and dry it over anhydrous sodium sulfate.

2.1.3. Fractionation and Purification by Column Chromatography

The crude essential oil obtained from hydrodistillation is a complex mixture. Column chromatography is a standard technique for separating individual components[9][10].

  • Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel (60-120 mesh), using a non-polar solvent like n-hexane as the slurry.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (n-hexane) and loaded onto the top of the column.

  • Elution: The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A typical gradient would start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 99:1, 98:2, 95:5, etc.).

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions with similar TLC profiles are pooled together.

  • Isolation of this compound: this compound, being a relatively non-polar compound, is expected to elute with a low to medium polarity mobile phase. The fractions containing the pure compound (as determined by TLC and subsequent analytical techniques) are combined.

  • Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator to yield the isolated this compound.

2.1.4. Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Uvaria chamae roots) preparation Preparation (Washing, Drying, Pulverizing) plant_material->preparation hydrodistillation Hydrodistillation preparation->hydrodistillation crude_oil Crude Essential Oil hydrodistillation->crude_oil column_chromatography Column Chromatography crude_oil->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_ether Pure this compound evaporation->pure_ether characterization Characterization (GC-MS, NMR, FTIR) pure_ether->characterization

A generalized workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

While the specific enzymatic pathway for the biosynthesis of this compound has not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of other benzenoid compounds in plants, particularly benzyl benzoate. The formation of benzyl benzoate is catalyzed by the enzyme benzyl alcohol O-benzoyltransferase, which facilitates the reaction between benzyl alcohol and benzoyl-CoA[6][11][12][13].

It is hypothesized that a similar enzyme, tentatively named "benzyl alcohol O-benzyltransferase," could catalyze the formation of this compound. This enzyme would likely utilize benzyl alcohol as the acceptor molecule and a benzylated donor molecule. The biosynthesis would likely proceed through the shikimate pathway to produce phenylalanine, which is a precursor to many benzenoid compounds.

The key steps in the proposed pathway are:

  • Shikimate Pathway: Production of L-phenylalanine from primary metabolites.

  • Formation of Benzaldehyde: Phenylalanine is converted to cinnamic acid, which can then be converted to benzaldehyde through various enzymatic steps.

  • Reduction to Benzyl Alcohol: Benzaldehyde is reduced to benzyl alcohol by an alcohol dehydrogenase.

  • Enzymatic Etherification: Two molecules of benzyl alcohol, or a benzyl alcohol and an activated benzyl donor, are condensed by a putative "benzyl alcohol O-benzyltransferase" to form this compound.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

biosynthetic_pathway shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid trans-Cinnamic Acid phenylalanine->cinnamic_acid benzaldehyde Benzaldehyde cinnamic_acid->benzaldehyde β-oxidative or non-β-oxidative pathways benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol Alcohol Dehydrogenase enzyme Putative Benzyl Alcohol O-Benzyltransferase benzyl_alcohol->enzyme dibenzyl_ether This compound enzyme->dibenzyl_ether

A putative biosynthetic pathway for this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound, particularly in Uvaria chamae, presents an intriguing area for further research. While current literature provides strong indications of its presence, there is a clear need for primary research to isolate, quantify, and fully characterize this compound from its natural sources. The development of a validated analytical method for the quantification of this compound in plant extracts would be a crucial first step.

Furthermore, the elucidation of the specific biosynthetic pathway and the identification and characterization of the enzymes involved, such as the proposed "benzyl alcohol O-benzyltransferase," would provide valuable insights into the metabolic capabilities of plants and could open up possibilities for biotechnological production of this and other valuable benzenoid ethers. The methodologies and proposed pathways outlined in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of dibenzyl ether. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details relevant experimental protocols for thermodynamic analysis, and visualizes the thermal decomposition pathway and experimental workflows.

Thermodynamic and Physical Properties

This compound ((C₆H₅CH₂)₂O) is an organic compound widely used as a solvent and a plasticizer. An understanding of its thermodynamic and physical properties is crucial for its safe and effective use in various applications. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₄O[1][2][3][4][5]
Molar Mass198.26 g/mol [1][2]
AppearanceColorless to pale yellow liquid[4][5]
OdorFaint, almond-like[2]
Melting Point3.6 °C[1][3]
Boiling Point298 °C (decomposes)[1][6]
Density1.043 g/cm³ at 20 °C[1]
SolubilityInsoluble in water; miscible with alcohols and ethers[3][4]
Vapor Pressure1 mmHg at 25 °C (77 °F)[6]

Table 2: Thermodynamic Properties of this compound

PropertyValueNotes
Standard Enthalpy of Formation (ΔfH°)Not availableNo experimentally determined value found in the literature. Can be determined via bomb calorimetry.
Standard Molar Entropy (S°)Not availableNo experimentally determined value found in the literature. Can be determined from heat capacity measurements.
Molar Heat Capacity (Cp)342.3 J·mol⁻¹·K⁻¹This value is reported as "liquid phase standard hot melt," which is interpreted as the molar heat capacity.
Enthalpy of Fusion (ΔfusH)2.0209 x 10⁷ J/kmolAt melting point.[2]

Stability and Decomposition

This compound is generally stable under standard laboratory conditions.[3] However, it is incompatible with strong oxidizing agents and strong acids.[7] It is a combustible liquid and can form explosive peroxides upon prolonged exposure to air, a common characteristic of ethers.

Upon heating, this compound decomposes.[7] The primary decomposition products include benzaldehyde, benzoic acid, and benzyl benzoate. The thermal decomposition is thought to proceed via homolytic cleavage of the carbon-oxygen bond.

Experimental Protocols for Thermodynamic Analysis

The following sections detail the experimental methodologies for determining the key thermodynamic properties of this compound.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of this compound can be calculated from its enthalpy of combustion (ΔcH°), which is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Procedure:

  • Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]

  • Sample Preparation: A precisely weighed liquid sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb. A fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion to determine the temperature rise (ΔT).

  • Calculation:

    • The heat released by the combustion (q_comb) is calculated using the formula: q_comb = -C_cal * ΔT

    • The molar enthalpy of combustion (ΔcH°) is then determined by dividing q_comb by the number of moles of the sample.

    • The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.[9][10][11]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow required to raise the temperature of the sample to that of a standard with a known heat capacity (e.g., sapphire), the heat capacity of the sample can be determined.

Procedure:

  • Baseline Measurement: An initial DSC run is performed with two empty crucibles to establish the baseline heat flow.

  • Standard Measurement: A precisely weighed sapphire standard is placed in the sample crucible, and the DSC run is repeated under the same conditions.

  • Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of this compound, and the DSC run is performed again.

  • Instrument Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[9]

    • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

  • Calculation: The specific heat capacity (c_p) is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature. The molar heat capacity (Cp) is then obtained by multiplying the specific heat capacity by the molar mass of this compound.

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of this compound.[12]

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere. The temperature at which mass loss occurs indicates the onset of decomposition.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrument Conditions:

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Atmosphere: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Data Analysis: The TGA curve plots mass percentage against temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.[13]

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of this compound.

Thermal_Decomposition_of_Dibenzyl_Ether cluster_initiation Initiation Step cluster_propagation Propagation & Product Formation cluster_secondary Secondary Reactions DBE This compound (C₆H₅CH₂)₂O Cleavage Homolytic C-O Bond Cleavage DBE->Cleavage Initiation Heat Heat (Δ) BenzylRadical Benzyl Radical (C₆H₅CH₂•) Cleavage->BenzylRadical BenzyloxyRadical Benzyloxy Radical (C₆H₅CH₂O•) Cleavage->BenzyloxyRadical BenzylAlcohol Benzyl Alcohol (C₆H₅CH₂OH) BenzylRadical->BenzylAlcohol Hydrogen Abstraction Benzaldehyde Benzaldehyde (C₆H₅CHO) BenzyloxyRadical->Benzaldehyde Hydrogen Abstraction FurtherOxidation Further Oxidation Benzaldehyde->FurtherOxidation Esterification Esterification BenzylAlcohol->Esterification BenzoicAcid Benzoic Acid (C₆H₅COOH) FurtherOxidation->BenzoicAcid BenzoicAcid->Esterification BenzylBenzoate Benzyl Benzoate (C₆H₅COOCH₂C₆H₅) Esterification->BenzylBenzoate Experimental_Workflow_for_Thermodynamic_Analysis cluster_enthalpy Enthalpy of Formation (ΔfH°) cluster_heat_capacity Heat Capacity (Cp) cluster_stability Thermal Stability cluster_entropy Standard Molar Entropy (S°) BombCal Bomb Calorimetry CombustionData Measure Heat of Combustion (ΔcH°) BombCal->CombustionData HessLaw Calculate ΔfH° using Hess's Law CombustionData->HessLaw EntropyCalc Calculate S° by integrating (Cp/T)dT from 0 K DSC Differential Scanning Calorimetry (DSC) DSC_Cp Measure Heat Flow vs. Temperature DSC->DSC_Cp CalcCp Calculate Cp using Sapphire Standard DSC_Cp->CalcCp TGA Thermogravimetric Analysis (TGA) TGA_MassLoss Measure Mass Loss vs. Temperature TGA->TGA_MassLoss DecompTemp Determine Decomposition Temperature TGA_MassLoss->DecompTemp CpData Cp data from DSC CpData->EntropyCalc

References

Methodological & Application

Application Notes and Protocols: The Benzyl Ether Group for Alcohol Protection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity and high yields. The benzyl ether group stands as a cornerstone for the protection of hydroxyl functionalities due to its robust nature and versatile deprotection methods. It is stable under a wide range of acidic and basic conditions, making it a reliable choice for lengthy synthetic sequences.[1][2] This document provides a comprehensive overview of the application of benzyl ethers as protecting groups for alcohols, including detailed experimental protocols and comparative data.

Protection of Alcohols as Benzyl Ethers

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis.[3][4][5] This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

General Reaction Scheme:

R-OH + Base → R-O⁻ R-O⁻ + Bn-X → R-O-Bn + X⁻ (where Bn = Benzyl, X = Halide)

Key Considerations for Benzylation:
  • Base Selection: Strong bases like sodium hydride (NaH) are commonly used for complete deprotonation.[3] For substrates with multiple hydroxyl groups where selectivity is desired, milder bases such as silver oxide (Ag₂O) can be employed.[3]

  • Benzylating Agent: Benzyl bromide is a frequently used reagent due to its high reactivity.[4] For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[3]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Deprotection of Benzyl Ethers

The removal of the benzyl protecting group can be accomplished through several methods, primarily categorized as reductive or oxidative cleavage. The choice of deprotection strategy is dictated by the functional groups present in the molecule.

Reductive Cleavage

Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ether deprotection due to its mild and neutral reaction conditions.[1][6][7] The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas, this method utilizes a hydrogen donor, such as 1,4-cyclohexadiene or ammonium formate, in the presence of a catalyst.[3][7]

Oxidative Cleavage

For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes), oxidative methods provide a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[3] Ozonolysis also offers a mild method for the oxidative removal of benzyl groups.[8]

Acidic Cleavage

Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of a primary alcohol as a benzyl ether and its subsequent deprotection.

Table 1: Protection of a Primary Alcohol using Benzyl Bromide

Substrate (Alcohol)BaseBenzylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-DecanolKOH (solid)Benzyl BromideNoneRoom Temp1695[4]
Benzyl AlcoholKOH (solid)Benzyl BromideNoneRoom Temp3581[4]
GeraniolKOH (solid)Benzyl BromideNoneRoom Temp1891[4]
Primary AlcoholNaHBenzyl BromideTHF0 to RT0.5 - 2>90[9]

Table 2: Deprotection of Benzyl Ethers

Deprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenolysisH₂, 10% Pd/CEthanolRoom Temp1 - 12>95[6][7]
Transfer Hydrogenation1,4-Cyclohexadiene, Pd/CEthanolReflux1 - 4High[3][7]
Oxidative (DDQ)DDQCH₂Cl₂/H₂ORoom Temp1 - 880-95[3]
Acidic CleavageBCl₃CH₂Cl₂-78 to 00.5 - 2High[10]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Sodium Hydride and Benzyl Bromide

This procedure describes the benzylation of a primary alcohol using the Williamson ether synthesis.[9]

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (1.2 equiv, 60% dispersion in mineral oil)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous THF (to a concentration of 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ether.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol details the removal of a benzyl protecting group using hydrogen gas and a palladium catalyst.[6]

Materials:

  • Benzyl-protected alcohol (1.0 equiv)

  • Ethanol or other suitable solvent

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for many lab-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection of Alcohol cluster_deprotection Deprotection of Benzyl Ether Start_P Alcohol (R-OH) Step1_P Deprotonation (e.g., NaH in THF) Start_P->Step1_P Intermediate_P Alkoxide (R-O⁻) Step1_P->Intermediate_P Step2_P Nucleophilic Substitution (e.g., Benzyl Bromide) Intermediate_P->Step2_P End_P Benzyl Ether (R-OBn) Step2_P->End_P Start_D Benzyl Ether (R-OBn) Step1_D Cleavage Reaction (e.g., H₂, Pd/C) Start_D->Step1_D End_D Alcohol (R-OH) Step1_D->End_D Byproduct_D Toluene Step1_D->Byproduct_D

Caption: General workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection.

Deprotection_Pathways Protected_Alcohol Protected Alcohol (Benzyl Ether) Reductive Reductive Cleavage Protected_Alcohol->Reductive Oxidative Oxidative Cleavage Protected_Alcohol->Oxidative Acidic Acidic Cleavage Protected_Alcohol->Acidic Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Reductive->Hydrogenolysis Transfer Transfer Hydrogenation (e.g., 1,4-Cyclohexadiene) Reductive->Transfer DDQ DDQ Oxidation Oxidative->DDQ Ozone Ozonolysis Oxidative->Ozone Strong_Acid Strong Acid (e.g., BCl₃) Acidic->Strong_Acid

Caption: Decision tree for selecting a benzyl ether deprotection strategy based on reaction conditions.

References

Dibenzyl Ether: A High-Boiling Point Solvent for Specialized Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl ether ((C₆H₅CH₂)₂O) is a high-boiling point, colorless liquid with a faint, pleasant odor. Its chemical stability, high boiling point, and ability to dissolve a range of organic compounds make it a valuable solvent and reagent in various chemical applications. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis, as a protecting group in organic synthesis, and in oxidation reactions.

Physicochemical Properties

This compound's key physical and chemical properties are summarized in the table below, making it suitable for high-temperature applications where solvent loss through evaporation needs to be minimized.[1][2][3][4]

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol [1]
Boiling Point 298-301 °C[3]
Melting Point 1.5-3.5 °C[4]
Density 1.043 g/mL at 25 °C[4]
Refractive Index 1.5618 at 20 °C[2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, and acetone.[2][3]
Stability Generally stable, but can slowly decompose in the presence of air and moisture to form benzaldehyde. Avoid contact with strong oxidizing agents.[2]

Applications and Protocols

High-Temperature Solvent in Nanoparticle Synthesis

This compound's high boiling point makes it an excellent solvent for the thermal decomposition of metal precursors to synthesize a variety of nanoparticles with controlled size and crystallinity.

Protocol 1: Synthesis of FeWOₓ Nanocrystals

This protocol is adapted from a method for the synthesis of nonstoichiometric iron tungstate (FeWOₓ) nanocrystals via thermal decomposition in this compound. The presence of benzoic acid, an oxidation byproduct of this compound, has been identified as a crucial component for the reproducibility of this synthesis.

Materials:

  • This compound (20 mL)

  • 1,2-dodecanediol (1.5 g)

  • Tungsten hexacarbonyl (W(CO)₆) (1 mmol)

  • Oleylamine (2.5 mmol)

  • Oleic acid (3 mmol)

  • Iron(III) acetylacetonate (Fe(acac)₃) (varying amounts, e.g., 1 mmol)

  • Ethanol

  • Cyclohexane

  • Three-neck flask, reflux condenser, heating mantle, magnetic stirrer, Schlenk line.

Procedure:

  • In a three-neck flask, combine 20 mL of this compound, 1.5 g of 1,2-dodecanediol, and 1 mmol of W(CO)₆.

  • Connect the flask to a reflux condenser and a Schlenk line to maintain a nitrogen atmosphere.

  • Heat the mixture under nitrogen. At 120 °C, inject 2.5 mmol of oleylamine and 3 mmol of oleic acid.

  • Continue heating to 170 °C and add the desired amount of Fe(acac)₃ (e.g., 1 mmol).

  • Raise the temperature to 260 °C and maintain for 10 minutes.

  • Cool the reaction mixture to room temperature using an ice bath.

  • Precipitate the nanoparticles by adding an excess of ethanol.

  • Purify the nanoparticles by several cycles of dispersion in cyclohexane and precipitation with ethanol, followed by centrifugation.

  • Dry the final product overnight at 37 °C.

Quantitative Data:

Precursor Ratio (Fe:W)Resulting Nanoparticle Composition
1:1FeWOₓ
Varying Fe(acac)₃ amountTailored Fe/W atomic ratio

Workflow for FeWOₓ Nanocrystal Synthesis

G reagents Combine this compound, 1,2-dodecanediol, W(CO)₆ heat1 Heat to 120°C under N₂ reagents->heat1 add_surfactants Inject Oleylamine and Oleic Acid heat1->add_surfactants heat2 Heat to 170°C add_surfactants->heat2 add_fe Add Fe(acac)₃ heat2->add_fe heat3 Heat to 260°C (10 min) add_fe->heat3 cool Cool to Room Temp. heat3->cool precipitate Precipitate with Ethanol cool->precipitate purify Purify (Cyclohexane/Ethanol) precipitate->purify dry Dry Nanoparticles purify->dry

Caption: Workflow for the synthesis of FeWOₓ nanocrystals.

Protecting Group for Alcohols in Organic Synthesis

This compound itself is not the protecting group, but rather the benzyl group (Bn) is used to protect alcohols as benzyl ethers. The high boiling point of this compound is relevant as it can be a byproduct in reactions involving benzyl alcohol. The following protocols describe the benzylation of an alcohol and the subsequent deprotection.

Protocol 2: Benzylation of an Alcohol (Williamson Ether Synthesis)

This protocol describes the formation of a benzyl ether from an alcohol using sodium hydride and benzyl bromide.[5]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl ether.

Quantitative Data for Benzylation:

ReagentsSolventTemperatureTimeYield
BnBr, NaH, n-Bu₄N⁺I⁻THF0 °C to RT4.5 h98%[6]
BnBr, NaHDMF0 °C to RT19 h92%[6]
BnBr, K₂CO₃AcetoneReflux24 h92%[6]

Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenation

This protocol describes the cleavage of a benzyl ether to regenerate the alcohol using palladium on carbon as a catalyst.[5][7]

Materials:

  • Benzyl ether

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the benzyl ether in ethanol or ethyl acetate in a round-bottom flask.

  • Add Pd/C (10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., via a balloon) and stir vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Quantitative Data for Deprotection:

ReagentsSolventTimeYield
H₂, Pd/CEtOAc30 min - 30 h82% - 98%[6]
H₂, Pd(OH)₂/CEtOH48 h96%[6]
Na, NH₃, THF-78 to -45 °C2 h100%[6]

Logical Relationship of Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protection_Reagents NaH, BnBr (Williamson Ether Synthesis) Alcohol->Protection_Reagents Protected_Alcohol Benzyl Ether (R-OBn) Deprotection_Reagents H₂, Pd/C (Catalytic Hydrogenation) Protected_Alcohol->Deprotection_Reagents Protection_Reagents->Protected_Alcohol Deprotection_Reagents->Alcohol

Caption: Protection and deprotection of an alcohol using a benzyl group.

Reagent in Oxidation Reactions

This compound can be oxidized to produce benzaldehyde, a valuable chemical intermediate.

Protocol 4: Oxidation of this compound to Benzaldehyde

This protocol is based on the oxidation of this compound using dilute nitric acid in a two-phase system.[8][9] A catalytic amount of sodium nitrite is used to initiate the reaction.

Materials:

  • This compound

  • Aqueous dilute nitric acid

  • Sodium nitrite (catalytic amount)

  • Reaction vessel with vigorous stirring capabilities.

Procedure:

  • Set up a two-phase reaction system with this compound and aqueous dilute nitric acid.

  • Add a catalytic amount of sodium nitrite to the mixture.

  • Maintain vigorous stirring to ensure good mixing of the two phases.

  • Monitor the reaction for the conversion of this compound and the formation of benzaldehyde. The reaction has been reported to achieve high conversion and yield.[8][9]

  • Upon completion, separate the organic phase containing the benzaldehyde product.

  • Purify the benzaldehyde by distillation.

Quantitative Data:

A study on this reaction reported an 80% yield of benzaldehyde with a 95% conversion of this compound.[8][9]

Signaling Pathway for this compound Oxidation

G DBE This compound Intermediate Reactive Nitrogen Species DBE->Intermediate Oxidation HNO3 Dilute Nitric Acid HNO3->Intermediate NaNO2 Sodium Nitrite (catalyst) NaNO2->Intermediate Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde

Caption: Simplified pathway for the oxidation of this compound.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It can be irritating to the eyes and skin.[2] It is recommended to work in a well-ventilated area and use personal protective equipment, including safety glasses and gloves.

Conclusion

This compound is a versatile high-boiling point solvent with important applications in specialized areas of chemical synthesis. Its use in the preparation of nanoparticles allows for high-temperature reactions that can lead to materials with desirable properties. In organic synthesis, the related benzyl ether protecting group provides a robust means of temporarily masking alcohol functionalities. Furthermore, this compound itself can serve as a starting material for the synthesis of other valuable chemicals like benzaldehyde. The protocols provided here offer a starting point for researchers to utilize this compound in their work, with the understanding that optimization may be necessary for specific substrates and desired outcomes.

References

Synthetic Protocols for Substituted Dibenzyl Ethers: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted dibenzyl ethers, compounds of significant interest in organic synthesis and medicinal chemistry. Dibenzyl ether and its derivatives are utilized as plasticizers, solvents, and key intermediates in the preparation of pharmaceuticals and other fine chemicals. The methodologies outlined below cover classical and modern synthetic approaches, offering a range of options depending on the desired substitution pattern and substrate sensitivity.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of both symmetrical and asymmetrical ethers. The reaction involves the nucleophilic substitution of a benzyl halide with a benzyl alkoxide.

Application Notes:

The Williamson synthesis is a versatile method for preparing a wide range of substituted dibenzyl ethers. The reaction proceeds via an SN2 mechanism, and thus, primary benzyl halides are the preferred electrophiles to avoid competing elimination reactions.[1][2] A strong base is required to generate the benzyl alkoxide nucleophile. Common bases include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH).[3] The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being effective in promoting the reaction.[3] For substrates sensitive to strongly basic conditions, milder bases such as silver(I) oxide (Ag₂O) can be employed.

Quantitative Data:

The following table summarizes the synthesis of various substituted benzyl phenyl ethers, which serves as a representative model for the synthesis of substituted dibenzyl ethers.

EntryPhenol DerivativeBenzyl HalideBaseSolventYield (%)
1PhenolBenzyl ChlorideNaOHEthanol/Water>90
24-MethylphenolBenzyl ChlorideNaOHEthanol/Water>90
34-ChlorophenolBenzyl ChlorideNaOHEthanol/Water>90
44-NitrophenolBenzyl ChlorideNaOHEthanol/Water>90

Data adapted from undergraduate organic chemistry experiment descriptions as a model for this compound synthesis.

Experimental Protocol: General Procedure for the Williamson Synthesis of a Substituted this compound
  • Alkoxide Formation: To a solution of a substituted benzyl alcohol (1.0 eq.) in anhydrous DMF (0.5 M) is added sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Ether Formation: A solution of a substituted benzyl bromide (1.1 eq.) in anhydrous DMF is added dropwise to the freshly prepared alkoxide solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) as needed. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products benzyl_alcohol Substituted Benzyl Alcohol alkoxide Benzyl Alkoxide (Nucleophile) benzyl_alcohol->alkoxide Deprotonation benzyl_halide Substituted Benzyl Halide sn2 SN2 Reaction benzyl_halide->sn2 base Strong Base (e.g., NaH) alkoxide->sn2 dibenzyl_ether Substituted This compound sn2->dibenzyl_ether Ether Formation salt Salt Byproduct sn2->salt

Caption: Williamson Ether Synthesis Workflow

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This method is particularly useful for the synthesis of dibenzyl ethers from benzyl halides and benzyl alcohols under basic conditions.[4]

Application Notes:

In the PTC synthesis of dibenzyl ethers, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether is used to transport the hydroxide or alkoxide anion from the aqueous or solid phase into the organic phase where the benzyl halide is located.[5] This allows the reaction to proceed at a much faster rate and under milder conditions than traditional heterogeneous reactions.[5] The use of solid potassium hydroxide with a phase-transfer catalyst in an organic solvent is a common and effective approach.[4] This method often leads to high yields and selectivity.[5]

Quantitative Data:

The following table illustrates the synthesis of this compound using phase-transfer catalysis.

EntryBenzyl HalideBenzyl AlcoholBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl ChlorideBenzyl AlcoholSolid KOHPEGDodecane905>95
2Benzyl BromideBenzyl Alcohol50% aq. NaOHTBABDichloromethaneRT285

Data adapted from various sources describing the synthesis of this compound and related compounds under PTC conditions.

Experimental Protocol: General Procedure for Phase-Transfer Catalyzed Synthesis of a Substituted this compound
  • Reaction Setup: A mixture of a substituted benzyl alcohol (1.0 eq.), a substituted benzyl chloride (1.1 eq.), powdered potassium hydroxide (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.) in toluene (0.5 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80-100 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the solid inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure substituted this compound.

PTC_Synthesis cluster_phases Two-Phase System organic_phase Organic Phase (Benzyl Halide, Solvent) reaction Reaction in Organic Phase organic_phase->reaction aqueous_solid_phase Aqueous/Solid Phase (Base, Benzyl Alcohol) ion_pair Catalyst-Anion Ion Pair aqueous_solid_phase->ion_pair Anion Extraction catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->ion_pair ion_pair->organic_phase Transport product Substituted This compound reaction->product regenerated_catalyst Regenerated Catalyst reaction->regenerated_catalyst regenerated_catalyst->catalyst Recycle

Caption: Phase-Transfer Catalysis Workflow

Dehydration of Benzyl Alcohols

Symmetrical dibenzyl ethers can be synthesized through the acid-catalyzed or thermally-induced dehydration of the corresponding benzyl alcohols.

Application Notes:

This method is most effective for the synthesis of symmetrical dibenzyl ethers. The reaction can be promoted by strong acids such as sulfuric acid or by solid acid catalysts. A notable development is the use of graphene oxide as a highly efficient and selective catalyst for the dehydration of benzyl alcohol to this compound. This method offers the advantages of being metal-free and proceeding under relatively mild conditions.

Quantitative Data:

The following table provides data for the graphene oxide-catalyzed synthesis of this compound.

EntryBenzyl AlcoholCatalystTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Benzyl AlcoholGraphene Oxide1702496.288.8
Experimental Protocol: Graphene Oxide-Catalyzed Synthesis of this compound
  • Reaction Setup: In a 50 mL three-necked flask, graphene oxide (e.g., 0.3 g) and benzyl alcohol (e.g., 6 g) are mixed.

  • Reaction Execution: The mixture is heated to approximately 170 °C with stirring and maintained at this temperature for 24 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered under reduced pressure to remove the graphene oxide catalyst. The filtrate, which is the crude this compound, can be further purified by distillation.

Dehydration_Synthesis benzyl_alcohol 2x Substituted Benzyl Alcohol catalyst Catalyst (e.g., Graphene Oxide, Acid) dibenzyl_ether Symmetrical This compound catalyst->dibenzyl_ether Dehydration water Water catalyst->water

Caption: Dehydration of Benzyl Alcohol for this compound Synthesis

References

"application of dibenzyl ether in peptide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Dibenzyl Ether in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions at reactive amino acid side chains. The benzyl ether group serves as a robust and widely utilized protecting group for the hydroxyl functionalities of serine, threonine, and tyrosine, as well as for the carboxyl groups of aspartic and glutamic acids, primarily within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] Its stability under the moderately acidic conditions required for the removal of the N-terminal Boc group, and its lability under strong acid or hydrogenolysis conditions, make it a valuable tool in the synthesis of complex peptides.[1][3]

The Boc/Bzl strategy is considered quasi-orthogonal, as both the Boc and benzyl-based protecting groups are acid-labile but are removed at different acid strengths.[2][4] This allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups during the iterative cycles of peptide chain elongation.[5] The benzyl ether protecting group is particularly advantageous for the synthesis of long or aggregation-prone peptide sequences.[6]

However, the use of benzyl ethers necessitates harsh cleavage conditions, typically involving strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final deprotection and cleavage of the peptide from the resin.[6][7] These strong acids can promote side reactions, such as the alkylation of sensitive residues like tryptophan and methionine by the carbocations generated during deprotection.[8] To mitigate these side reactions, scavenger cocktails are employed during the cleavage process.[9]

An alternative, milder method for the removal of benzyl ether protecting groups is catalytic transfer hydrogenation, which can be particularly useful for peptides that are sensitive to strong acids.[10][11][12] This method, however, may not be compatible with peptides containing sulfur-containing amino acids like cysteine and methionine, which can poison the catalyst.

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy, with its use of benzyl ether protecting groups, remains a powerful approach for specific synthetic challenges.[4][13]

Potential Side Reactions

The strong acidic conditions required to cleave benzyl ethers can lead to side reactions. One notable side reaction is the acid-catalyzed O- to C-migration of the benzyl group in the side chain of tyrosine, leading to the formation of 3-benzyltyrosine residues.[14] The use of specific scavenger mixtures, such as phenol and p-cresol in HBr/trifluoroacetic acid, can help to reduce this side reaction.[14]

Data Presentation

Protecting GroupTypical Amino Acids ProtectedCleavage ReagentTypical Cleavage ConditionsScavengersNotes
Benzyl (Bzl) Ether Ser, Thr, TyrAnhydrous HF0-5 °C, 30-60 minAnisole, p-cresol, dimethyl sulfide (DMS), p-thiocresolRequires specialized HF-resistant apparatus. Longer cleavage times may be needed for peptides containing Arg(Tos).[9]
TFMSA0 °C to room temp, 90-120 minm-cresol, thioanisole, EDTDoes not require specialized HF apparatus, but TFMSA is highly corrosive.[15]
Catalytic Transfer HydrogenationRoom temperature, 5 min to 10 hFormic acid or ammonium formate as hydrogen donor, Pd/C catalystMilder conditions, but may be incompatible with sulfur-containing residues.[12][16]
tert-Butyl (tBu) Ether Ser, Thr, TyrTrifluoroacetic Acid (TFA)Room temperature, 2-3 hoursTriisopropylsilane (TIS), water, EDT, thioanisoleStandard conditions for Fmoc/tBu SPPS. Milder than HF or TFMSA.[17]

Experimental Protocols

Protocol 1: Incorporation of Boc-Ser(Bzl)-OH in Boc-SPPS

This protocol describes a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support.[18]

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to remove the N-terminal Boc group.

    • Wash the resin sequentially with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved (tested with bromophenol blue).

    • Wash the resin with DMF (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: HF Cleavage of Peptide with Benzyl Ether Protecting Groups

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of benzyl ether and other acid-labile side-chain protecting groups using anhydrous hydrogen fluoride (HF).[8][9]

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Resin Preparation:

    • Place the dried peptide-resin (up to 1 g) and a Teflon-coated stir bar into the Kel-F reaction vessel of the HF apparatus.

    • Add the scavenger mixture. A common mixture for peptides containing Ser(Bzl) and Tyr(Bzl) is p-cresol:p-thiocresol:dimethyl sulfide (DMS) at a ratio of 1:1:0.4 per gram of resin. Anisole (1 mL/g of resin) can also be used.[9]

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/ethanol bath for at least 10-15 minutes.

    • Distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.

  • Cleavage Reaction:

    • Stir the reaction mixture at 0 °C to 5 °C for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may require up to 2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Washing:

    • Add cold diethyl ether directly to the reaction vessel and stir for 30-60 seconds to precipitate the crude peptide.

    • Transfer the mixture to a fritted glass funnel and filter.

    • Wash the precipitate with cold diethyl ether three more times to remove scavengers and organic byproducts.

  • Peptide Extraction and Lyophilization:

    • Extract the peptide from the resin with 20% (v/v) acetic acid in water.

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: TFMSA Cleavage of Peptide with Benzyl Ether Protecting Groups

This protocol is an alternative to HF cleavage and does not require a specialized apparatus.[15]

WARNING: TFMSA is a strong, corrosive acid. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by mixing TFA, thioanisole, and m-cresol.

  • Cleavage Reaction:

    • Cool the flask containing the resin in an ice bath.

    • Add the cleavage cocktail to the resin.

    • Slowly add TFMSA (e.g., 100 µL per 100 mg of resin) to the stirred mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 90-120 minutes.

  • Peptide Precipitation and Washing:

    • Filter the reaction mixture through a fine sintered glass funnel to remove the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Wash the precipitated peptide with cold diethyl ether.

  • Peptide Isolation: Isolate the peptide by centrifugation or filtration and dry under vacuum.

Protocol 4: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

This protocol describes a mild method for the deprotection of benzyl ethers from a protected peptide in solution.[16]

  • Reaction Setup:

    • Dissolve the protected peptide (~200 mg) in 2-10 mL of 4.4% formic acid in methanol.

    • In a 25-mL round-bottom flask, add approximately 200 mg of freshly prepared palladium black catalyst and 10 mL of 4.4% formic acid in methanol.

  • Deprotection Reaction:

    • Add the peptide solution to the flask containing the catalyst.

    • Stir the mixture continuously under a nitrogen atmosphere at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. A typical reaction is complete within 5-10 minutes, but some protecting groups may require longer reaction times.

  • Work-up:

    • Filter the reaction mixture to remove the palladium catalyst.

    • Wash the catalyst with an additional 10 mL of methanol followed by 10 mL of water.

    • Combine the filtrate and washes and remove the solvent by evaporation under reduced pressure at room temperature.

    • The deprotected peptide can then be purified by crystallization or chromatography.

Mandatory Visualization

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Couple Boc-AA(Bzl)-OH (HBTU/DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for next amino acid washing->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (HF or TFMSA) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: Workflow of Boc-SPPS using a benzyl-protected amino acid.

Cleavage_Strategies peptide_resin Peptide-Resin (with Bzl protection) strong_acid Strong Acid Cleavage peptide_resin->strong_acid hydrogenolysis Catalytic Transfer Hydrogenolysis peptide_resin->hydrogenolysis hf Anhydrous HF strong_acid->hf tfmsa TFMSA strong_acid->tfmsa pd_c Pd/C, H+ donor (e.g., Formic Acid) hydrogenolysis->pd_c crude_peptide1 Crude Peptide hf->crude_peptide1 tfmsa->crude_peptide1 crude_peptide2 Crude Peptide pd_c->crude_peptide2

Caption: Cleavage strategies for benzyl ether protecting groups.

Orthogonal_Strategies boc_bzl Boc/Bzl Strategy Nα-Boc (Acid-labile, TFA) Side-chain Bzl (Strong acid-labile, HF/TFMSA) quasi_orthogonal quasi_orthogonal boc_bzl->quasi_orthogonal Quasi-orthogonal fmoc_tbu Fmoc/tBu Strategy Nα-Fmoc (Base-labile, Piperidine) Side-chain tBu (Acid-labile, TFA) fully_orthogonal fully_orthogonal fmoc_tbu->fully_orthogonal Fully Orthogonal

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal strategies.

References

Application Notes and Protocols: Catalytic Hydrogenolysis of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the catalytic hydrogenolysis of dibenzyl ether, a crucial deprotection strategy in organic synthesis. The following sections detail various catalytic systems, reaction parameters, and experimental protocols to guide researchers in selecting and optimizing conditions for their specific applications.

Introduction

The cleavage of benzyl ethers is a fundamental transformation in the synthesis of complex molecules, particularly in the pharmaceutical and natural products fields. Catalytic hydrogenolysis is a widely employed method for this deprotection due to its efficiency and the mild conditions under which it can often be performed. This document outlines key parameters influencing the hydrogenolysis of this compound, including the choice of catalyst, support, solvent, temperature, and pressure.

Key Reaction Parameters and Quantitative Data

The efficiency and selectivity of this compound hydrogenolysis are highly dependent on the interplay of several experimental parameters. A summary of various reported conditions and their outcomes is presented in the table below for easy comparison.

CatalystSupportSolventTemperature (°C)Pressure (H₂)Conversion (%)Product Yield (%)Reference
5% Pd/C-THF:tBuOH:PBS (60:10:30 v/v/v)Room Temp10 bar>95%>73% (for various oligosaccharides)[1]
10% Pd/C-THF/2-propanol (3:1)Room TempBalloon (~2 kg)HighNot specified[2]
Pt/γ-Al₂O₃γ-Al₂O₃2-propanol1600.5 MPa N₂ (H₂ from solvent)98.7%95.7% (aromatics)[3]
Raney-Ni-Isooctane / aq. KOH501 atmFast ReactionNot specified[2][4]
NiMoPSPillared ClayNone (solvent-free)30020 bar100%Toluene (30%), Phenol (30%)[5]
NiMoPRPillared ClayNone (solvent-free)30020 bar100%Toluene (43%), Phenol (14%)[5]
Ru-Ni₁₂P₅/S-1Macroporous silicalite-1Not specifiedMild ConditionsNot specifiedEfficient CleavageHigh value-added chemicals[6]
Pd/C-Ethanol501 atmVery EfficientNot specified[4]
Pt/C-Ethanol501 atmSluggishNot specified[4]
Pd/Al₂O₃Al₂O₃Solid-state (mechanocatalytic)AmbientH₂ flow100%Phenol (48%)[7]
Pd/SiO₂SiO₂Solid-state (mechanocatalytic)AmbientH₂ flow100%Phenol (48%)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of common procedures for the catalytic hydrogenolysis of benzyl ethers.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenolysis in a Batch Reactor

This protocol is adapted from a general procedure for the deprotection of benzyl ethers on oligosaccharides and is applicable to this compound.[1]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst (pre-treated)

  • Tetrahydrofuran (THF)

  • tert-Butyl alcohol (tBuOH)

  • Phosphate-buffered saline (PBS, 100 mM, pH 5)

  • Celite®

  • High-pressure reactor

Catalyst Pre-treatment: [1][2]

  • Suspend 500 mg of 5% Pd/C in a mixture of 1 mL DMF:H₂O (80:20 v/v).

  • Acidify the suspension with ~200 µL of HCl (37%) to reach a pH of 2-3.

  • Stir the mixture under a hydrogen atmosphere for approximately 20 minutes.

  • Isolate the treated catalyst by filtration. The moistened catalyst can be used directly.

Hydrogenolysis Procedure: [1]

  • Dissolve the this compound (1 equivalent) in a solvent mixture of THF:tBuOH:PBS (60:10:30 v/v/v).

  • Add the pre-treated 5% Pd/C catalyst (0.2-0.5 equivalents per benzyl group) to the solution.

  • Place the reaction mixture in a high-pressure reactor.

  • Pressurize the reactor to 10 bar with hydrogen gas.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a plug of Celite® to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can be further purified if necessary.

Protocol 2: Raney-Ni Catalyzed Hydrogenolysis under Multiphase Conditions

This protocol describes a multiphase system for the hydrogenolysis of benzyl ethers.[2]

Materials:

  • This compound

  • Raney-Ni catalyst (wet)

  • Isooctane

  • Aqueous Potassium Hydroxide (KOH, 2%)

  • Aliquat 336 (phase-transfer agent)

  • Hydrogen gas supply

  • Reaction vessel with efficient stirring and gas inlet

Procedure:

  • In a 25 mL reactor, charge 2.32 mL of a 5% (v/v) isooctane solution of Aliquat 336.

  • Add 250 mg of wet Raney-Ni catalyst.

  • Add 7.7 mL of isooctane and 5.5 mL of 2% aqueous KOH.

  • Add 50 mg of the this compound substrate.

  • Stir the mixture vigorously (e.g., 1000 rpm) and heat to 50 °C.

  • Bubble hydrogen gas through the reaction mixture at a rate of approximately 5 mL/min.

  • Monitor the reaction by an appropriate method (e.g., GC, TLC).

  • Upon completion, separate the organic phase, and isolate the product.

Protocol 3: Catalytic Transfer Hydrogenolysis using a Palladium Catalyst

This protocol utilizes a hydrogen donor in place of gaseous hydrogen, which can be advantageous for safety and convenience.[3]

Materials:

  • This compound

  • Platinum on gamma-Alumina (Pt/γ-Al₂O₃) catalyst

  • 2-Propanol (as solvent and hydrogen donor)

  • Nitrogen gas supply

  • Autoclave or sealed reaction vessel

Procedure:

  • Charge a reaction vessel with the this compound (e.g., 100 mg), the Pt/γ-Al₂O₃ catalyst (e.g., 50 mg), and 2-propanol (e.g., 5 mL).

  • Seal the vessel and purge with nitrogen gas before pressurizing to 0.5 MPa with N₂.

  • Heat the reaction mixture to 160 °C with stirring.

  • Monitor the reaction progress over time.

  • After completion, cool the reactor to room temperature, vent, and filter the catalyst.

  • Remove the solvent from the filtrate to isolate the product.

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

The following diagram illustrates a typical experimental workflow for the catalytic hydrogenolysis of this compound in a batch reactor system.

experimental_workflow Experimental Workflow: Catalytic Hydrogenolysis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Weigh this compound & Catalyst start->reagents solvent Prepare Solvent Mixture reagents->solvent reactor_prep Charge Reactor solvent->reactor_prep purge Purge with H₂/Inert Gas reactor_prep->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temperature & Monitor Progress (TLC/GC) pressurize->react depressurize Cool & Depressurize react->depressurize filter Filter Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end_node End analyze->end_node

Caption: A generalized workflow for the catalytic hydrogenolysis of this compound.

Logical Relationship of Reaction Parameters

The interplay between various reaction parameters determines the overall success of the hydrogenolysis. The following diagram illustrates these relationships.

reaction_parameters Key Parameters in Catalytic Hydrogenolysis catalyst Catalyst (e.g., Pd, Pt, Ni) support Support (e.g., Carbon, Al₂O₃) catalyst->support influences activity solvent Solvent catalyst->solvent outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst->outcome support->outcome temperature Temperature solvent->temperature solvent->outcome pressure Pressure temperature->pressure temperature->outcome pressure->outcome

Caption: Interrelationship of parameters affecting hydrogenolysis outcome.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the synthesis of dibenzyl ether, a compound with applications as a plasticizer, solvent, and in perfumery. The protocols provided herein offer two distinct and effective methods for its preparation: a phase-transfer catalyzed reaction and a solvent-free approach. Detailed experimental procedures, quantitative data, and characterization are presented to enable researchers to replicate these syntheses with high fidelity.

Introduction

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In the synthesis of this compound, a benzyl alkoxide, typically generated in situ from benzyl alcohol and a base, acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide. This method is highly effective for producing symmetrical ethers like this compound.

This document provides two detailed protocols for the synthesis of this compound:

  • Phase-Transfer Catalysis Method: This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between benzyl chloride and aqueous sodium hydroxide. The PTC aids in the transport of the hydroxide ion into the organic phase, promoting the formation of the benzyl alkoxide and subsequent etherification. This method can lead to near-quantitative yields.[4][5]

  • Solvent-Free Method: This environmentally friendly approach employs solid potassium hydroxide pellets and neat reactants, eliminating the need for a solvent. This method offers high efficiency and simplifies product work-up.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for the synthesis of this compound.

ParameterProtocol 1: Phase-Transfer CatalysisProtocol 2: Solvent-Free
Reactants Benzyl Chloride, Sodium HydroxideBenzyl Alcohol, Benzyl Bromide
Catalyst/Base Tributylamine, Sodium HydroxidePotassium Hydroxide
Solvent Water (for aqueous phase)None
Reaction Time Not specified, reaction completion monitored35 hours
Reaction Temp. Not specifiedRoom Temperature
Yield Almost 100%[4][5]81%
Purity High (purification by distillation)High (purification by chromatography)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

This protocol is adapted from a process development study aimed at an economically viable synthesis of this compound.[4][5]

Materials:

  • Benzyl chloride

  • Sodium hydroxide (aqueous solution, e.g., 50%)

  • Tributylamine (Phase-Transfer Catalyst)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzyl chloride and an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to benzyl chloride should be high to favor the reaction.[4]

  • Addition of Catalyst: Add a catalytic amount of tributylamine to the reaction mixture.

  • Reaction: Stir the mixture vigorously at the desired reaction temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of benzyl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) to extract the this compound.

  • Washing: Wash the organic layer with water to remove any remaining sodium hydroxide and catalyst. Follow with a wash with brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: Solvent-Free Williamson Ether Synthesis of this compound

This protocol offers a greener alternative to traditional solvent-based methods.

Materials:

  • Benzyl alcohol

  • Benzyl bromide

  • Potassium hydroxide (solid pellets)

  • Diethyl ether (for work-up)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 mmol) and benzyl bromide (1.2 mmol).

  • Addition of Base: Add solid potassium hydroxide pellets (2.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 35 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add diethyl ether to the reaction mixture to dissolve the product.

  • Washing: Transfer the mixture to a separatory funnel and wash with water, followed by a brine solution.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Observed Data
¹H NMR (CDCl₃)δ 7.39-7.27 (m, 10H, Ar-H), 4.54 (s, 4H, -CH₂-)[6]
¹³C NMR (CDCl₃)δ 138.4, 128.5, 127.8, 127.6, 72.1[7]
IR (neat) 3033, 2858, 1549 cm⁻¹
GC-MS Molecular Ion (M⁺): 198.1 m/z[8]

Visualizations

Reaction Mechanism

The Williamson ether synthesis of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

G Williamson Ether Synthesis of this compound cluster_step1 Step 1: Formation of Benzyl Alkoxide cluster_step2 Step 2: SN2 Attack Benzyl Alcohol Benzyl Alcohol (C₆H₅CH₂OH) Benzyl Alkoxide Benzyl Alkoxide (C₆H₅CH₂O⁻) Benzyl Alcohol->Benzyl Alkoxide + Base Base Base (e.g., NaOH, KOH) Water Water (H₂O) Benzyl_Alkoxide Benzyl Alkoxide (C₆H₅CH₂O⁻) Transition State [Transition State] Benzyl_Alkoxide->Transition State Benzyl Halide Benzyl Halide (C₆H₅CH₂X) Benzyl Halide->Transition State This compound This compound ((C₆H₅CH₂)₂O) Transition State->this compound Halide Ion Halide Ion (X⁻) Transition State->Halide Ion

Caption: SN2 mechanism of this compound synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis Start Start Reaction Reaction: Reactants + Base (+ Catalyst/Solvent) Start->Reaction Workup Aqueous Work-up: Extraction & Washing Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification: Distillation or Chromatography Solvent_Removal->Purification Characterization Characterization: NMR, IR, GC-MS Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for this compound synthesis.

References

Application Notes: Dibenzyl Ether in Tissue Clearing for 3D Imaging

References

Application Notes and Protocols: Dibenzyl Ether in Fragrance and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl ether (CAS 103-50-4) is a versatile aromatic ether utilized in the fragrance and cosmetic industries for its solvent properties and subtle, pleasant odor.[1][2][3] As a colorless to pale yellow liquid, it serves as an effective solvent for various resins, rubbers, and waxes, making it a valuable component in the formulation of perfumes, creams, and lotions.[2][4][5] Its characteristic sweet, floral, and sometimes slightly earthy aroma also allows it to function as a fragrance ingredient, contributing to the overall sensory experience of a product.[1][6] This document provides detailed application notes and protocols for the use of this compound in fragrance and cosmetic formulations, with a focus on its physicochemical properties, regulatory status, and analytical evaluation.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is crucial for its effective incorporation into cosmetic formulations.

PropertyValueReference
Molecular Formula C14H14O[7]
Molecular Weight 198.26 g/mol [8]
Appearance Colorless to pale yellow liquid[6][9][10]
Odor Faint, sweet, floral, slightly earthy[2][5][6]
Boiling Point 298 °C[10][11]
Melting Point 3.6 °C[11]
Flash Point 135 °C (275 °F)[6][10]
Vapor Pressure 0.001030 mmHg @ 25 °C[6][10]
Density 1.043 g/mL @ 25 °C[10][12]
Refractive Index 1.561 - 1.562 @ 20 °C[6][10]
Solubility Insoluble in water; miscible with alcohols and ethers[5][7][10][12]
logP (o/w) 3.31[6][10]
Stability Generally stable, but can slowly decompose at room temperature.[7] May react with strong oxidizing agents.

Applications in Fragrance and Cosmetics

This compound's primary roles in fragrance and cosmetic formulations are as a solvent and a fragrance ingredient.

As a Solvent

This compound is an effective solvent for a wide range of fragrance raw materials, including essential oils, absolutes, and synthetic aroma chemicals. Its low volatility compared to ethanol allows for a slower, more controlled release of fragrance notes, potentially enhancing the longevity of the scent.[13] It is also used as a solvent in some makeup bases.[14]

As a Fragrance Ingredient

With its mild, sweet, and floral odor, this compound can be used as a blender and modifier in various fragrance compositions.[1][6] It can impart a subtle sweetness and add depth to floral and oriental fragrance profiles. Its high substantivity of 400 hours suggests it can also function as a fixative, prolonging the scent's presence on the skin.[6]

Regulatory and Safety Information

The use of this compound in fragrance and cosmetic products is subject to safety assessments and regulatory guidelines.

Safety Assessment

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of this compound.[1][14] Based on available data, it is considered a skin sensitizer.[14] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 2300 μg/cm².[14]

IFRA Standards

The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[15][16] Based on the RIFM safety assessment, IFRA has established maximum acceptable concentration levels for this compound in various product categories to minimize the risk of skin sensitization.[3][17]

Table of Maximum Acceptable Concentrations of this compound in Finished Products (IFRA 51st Amendment) [17]

CategoryProduct TypeMax Concentration (%)
1Lip productsNot specified
2Deodorant and antiperspirant products0.20
3Hydroalcoholic products applied to recently shaved skin0.83
4Hydroalcoholic products applied to unshaved skin2.49
5ABody creams, lotions, and oils1.31
5BFace creams, hand creams, and hand sanitizers1.31
5CHot oil treatment, leave-on hair products1.31
5DBaby creams, lotions, and oilsNot specified
6Mouthwash, toothpasteNot specified
7ARinse-off hair products0.42
7BLeave-on hair products0.42
8Household cleaning products, non-skin contact2.00
9Soaps and shampoos5.00
10AHousehold cleaning products, skin contact2.50
10BAir care products2.50
11AAll non-skin contact or incidental skin contact productsNo restriction
11BAll non-skin contact or incidental skin contact productsNo restriction
12Fragranced craft productsNo restriction

Note: For products in Categories 1 and 6, ingredients must also be recognized as safe as flavoring ingredients.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Cosmetic Cream using GC-MS

This protocol outlines a general procedure for the quantification of this compound in a cosmetic cream matrix.

Objective: To determine the concentration of this compound in a cosmetic cream sample.

Materials:

  • Cosmetic cream sample containing this compound

  • This compound reference standard (≥98% purity)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials and caps

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1000 µg/mL) in MTBE. From this stock, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL in MTBE.[18]

  • Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube. b. Add 5 mL of deionized water and 5 mL of MTBE to the tube. c. Vortex the mixture for 30 minutes to ensure thorough extraction. d. Add approximately 5 g of anhydrous sodium sulfate to remove water and vortex briefly. e. Centrifuge at 3000 x g for 30 minutes.[19] f. Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a clean GC vial.

  • GC-MS Analysis: a. Instrumentation: Use a GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[20] b. GC Parameters (suggested):

    • Injector: Splitless mode, 280 °C
    • Injection Volume: 1 µL
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min
    • Oven Program: Initial temperature of 60 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.[19][21] c. MS Parameters (suggested):
    • Ion Source Temperature: 230 °C
    • Quadrupole Temperature: 150 °C
    • Ionization Mode: Electron Ionization (EI) at 70 eV
    • Scan Range: m/z 40-400

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. b. Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve. c. Calculate the concentration of this compound in the original cosmetic cream sample, taking into account the initial sample weight and extraction volume.

Diagram: Workflow for Quantitative Analysis of this compound in a Cosmetic Cream

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare this compound Calibration Standards Calibrate Generate Calibration Curve Standard->Calibrate Sample Weigh Cosmetic Cream Sample Extract Perform Liquid-Liquid Extraction with MTBE Sample->Extract Filter Filter Extract Extract->Filter GCMS GC-MS Analysis Filter->GCMS GCMS->Calibrate Quantify Quantify this compound in Sample GCMS->Quantify Calibrate->Quantify Report Calculate and Report Final Concentration Quantify->Report cluster_setup Test Setup cluster_storage Storage Conditions cluster_eval Evaluation cluster_analysis Analysis & Conclusion Prep Prepare Fragrance Oil Samples Accelerated 40°C Oven Prep->Accelerated Control Room Temperature Prep->Control FreezeThaw Freeze-Thaw Cycling Prep->FreezeThaw Timepoints Periodic Evaluation (e.g., 1, 2, 4, 8, 12 weeks) Accelerated->Timepoints Control->Timepoints FreezeThaw->Timepoints Parameters Assess Appearance, Odor, and Chemical Composition (GC-MS) Timepoints->Parameters Compare Compare to Control Parameters->Compare Conclude Determine Shelf Life and Stability Compare->Conclude

References

Troubleshooting & Optimization

Technical Support Center: Dibenzyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dibenzyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the synthetic route.

For the Williamson Ether Synthesis , common causes for low yield include:

  • Incomplete deprotonation of benzyl alcohol: Ensure a sufficiently strong base (like sodium hydride) is used and that the reaction is carried out under anhydrous (dry) conditions.

  • Poor quality of reagents: Use freshly distilled benzyl bromide or chloride and ensure your benzyl alcohol is pure.

  • Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. Gradually increasing the temperature while monitoring for side products can improve the reaction rate.[1]

  • Insufficient reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1]

For the self-condensation of benzyl alcohol , potential issues include:

  • Inactive or insufficient catalyst: If using a catalyst, ensure it is active and used in the correct loading.[1]

  • Reaction equilibrium: The reaction is reversible. To drive it towards the product, it is crucial to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[1][2]

  • Incorrect stoichiometry: Ensure the molar ratios of your reactants are correct for the specific protocol you are following.[1]

Q2: I am observing significant impurities in my final product. What are the common side products and how can I prevent their formation?

A2: The side products in this compound synthesis are highly dependent on the chosen method.

In Williamson Ether Synthesis:

  • Unreacted Benzyl Alcohol and Benzyl Halide: These are the most common impurities. Their presence usually indicates an incomplete reaction.

    • Prevention: Ensure appropriate stoichiometry, reaction time, and temperature. Monitor the reaction to completion.

  • Toluene: This can be formed via the elimination of HBr from benzyl bromide, although this is less common with primary halides like benzyl bromide.

    • Prevention: Use a less hindered base if possible and maintain moderate reaction temperatures.

In Self-Condensation of Benzyl Alcohol:

  • Unreacted Benzyl Alcohol: A common impurity if the reaction does not go to completion.

    • Prevention: Optimize reaction time, temperature, and catalyst loading. Efficient water removal is also key.[1][2]

  • Benzaldehyde and Benzoic Acid: These are formed by the oxidation of benzyl alcohol.

    • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Benzyl Benzoate: This can form from the reaction of benzoic acid with unreacted benzyl alcohol.[3]

    • Prevention: By minimizing the formation of benzoic acid (preventing oxidation), you can subsequently reduce the formation of benzyl benzoate.

Q3: How can I purify my crude this compound product?

A3: The primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[4][5] This is effective because this compound has a significantly higher boiling point than the common starting materials and most side products.

A typical purification workflow involves:

  • Quenching the reaction: Carefully add water to the reaction mixture.

  • Extraction: Extract the crude product into an organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and then a dilute sodium bicarbonate solution to remove any acidic byproducts, followed by a final wash with brine.[2][3]

  • Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Vacuum Distillation: Distill the remaining crude oil under reduced pressure to isolate the pure this compound. The fraction boiling at 158-160 °C at 10 mmHg is typically collected.

Quantitative Data on Side Product Formation

The following table summarizes data from a study on the synthesis of this compound via the self-condensation of benzyl alcohol using a graphene oxide catalyst. This data illustrates how reaction conditions can be tuned to optimize the yield of the desired product and minimize side products.

Catalyst Loading (g)Benzyl Alcohol (g)Temperature (°C)Time (h)Benzyl Alcohol Conversion (%)This compound Selectivity (%)This compound Yield (%)
0.55902464.586.5-
0.318902439.288.3-
0.36902484.684.870.9
0.361501295.479.1-
0.361502496.288.8-

Data extracted from patent CN102746123A.[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, heating mantle

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • After the addition of benzyl bromide, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Self-Condensation of Benzyl Alcohol

This protocol describes the synthesis of this compound by the acid-catalyzed self-condensation of benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Graphene oxide (catalyst)

  • Three-necked round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Filtration apparatus

Procedure:

  • In a 50 mL three-necked round-bottom flask, combine benzyl alcohol (e.g., 6 g) and graphene oxide (e.g., 0.3 g).[4]

  • Equip the flask with a magnetic stirrer and a condenser.

  • Heat the mixture with stirring to the desired temperature (e.g., 150 °C) and maintain for 24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture under reduced pressure to remove the graphene oxide catalyst.

  • The filtrate is the crude this compound. This can be purified by vacuum distillation, collecting the fraction at 220-240 °C under normal pressure.[4]

Visual Guides

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Solvent (THF) and Reagents start->reagents deprotonation Deprotonation: Benzyl Alcohol + NaH in THF at 0°C reagents->deprotonation alkoxide Formation of Sodium Benzylate deprotonation->alkoxide addition Addition of Benzyl Bromide alkoxide->addition reflux Reflux for 6-8h addition->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 & Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Experimental workflow for Williamson ether synthesis.

Troubleshooting_Dibenzyl_Ether_Synthesis start Low Yield or High Impurity? method Which Synthesis Method? start->method williamson Williamson Synthesis method->williamson Williamson condensation Self-Condensation method->condensation Self-Condensation williamson_q1 Unreacted Starting Materials? williamson->williamson_q1 condensation_q1 Unreacted Benzyl Alcohol? condensation->condensation_q1 williamson_a1_yes Increase reaction time/temp. Check reagent purity. Ensure complete deprotonation. williamson_q1->williamson_a1_yes Yes williamson_q2 Other Side Products? williamson_q1->williamson_q2 No condensation_a1_yes Optimize temp/catalyst. Ensure efficient water removal. condensation_q1->condensation_a1_yes Yes condensation_q2 Oxidation Products (Benzaldehyde, Benzoic Acid)? condensation_q1->condensation_q2 No condensation_a2_yes Run under inert atmosphere (N2 or Ar). condensation_q2->condensation_a2_yes Yes condensation_a2_no Check for other issues. condensation_q2->condensation_a2_no No

Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude dibenzyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound often contains unreacted starting materials and by-products from its synthesis. The most common impurities include benzyl alcohol, benzaldehyde, and toluene.[1] this compound itself can also degrade upon exposure to air and moisture, especially at elevated temperatures, to form benzaldehyde, benzoic acid, and benzyl benzoate.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound are fractional distillation under reduced pressure and recrystallization.[1][2] For specific impurities or smaller scales, column chromatography can also be an effective method. A preliminary aqueous wash is often recommended to remove acidic or water-soluble impurities before proceeding with these main techniques.

Q3: How do I choose the most suitable purification method for my sample?

A3: The choice of method depends on the primary impurities, the scale of your experiment, and the required final purity.

  • For large quantities with high-boiling impurities: Vacuum distillation is typically the most efficient method.

  • For removal of thermal-sensitive impurities or when distillation is impractical: Recrystallization is a good alternative.

  • For high-purity small-scale applications or to separate compounds with very similar boiling points: Column chromatography is often the best choice.[3]

See the decision-making workflow below for a visual guide.

start Crude this compound (DBE) Sample impurity_check Identify Major Impurities (e.g., via GC-MS, NMR) start->impurity_check distillation Vacuum Distillation impurity_check->distillation  High-boiling impurities; Large scale recrystallization Recrystallization impurity_check->recrystallization  Solid impurities; Thermally sensitive compounds chromatography Column Chromatography impurity_check->chromatography  Polar impurities; High purity required; Small scale pre_wash Preliminary Wash (e.g., NaHSO3 for aldehydes) impurity_check->pre_wash  Aldehydes present   pre_wash->impurity_check Re-evaluate

Caption: Decision workflow for selecting a purification method.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4] For structural confirmation and identification of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[5][6]

Troubleshooting Guide

Problem: My final product has a yellowish tint and a faint almond-like odor.

  • Possible Cause: This suggests the presence of residual benzaldehyde, a common impurity and decomposition product.[1]

  • Solution: Before distillation, wash the crude product thoroughly with a sodium bisulfite solution, followed by a sodium hydroxide solution, to remove the benzaldehyde.[1] Dry the organic layer over an anhydrous salt (e.g., potassium carbonate or magnesium sulfate) before proceeding with distillation.

Problem: Vacuum distillation is resulting in a low yield or poor separation.

  • Possible Cause 1: The vacuum is not low enough. This compound has a high boiling point (approx. 298°C at atmospheric pressure), and a low vacuum is necessary to prevent thermal decomposition.[2]

  • Solution 1: Ensure your vacuum system is free of leaks and the pump is functioning correctly to achieve a stable, low pressure. Distilling under a stream of nitrogen or carbon dioxide can also help prevent oxidation.[1]

  • Possible Cause 2: The distillation column has insufficient theoretical plates for the separation required.

  • Solution 2: For impurities with boiling points close to that of this compound, use a fractionating column (e.g., Vigreux or packed column) to increase separation efficiency.

Problem: I am unable to induce crystallization during recrystallization.

  • Possible Cause 1: The solution is not supersaturated. You may have used too much solvent.

  • Solution 1: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Possible Cause 2: The cooling process is too rapid, or there are no nucleation sites.

  • Solution 2: Let the solution cool to room temperature slowly without disturbance.[7] If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of pure this compound to induce crystallization.[8]

Problem: The separation during column chromatography is poor (streaking or overlapping bands).

  • Possible Cause 1: The chosen eluent system is not optimal.

  • Solution 1: this compound is relatively nonpolar. An effective eluent system is a mixture of hexane and ethyl acetate.[3] Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if needed. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio beforehand.

  • Possible Cause 2: The column was packed improperly, or the sample was loaded incorrectly.

  • Solution 2: Ensure the silica gel is packed uniformly without air bubbles. Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band.[9]

Quantitative Data Summary

The efficiency of purification can vary based on the initial purity of the crude material and the specific parameters of the chosen method.

Purification MethodTypical Impurities RemovedExpected PurityExpected YieldNotes
Preliminary Wash Benzaldehyde, acidic impuritiesN/A (pre-treatment)>95%Highly recommended if aldehyde impurities are suspected.[1]
Vacuum Distillation Toluene, benzyl alcohol, high-boiling residues>98%70-85%A yield of ~71% was reported after distillation of a specific reaction mixture.[5]
Recrystallization Solid by-products, less soluble impurities>99%60-80%Yield is highly dependent on solvent choice and cooling rate.[10]
Column Chromatography Polar impurities (e.g., benzyl alcohol)>99%50-90%Best for high purity on a smaller scale; yield depends on separation quality.

Experimental Protocols

Protocol 1: Preliminary Wash for Aldehyde Removal

  • Dissolve the crude this compound in an equal volume of diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution twice with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Wash the organic solution once with a 5% aqueous sodium hydroxide (NaOH) solution, followed by one wash with water.[1]

  • Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

  • Separate the organic layer and dry it over anhydrous potassium carbonate or magnesium sulfate.[1][9]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is ready for primary purification.

Protocol 2: Purification by Vacuum Distillation

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Place the pre-washed crude this compound and a magnetic stir bar into the distillation flask.

  • Gradually apply vacuum to the system, ensuring it is stable.

  • Begin heating the distillation flask with a heating mantle while stirring.

  • Discard any initial low-boiling fractions (e.g., residual solvent, toluene).

  • Collect the main fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • The purified this compound will be a colorless liquid in the receiving flask.[11]

cluster_0 Troubleshooting: Low Purity Post-Purification start Purity Check Fails (e.g., GC < 98%) cause1 Residual Benzaldehyde? start->cause1 Distillation Used cause3 Co-crystallization? start->cause3 Recrystallization Used cause2 Close-Boiling Impurity? cause1->cause2 No sol1 Perform Preliminary Wash with NaHSO3 solution cause1->sol1 Yes sol2 Re-distill with a Fractionating Column cause2->sol2 Yes sol4 Purify via Column Chromatography cause2->sol4 No sol3 Re-crystallize from a different solvent system cause3->sol3 Yes cause3->sol4 No

Caption: Troubleshooting logic for low purity results.

References

"optimizing reaction conditions for dibenzyl ether cleavage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Dibenzyl Ether Cleavage. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the deprotection of benzyl ethers.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Question 1: I am observing low to no conversion in my catalytic hydrogenation reaction. What are the possible causes and solutions?

Answer: Low or no conversion during the catalytic cleavage of a this compound is a frequent issue. Several factors could be responsible:

  • Catalyst Poisoning: This is the most common cause. Palladium catalysts are highly sensitive to poisons, especially sulfur-containing compounds (e.g., thiols, thioethers, thioureas) and sometimes strong coordinating amines.[1][2]

    • Solution: If your substrate contains sulfur, standard catalytic hydrogenation is often not feasible. Consider switching to an alternative deprotection method, such as strong acid cleavage (e.g., TFA with a scavenger) or using a Lewis acid like boron trichloride.[2][3] If catalyst poisoning is suspected to be from an impurity, purify the starting material meticulously. Increasing the catalyst loading may overcome minor poisoning but is often inefficient.[2]

  • Poor Catalyst Quality: The activity of palladium on carbon (Pd/C) can vary significantly between suppliers and even between batches.[4]

    • Solution: Test a new batch of catalyst or a catalyst from a different supplier. Ensure the catalyst has been stored correctly under an inert atmosphere, as prolonged exposure to air can decrease its activity.

  • Insufficient Hydrogen Source:

    • For Hydrogen Gas (H₂): Ensure there are no leaks in your hydrogenation apparatus. The balloon or gas cylinder should be adequately filled. For difficult reactions, increasing the hydrogen pressure may be necessary.

    • For Catalytic Transfer Hydrogenation (CTH): The hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) may have degraded or been added in insufficient stoichiometric amounts.[5][6] Ensure the donor is fresh and used in appropriate excess.

  • Improper Solvent Choice: The reaction rate can be highly dependent on the solvent.[1]

    • Solution: Common solvents include ethanol, methanol, ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1] If the reaction is sluggish, switching to a different solvent or using a solvent mixture may improve solubility and reaction rate.

Question 2: My reaction is incomplete, and both starting material and product are present after a prolonged time. How can I drive the reaction to completion?

Answer: An incomplete reaction can often be resolved by adjusting the reaction parameters:

  • Increase Catalyst Loading: Doubling the weight percentage of the Pd/C catalyst can increase the reaction rate.

  • Elevate Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly accelerate the cleavage, but be cautious as this may also increase side product formation.

  • Increase Hydrogen Availability: For H₂-based hydrogenolysis, increase the pressure. For CTH, add more hydrogen donor in portions.

  • Add an Acid Co-catalyst: In some cases, particularly with CTH using cyclohexene, the addition of a small amount of acid (e.g., acetic acid) can accelerate the reaction.[1][6] However, this must be done cautiously, as it can promote side reactions if your substrate is acid-sensitive.

Question 3: The reaction is complete, but the yield is low due to the formation of side products. What are these side products and how can I avoid them?

Answer: Side product formation is typically due to the reduction of other functional groups in the molecule.

  • Dehalogenation: If your molecule contains aryl halides (Cl, Br, I), the Pd/C catalyst can cleave the carbon-halogen bond.[7]

    • Solution: Use a less reactive catalyst or a catalyst pre-treatment strategy designed to suppress dehalogenation.[4][7] Alternatively, switch to a non-reductive method like acid-catalyzed cleavage.

  • Saturation of Aromatic Rings: Under harsh conditions (high pressure, high temperature, prolonged reaction time), the aromatic rings of the substrate or the toluene by-product can be hydrogenated to form cyclohexyl derivatives.[4]

    • Solution: Use milder conditions—lower the temperature and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Reduction of Other Groups: Functional groups like alkenes, alkynes, nitro groups, imines, and some carbamates (e.g., Cbz) are readily reduced by H₂/Pd-C.[1]

    • Solution: If these groups must be preserved, a different deprotection strategy is required. This is a classic problem of "orthogonal protection." For example, use an oxidative method (e.g., DDQ for a PMB ether) or a Lewis acid-based cleavage (e.g., BCl₃·SMe₂) that will not affect the reducible group.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound cleavage?

A1: The most prevalent methods are:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This method is high-yielding and clean, producing toluene as an easily removable byproduct.[9]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, with a Pd/C catalyst.[4][5][8]

  • Acid Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or Brønsted acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. These are useful when the substrate is sensitive to reduction.[2][3]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers and can also be used for standard benzyl ethers.[8][10]

Q2: How do I choose the right conditions for my specific substrate?

A2: The choice depends entirely on the functional groups present in your molecule.

  • For robust molecules without other reducible groups: Standard catalytic hydrogenation (H₂, Pd/C in EtOH or EtOAc) is the most straightforward method.

  • To avoid handling H₂ gas: Catalytic transfer hydrogenation is an excellent alternative.

  • If your molecule has reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): You must use an orthogonal strategy. Lewis acid cleavage with BCl₃·SMe₂ is known to tolerate many of these groups.[3]

  • For selective cleavage of a PMB ether in the presence of a standard benzyl ether: Oxidative cleavage with DDQ is the method of choice.[1][10]

Q3: Can I selectively cleave a benzyl ether in the presence of a benzyloxycarbonyl (Cbz or Z) protecting group?

A3: This is challenging, as both groups are typically removed by catalytic hydrogenation. However, selective cleavage is possible. A method using sodium bromate (NaBrO₃) and sodium dithionite (Na₂S₂O₄) has been shown to selectively cleave benzyl ethers while leaving Cbz groups intact, exploiting the different electronic properties of the two groups.[11]

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (this compound) and the product (alcohol). The starting material is less polar than the product. Staining with potassium permanganate (KMnO₄) can be helpful, as the alcohol product will readily oxidize and show a yellow spot on a purple background. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Data Presentation: Comparison of Cleavage Conditions

The following table summarizes conditions for various this compound cleavage methods to facilitate comparison.

MethodReagents & CatalystsSolventTemperatureTypical TimeKey Advantages & Notes
Catalytic Hydrogenation H₂ (1 atm to high pressure), 5-10% Pd/CEtOH, MeOH, EtOAc, THFRoom Temp.1-24 hHigh yield, clean reaction.[9] Not suitable for substrates with other reducible groups.[1]
Catalytic Transfer Hydrogenation (CTH) Ammonium Formate or Formic Acid, 5-10% Pd/CMeOH, EtOHRoom Temp. to 50°C<1-6 hAvoids H₂ gas; often faster than hydrogenation.[4][5] Formic acid may require larger amounts of catalyst.[5]
Lewis Acid Cleavage BCl₃·SMe₂ (Boron trichloride dimethyl sulfide complex)Dichloromethane (DCM), Ether0°C to Room Temp.1-5 hExcellent chemoselectivity; tolerates silyl ethers, esters, alkenes, and alkynes.[3]
Oxidative Cleavage NaBrO₃, Na₂S₂O₄EtOAc/H₂ORoom Temp.2-12 hSelective for benzyl ethers over Cbz groups.[11]
Copper-Catalyzed Cleavage Cu(CF₃SO₃)₂, PhI(OAc)₂, TsNH₂, Sn, Al₂O₃Dichloromethane (DCM)40°C2-4 hA non-traditional method for specific applications.[12]

Experimental Protocols

Protocol: this compound Cleavage via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol describes a general procedure for the debenzylation of a substrate using Pd/C and ammonium formate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the this compound substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add ammonium formate (HCO₂NH₄, 5-10 eq) followed by 10% Palladium on Carbon (Pd/C, 10-20% by weight of the substrate). Note: Add the Pd/C catalyst carefully and preferably under a stream of inert gas (N₂ or Ar), although it is generally less pyrophoric as a slurry.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite® pad thoroughly with the same solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure alcohol product.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting and optimizing reaction conditions for this compound cleavage.

G A Define Reaction Goal: Cleave this compound B Assess Substrate Functionality A->B C Other Reducible Groups Present? (e.g., Alkenes, Aryl Halides, Nitro) B->C D Select Hydrogenation Method: - H₂/Pd-C - CTH (NH₄HCO₂, Pd/C) C->D No E Select Orthogonal Method: - Lewis Acid (BCl₃·SMe₂) - Oxidative (DDQ, NaBrO₃) C->E Yes F Run Small-Scale Test Reaction D->F E->F G Analyze Results (TLC, LCMS) F->G H Problem Identified? G->H I Troubleshoot & Optimize: - Adjust Temp/Time - Change Catalyst/Solvent - Alter Reagent Stoichiometry H->I Yes J Reaction Successful H->J No I->F Re-test K Scale-Up Optimized Conditions J->K

Caption: Workflow for optimizing this compound cleavage.

References

"prevention of peroxide formation in dibenzyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in dibenzyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is peroxide formation in this compound a concern?

A1: this compound can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1][2][3] This process, known as autoxidation, is accelerated by exposure to light, heat, and air.[3][4] These peroxides are sensitive to heat, friction, and mechanical shock, and their concentration during processes like distillation or evaporation significantly increases the risk of a violent explosion.[3][5][6]

Q2: How can I visually inspect a container of this compound for peroxides?

A2: Before handling, carefully inspect the container in a well-lit area. Do not move or open the container if you observe any of the following signs, as they indicate a high and immediate hazard:

  • Crystals: Whitish crystals may be present within the liquid or around the cap.[3]

  • Precipitate or viscous liquid: The presence of a precipitate or an oily, viscous layer is a danger sign.[3]

  • Discoloration: Any noticeable discoloration of the ether should be treated with suspicion.[3]

  • Crusting around the lid: Peroxide crystals can form on the threads of the cap, which could detonate upon opening.[3][4]

If any of these signs are present, treat the container as a potential bomb. Do not attempt to open it. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[3][7]

Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?

A3: Proper storage is the first line of defense against peroxide formation. Follow these guidelines:

  • Container: Store in a sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[6][8] Amber glass bottles with tight-fitting caps are recommended.[9] Avoid ground glass stoppers.[3]

  • Atmosphere: When possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8][10]

  • Environment: Keep the container in a cool, dark, and dry area, away from heat and light sources.[3][8]

  • Labeling: Always label containers with the date received and the date first opened.[3][8] This is crucial for tracking the age of the chemical.

Q4: I've opened a new bottle of this compound. How long can I safely store it?

A4: this compound is a peroxide former that should be discarded or tested within a specific timeframe. As a general guideline for ethers that form explosive peroxides upon concentration, it is recommended to test for peroxides or dispose of the chemical within 12 months of opening.[6] Some guidelines suggest a more conservative 3-month period for disposal after opening for certain hazardous peroxide formers.[8] Always check your institution's specific policies.

Q5: My experiment requires distilling this compound. What precautions must I take?

A5: Distillation poses a high risk because it concentrates peroxides.

  • NEVER distill a peroxide-forming chemical without first testing for the presence of peroxides. The peroxide level must be zero.[5]

  • NEVER distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of residual peroxides.[5][11]

  • Use a safety shield and work in a fume hood.[5]

  • If the ether has been purified to remove inhibitors, it is highly susceptible to rapid peroxide formation and should be used immediately.[3][4]

Q6: What are inhibitors and should I use them?

A6: Inhibitors are chemical compounds, such as Butylated Hydroxytoluene (BHT), added to ethers by manufacturers to slow the rate of peroxide formation by scavenging free radicals.[4][12] If your experimental procedure is not affected by the presence of an inhibitor, it is highly recommended to purchase this compound that contains one.[3][13] Be aware that inhibitors are consumed over time and do not offer indefinite protection.[3][4]

Quantitative Data Summary

The concentration of peroxides determines the level of hazard and the appropriate action to be taken. The following table summarizes generally accepted concentration levels and corresponding safety guidelines.

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25-30 ppm Low Hazard: Considered reasonably safe for most laboratory procedures that do not involve concentration (e.g., distillation, evaporation).[14][15]
30 - 100 ppm Moderate Hazard: Unacceptable for concentration. Avoid heating or distilling. The solvent should either be decontaminated (peroxides removed) immediately or disposed of as hazardous waste.[5][15]
> 100 ppm High Hazard / Explosive Risk: Poses a serious hazard. Do not handle. Avoid any friction, grinding, or shock. Do not attempt to open the container. Contact EHS immediately for emergency disposal.[11][14]

Experimental Protocols

Protocol 1: Peroxide Detection using Potassium Iodide (Qualitative)

This method provides a rapid, qualitative assessment of the presence of peroxides.

Materials:

  • Sample of this compound to be tested

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean test tube, prepare a fresh reagent by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[9]

  • Add 1 mL of the this compound sample to this solution.[9]

  • Shake the test tube and observe for a color change against a white background.[3]

    • No color change/Pale Yellow: Indicates a low or negligible concentration of peroxides.[15]

    • Bright Yellow to Brown: Indicates a high and potentially hazardous concentration of peroxides.[3][15]

Protocol 2: Peroxide Removal using Ferrous Sulfate

This procedure is effective for removing hydroperoxides from water-insoluble ethers like this compound.

Materials:

  • Peroxidized this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of water.[3]

  • In a separatory funnel, combine the peroxidized this compound with an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake. CAUTION: Shake very gently during the first extraction to avoid pressure buildup, and vent the funnel frequently.[3]

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Repeat the washing process (steps 2-4) until the ether tests negative for peroxides using one of the detection methods.

  • Wash the ether with water to remove any residual acid and salt, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate). The purified ether should be used immediately as the inhibitor will have been removed.[3]

Protocol 3: Peroxide Removal using Activated Alumina

This method involves passing the ether through a column of activated alumina.

Materials:

  • Peroxidized this compound

  • Basic activated alumina

  • Chromatography column

Procedure:

  • Pack a chromatography column with basic activated alumina. A suggested starting amount is 100 g of alumina for every 100 mL of solvent to be purified.[3]

  • Carefully pour the this compound onto the top of the column and allow it to pass through under gravity.

  • Collect the purified ether as it elutes from the column.

  • Test the collected ether for peroxides to confirm their removal.[11]

  • IMPORTANT: This method concentrates peroxides on the alumina column, which must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate before disposal to destroy the adsorbed peroxides.[11][15]

Diagrams

Peroxide_Management_Workflow This compound Peroxide Management Workflow start Receive/Open This compound label_date Label Container: - Date Received - Date Opened start->label_date storage Store in Cool, Dark, Airtight Container label_date->storage pre_use Before Use or Distillation storage->pre_use visual_inspection Visual Inspection: Crystals? Precipitate? Discoloration? pre_use->visual_inspection hazard IMMEDIATE HAZARD Do Not Open/Move! Contact EHS for Disposal visual_inspection->hazard Yes test_peroxides Test for Peroxides (e.g., Test Strips, KI) visual_inspection->test_peroxides No check_level Peroxides > 30 ppm? test_peroxides->check_level safe_to_use Safe for Use (Non-Concentration Procedures) check_level->safe_to_use No remove_peroxides Decontaminate: - Ferrous Sulfate Wash - Alumina Column check_level->remove_peroxides Yes safe_to_use->storage Return to Storage retest Retest to Confirm Peroxide Removal remove_peroxides->retest use_immediately Use Purified Ether Immediately retest->use_immediately Peroxides Removed dispose Dispose as Hazardous Waste retest->dispose Removal Fails use_immediately->storage Return to Storage (Short-term only)

References

Technical Support Center: Thermal Decomposition Analysis of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decomposition analysis of dibenzyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition products of this compound?

A1: The primary decomposition of this compound in an inert atmosphere is initiated by the homolytic cleavage of the carbon-oxygen bond. This process generates benzyl and benzyloxy radicals. Subsequent reactions of these radicals lead to the formation of major products including toluene and benzaldehyde. Under certain conditions, particularly in the presence of water at high temperatures (supercritical water), this compound can decompose to yield equimolar amounts of benzaldehyde and toluene[1]. Other potential minor products resulting from further reactions of these primary products can include benzene and benzyl alcohol.

Q2: What is the expected onset temperature for the thermal decomposition of this compound?

A2: this compound is relatively stable at ordinary temperatures but will decompose upon heating. The boiling point of this compound is approximately 298 °C at atmospheric pressure, and decomposition is noted to occur around this temperature. For detailed analysis using techniques like Thermogravimetric Analysis (TGA), the onset of significant mass loss will be a key indicator of the decomposition temperature under the specific experimental conditions (e.g., heating rate).

Q3: Which analytical techniques are most suitable for studying the thermal decomposition of this compound?

A3: A combination of thermoanalytical techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as melting and to measure the heat flow associated with decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile decomposition products. This is a powerful tool for elucidating the decomposition mechanism.

Q4: How can I determine the activation energy of the thermal decomposition of this compound?

A4: The activation energy (Ea) can be determined from TGA data obtained at multiple heating rates. By plotting the natural logarithm of the heating rate against the inverse of the absolute temperature at which the same extent of conversion (mass loss) is observed, the activation energy can be calculated from the slope of the resulting line, based on the Arrhenius equation[2].

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause(s) Troubleshooting Steps
Irregular or noisy TGA curve. 1. Instability in the balance mechanism. 2. Fluctuations in the purge gas flow. 3. Sample spitting or bubbling.1. Ensure the TGA is on a stable, vibration-free surface. 2. Check the gas regulator and flow controller for consistent flow. 3. Use a lower heating rate or a smaller sample size.
Inconsistent onset decomposition temperature. 1. Variation in heating rate between experiments. 2. Different sample sizes or packing in the pan. 3. Contamination of the sample or pan.1. Ensure the same heating rate is used for all comparable experiments. 2. Use a consistent sample mass and ensure it is evenly spread in the pan. 3. Use clean pans and fresh, pure this compound for each run.
Mass loss exceeds 100% or shows a gain. 1. Buoyancy effect of the purge gas. 2. Reaction of the sample with the purge gas (e.g., oxidation if air is present).1. Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy. 2. Ensure a high-purity inert gas (e.g., nitrogen, argon) is used and that there are no leaks in the system.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
No peaks or very small peaks observed. 1. Insufficient pyrolysis temperature. 2. Leak in the GC inlet or transfer line. 3. Sample size too small.1. Increase the pyrolysis temperature to ensure complete decomposition. 2. Perform a leak check of the entire system. 3. Increase the amount of sample in the pyrolysis tube.
Poor peak shape (tailing or fronting). 1. Active sites in the GC liner or column. 2. Column overloading. 3. Inappropriate GC oven temperature program.1. Use a deactivated liner and column. Consider trimming the front end of the column. 2. Reduce the sample size or use a higher split ratio. 3. Optimize the oven temperature program to ensure proper focusing of the analytes at the head of the column.
Inconsistent retention times. 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Changes in the GC oven temperature profile.1. Check the carrier gas supply and electronic pressure control. 2. Perform a thorough leak check. 3. Verify the accuracy and reproducibility of the oven temperature program.
Presence of unexpected peaks. 1. Contamination of the pyrolysis tube, syringe, or GC system. 2. Impurities in the this compound sample. 3. Carryover from a previous injection.1. Clean the pyrolysis unit and run a blank to check for system contamination. 2. Verify the purity of the this compound sample. 3. Run a solvent blank to check for carryover. Increase the oven temperature at the end of the run to elute any high-boiling compounds.

Data Presentation

Table 1: Physical and Thermal Properties of this compound
PropertyValue
Molecular Formula C₁₄H₁₄O
Molar Mass 198.26 g/mol [3]
Boiling Point 298 °C (decomposes)
Melting Point 3.6 °C
Flash Point 135 °C[4]
Appearance Colorless liquid with a faint, almond-like odor[3]
Table 2: Major Thermal Decomposition Products of this compound
ProductMolecular FormulaKey Mass Fragments (m/z)
TolueneC₇H₈91, 92, 65
BenzaldehydeC₇H₆O106, 105, 77
Benzyl AlcoholC₇H₈O108, 79, 77
BenzeneC₆H₆78, 52, 51

Note: The relative yields of these products are dependent on the specific pyrolysis conditions (e.g., temperature, heating rate, atmosphere).

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Select a temperature above the Tonset observed in TGA (e.g., 400 °C, 500 °C, or 600 °C) to ensure complete fragmentation.

    • Pyrolysis Time: Typically a few seconds (e.g., 10-20 seconds).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, starting at 50 °C and ramping up to 300 °C.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_data_analysis Data Analysis & Interpretation sample This compound Sample tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc py_gcms Py-GC-MS Analysis sample->py_gcms tga_data Determine T_onset, T_max tga->tga_data dsc_data Identify Thermal Transitions dsc->dsc_data gcms_data Identify Decomposition Products py_gcms->gcms_data kinetic_analysis Kinetic Analysis (Activation Energy) tga_data->kinetic_analysis mechanism Elucidate Decomposition Mechanism gcms_data->mechanism

Caption: Experimental workflow for thermal decomposition analysis of this compound.

decomposition_pathway cluster_initiation Initiation: Homolytic Cleavage cluster_propagation Propagation & Product Formation dbe This compound (C₆H₅CH₂OCH₂C₆H₅) benzyl_radical Benzyl Radical (C₆H₅CH₂•) dbe->benzyl_radical Δ (Heat) benzyloxy_radical Benzyloxy Radical (C₆H₅CH₂O•) dbe->benzyloxy_radical Δ (Heat) toluene Toluene (C₆H₅CH₃) benzyl_radical->toluene + H• abstraction benzene Benzene (C₆H₆) benzyl_radical->benzene Further decomposition benzaldehyde Benzaldehyde (C₆H₅CHO) benzyloxy_radical->benzaldehyde β-scission benzyl_alcohol Benzyl Alcohol (C₆H₅CH₂OH) benzyloxy_radical->benzyl_alcohol + H• abstraction

Caption: Proposed thermal decomposition pathway of this compound.

References

"strategies for improving the yield of dibenzyl ether synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibenzyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction temperature is optimal for the specific method.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: For Williamson ether synthesis, ensure a slight excess of the benzyl halide or benzyl alcohol (depending on the specific pathway) is used. For dehydration reactions, controlling the removal of water is crucial.

  • Catalyst Issues: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, active catalyst at the recommended loading. For phase-transfer catalysis, the choice and concentration of the catalyst are critical.[1][2]

  • Presence of Water: For methods sensitive to water, such as those using strong bases like sodium hydride, the presence of moisture in reactants or solvents can significantly reduce the yield by consuming the base.

    • Solution: Use anhydrous solvents and ensure all reactants are thoroughly dried before use. Employ techniques like a Dean-Stark apparatus to remove water formed during the reaction.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product is benzaldehyde, which can form from the oxidation of benzyl alcohol or decomposition of this compound. Another is benzyl benzoate.[4]

    • Solution: Optimize reaction conditions (e.g., temperature, atmosphere) to minimize side reactions. For instance, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

A2: The most common byproduct in this compound synthesis is benzaldehyde, which can arise from the oxidation of benzyl alcohol or the decomposition of the ether product itself. Another potential byproduct, especially in acid-catalyzed reactions at higher temperatures, is toluene.

Identification:

  • TLC/GC Analysis: Compare the retention factor (Rf) or retention time of the byproduct spots/peaks with that of authentic samples of potential byproducts like benzaldehyde and benzyl alcohol.

  • Spectroscopic Methods: Isolate the byproduct and characterize it using NMR and IR spectroscopy.

Minimization Strategies:

  • Control Temperature: High reaction temperatures can promote side reactions. It is advisable to run the reaction at the lowest effective temperature.

  • Inert Atmosphere: Conducting the synthesis under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.

  • Purification Methods: Impurities such as benzaldehyde can often be removed by washing the crude product with a sodium bisulfite solution.

Q3: Which synthetic method generally gives the highest yield of this compound?

A3: While the optimal method depends on the available starting materials and equipment, phase-transfer catalysis (PTC) often provides excellent yields, in some cases approaching 100%.[1][2] This method facilitates the reaction between reactants in immiscible phases and can be highly efficient. The Williamson ether synthesis under anhydrous conditions using a strong base is also a very effective and widely used method.[5][6][7]

Data Presentation: Comparison of Synthesis Strategies

Synthesis MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Williamson Ether SynthesisBenzyl alcohol, Benzyl bromideSolid KOHNone (Solvent-free)Not specified3581[5]
Phase-Transfer CatalysisBenzyl chlorideTributylamineWater (aqueous NaOH)80Not specified~100[1][2]
Acid-Catalyzed DehydrationBenzyl alcoholGraphene OxideNone (Solvent-free)1502496.2 (conversion)[8]
Acid-Catalyzed DehydrationBenzyl alcoholSiO2-SO3HNone (Solvent-free)Microwave0.083~100[9]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Solid Potassium Hydroxide (Solvent-Free)[6]

This method provides a convenient and high-yielding synthesis of this compound without the need for a solvent.

Materials:

  • Benzyl alcohol

  • Benzyl bromide

  • Potassium hydroxide (solid pellets or powder)

Procedure:

  • In a round-bottom flask, add benzyl alcohol (1 mmol, 108 mg).

  • Add solid potassium hydroxide (a molar excess is generally used, e.g., 2-3 mmol).

  • Add benzyl bromide (1 mmol, 171 mg).

  • Stir the mixture vigorously at room temperature. The reaction is typically monitored by TLC.

  • The reaction is reported to proceed to 81% yield in 35 hours.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis Synthesis from Benzyl Chloride[1][2]

This protocol describes a high-yield synthesis of this compound from benzyl chloride using a phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • Sodium hydroxide (aqueous solution, e.g., 11.5 M)

  • Tributylamine (phase-transfer catalyst)

Procedure:

  • To a stirred reactor, add benzyl chloride (0.3 mol) and an aqueous solution of sodium hydroxide (160 mL, 11.5 M).

  • Add the phase-transfer catalyst, tributylamine (0.25% molar loading relative to the organic phase).

  • Heat the reaction mixture to 80°C with vigorous stirring (e.g., 2500 rpm) to ensure efficient mixing of the two phases.

  • The reaction progress is monitored by analyzing samples of the organic phase.

  • This method is reported to achieve nearly 100% yield of this compound, particularly at high concentrations of sodium hydroxide.[1][2]

  • After the reaction is complete, the organic layer is separated, washed with water to remove the catalyst and any remaining base, and then dried.

  • The product can be purified by distillation under reduced pressure.

Visualizations

Troubleshooting_Dibenzyl_Ether_Synthesis Troubleshooting Workflow for this compound Synthesis start Problem: Low Yield check_completion Is the reaction complete? (Check TLC/GC) start->check_completion check_reagents Are reagents pure and anhydrous? check_completion->check_reagents incomplete Cause: Incomplete Reaction check_completion->incomplete No check_conditions Are reaction conditions optimal? check_reagents->check_conditions impure_reagents Cause: Impure/Wet Reagents check_reagents->impure_reagents No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes suboptimal_conditions Cause: Suboptimal Conditions (Temp, Catalyst, Stoichiometry) check_conditions->suboptimal_conditions No byproducts Cause: Byproduct Formation side_reactions->byproducts Yes solution_time Solution: Increase reaction time and/or temperature. incomplete->solution_time solution_reagents Solution: Use pure, dry reagents and anhydrous solvents. impure_reagents->solution_reagents solution_conditions Solution: Optimize temperature, catalyst loading, and stoichiometry. suboptimal_conditions->solution_conditions solution_byproducts Solution: Adjust conditions to minimize side reactions (e.g., inert atmosphere). byproducts->solution_byproducts

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Incomplete Debenzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during debenzylation reactions.

Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format to help you troubleshoot and optimize your debenzylation experiments.

Issue 1: The reaction is sluggish or has stalled.

  • Question: My debenzylation reaction using Palladium on Carbon (Pd/C) and hydrogen gas is extremely slow or has stopped completely. What are the likely causes and what should be my first troubleshooting steps?

  • Answer: A stalled debenzylation reaction is a common issue, often pointing to catalyst deactivation or suboptimal reaction conditions. The primary suspect is typically catalyst poisoning .[1][2]

    Initial Diagnostic Steps:

    • Evaluate the Catalyst: Ensure the Pd/C is fresh and from a reliable source. Catalysts can lose activity over time or vary between batches.[3]

    • Check Hydrogen Supply: Confirm an adequate supply of hydrogen. For reactions using a balloon, ensure it is sufficiently filled and that there are no leaks in the system. For pressurized systems, monitor the pressure gauge for any unexpected drops.[4]

    • Assess Substrate and Solvent Purity: Impurities, especially sulfur and nitrogen-containing compounds, are notorious for poisoning palladium catalysts.[2][5] Purify starting materials and ensure solvents are of high purity and degassed.

    dot graph TD { A[Reaction Stalled] -- "Check Catalyst" --> B{Fresh & High Quality?}; B -- No --> C[Replace Catalyst]; B -- Yes --> D{"Check H₂ Supply"}; D -- No --> E[Ensure Adequate H₂ Pressure/Source]; D -- Yes --> F{Substrate/Solvent Purity?}; F -- No --> G[Purify Starting Materials/Solvents]; F -- Yes --> H[Consider Catalyst Poisoning or Other Issues]; C -- "Restart Reaction" --> I([Reaction Complete]); E -- "Restart Reaction" --> I; G -- "Restart Reaction" -- > I; H -- "Proceed to Advanced Troubleshooting" --> J(...);

    }

    Initial troubleshooting workflow for a stalled debenzylation reaction.

Issue 2: Catalyst poisoning is suspected.

  • Question: I suspect my catalyst is poisoned. What are common sources of contamination and how can I mitigate this issue?

  • Answer: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing its efficacy.[6]

    Common Catalyst Poisons:

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[5]

    • Nitrogen Compounds: Amines, pyridines, and other basic nitrogen heterocycles can strongly coordinate to the palladium surface and inhibit the reaction.[1][2]

    • Halides: Residual halides from previous synthetic steps can poison the catalyst.[2]

    • Heavy Metals: Trace amounts of other metals can also lead to deactivation.[5]

    Solutions to Mitigate Poisoning:

    • Acidic Additives: For substrates containing basic nitrogen groups, adding a mild acid like acetic acid can protonate the nitrogen, reducing its ability to poison the catalyst.[1][7]

    • Use of Pearlman's Catalyst: Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often more effective than Pd/C for substrates with basic nitrogen functionalities and can be less prone to poisoning.[1][3][7]

    • Increased Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes overcome the effects of minor impurities.[1][2][7]

    • Catalyst Pre-treatment: In some cases, pre-treating the catalyst can enhance its activity and selectivity.[8]

Issue 3: Undesirable side reactions are occurring.

  • Question: I am observing the reduction of other functional groups in my molecule, such as aromatic rings or double bonds. How can I improve the chemoselectivity of my debenzylation?

  • Answer: Achieving chemoselectivity can be challenging as catalytic hydrogenation is a powerful reduction method.[3]

    Strategies to Enhance Chemoselectivity:

    • Milder Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor debenzylation over other reductions.[1]

    • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often considered more selective than Pd/C.[3]

    • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas and is often milder and more selective.[1][9] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[10][11]

    • Oxidative Debenzylation: For substrates that are sensitive to reductive conditions, oxidative methods using reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be a viable alternative.[3][12]

    dot graph LR { subgraph "Debenzylation Methods" A[Catalytic Hydrogenolysis] B[Transfer Hydrogenation] C[Oxidative Debenzylation] end

    }

    Comparison of different debenzylation methods.

Quantitative Data Summary

The following tables provide typical reaction parameters for various debenzylation methods to aid in experimental design and optimization.

Table 1: Typical Conditions for Catalytic Hydrogenolysis

ParameterPd/CPearlman's Catalyst (Pd(OH)₂/C)
Catalyst Loading (mol% Pd) 5 - 10 mol%10 - 20 mol%
Hydrogen Pressure 1 atm (balloon) - 50 psi1 atm (balloon) - 60 psi
Temperature Room Temperature - 60 °CRoom Temperature - 80 °C
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol, Methanol, Acetic Acid
Reaction Time 2 - 24 hours1 - 12 hours

Note: These are general ranges and optimal conditions will be substrate-dependent.

Table 2: Comparison of Alternative Debenzylation Methods

MethodReagentsTemperatureTypical Reaction TimeKey Advantages
Transfer Hydrogenation Pd/C, Ammonium FormateRoom Temp - Reflux0.5 - 6 hoursMilder conditions, avoids H₂ gas.
Oxidative Debenzylation DDQRoom Temperature1 - 12 hoursGood for substrates with reducible groups.[13]

Experimental Protocols

Protocol 1: General Procedure for Debenzylation via Catalytic Hydrogenolysis (Balloon Pressure)

  • Catalyst Handling and Setup:

    • In a fume hood, add the substrate to a round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the substrate in an appropriate solvent (e.g., ethanol, methanol).

    • Under a gentle stream of inert gas (nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in an inert atmosphere.[14]

    • Seal the flask with a septum.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[15]

    • Stir the reaction mixture vigorously at the desired temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The filtered catalyst can still be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the filter paper with plenty of water before disposal.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by an appropriate method (e.g., chromatography, crystallization).

Protocol 2: General Procedure for Transfer Hydrogenation

  • Reaction Setup:

    • To a solution of the benzylated compound in a suitable solvent (e.g., methanol or ethanol), add the hydrogen donor (e.g., ammonium formate, typically 5-10 equivalents).

    • Carefully add the Pd/C catalyst (10-20 wt%).

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.

    • Wash the Celite® pad with the solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can then be purified.

Protocol 3: General Procedure for Oxidative Debenzylation using DDQ

  • Reaction Setup:

    • Dissolve the benzyl-protected substrate in a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and water.

    • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution.

  • Reaction Execution:

    • Stir the reaction at room temperature. The reaction can be monitored by the disappearance of the starting material and the formation of the deprotected product by TLC.

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[13]

References

"stability of dibenzyl ether under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of dibenzyl ether under various pH conditions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is generally a stable compound under standard laboratory conditions.[1][2] It is a colorless liquid that should be stored in a cool, dry place, away from light and strong oxidizing agents to prevent slow degradation.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits good stability in neutral and moderately acidic or basic aqueous environments at moderate temperatures. One study has shown it to be stable towards hydrolysis at 50°C across a pH range of 4, 7, and 9. However, it is susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[3][4]

Q3: What are the primary degradation products of this compound?

A3: Under strongly acidic conditions, the ether linkage can be cleaved to produce benzyl alcohol and benzyl carbocations, which can lead to further reactions. In the presence of strong bases at high temperatures, decomposition can yield toluene and benzoic acid. Slow oxidation in the presence of air and moisture can lead to the formation of benzaldehyde.

Q4: Are there any specific reagents that should be avoided when working with this compound?

A4: Yes. Avoid strong oxidizing agents, as they can react with this compound.[1][5] Strong acids can cause cleavage of the ether bond.[3][4] Additionally, heating with strong bases like metallic sodium or concentrated sodium hydroxide can lead to decomposition.

Data Presentation: Stability of this compound

While precise quantitative kinetic data is not extensively available in the literature, the following table summarizes the known stability of this compound under different pH conditions based on available information.

pH RangeConditionStabilityPrimary Degradation Products (if any)
Strongly Acidic (pH < 2) Elevated TemperatureUnstable : Prone to acid-catalyzed cleavage of the ether linkage.[3][4]Benzyl alcohol, Benzaldehyde
Moderately Acidic (pH 4-6) 50°CStable : No significant hydrolysis observed.Not applicable
Neutral (pH 7) 50°CStable : No significant hydrolysis observed.Not applicable
Moderately Basic (pH 8-9) 50°CStable : No significant hydrolysis observed.Not applicable
Strongly Basic (pH > 12) Elevated Temperature & Strong Base (e.g., NaOH)Unstable : Can undergo decomposition.Toluene, Benzoic Acid
Ambient/Neutral Prolonged exposure to air and moistureSlow Decomposition : Can gradually decompose over time.[6]Benzaldehyde

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound, a water-insoluble compound, in aqueous buffer solutions at different pH values.

1. Materials:

  • This compound (high purity)
  • Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC grade
  • Buffer solutions:
  • pH 2: Hydrochloric acid solution
  • pH 4: Acetate buffer
  • pH 7: Phosphate buffer
  • pH 9: Borate buffer
  • High-purity water
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • Incubator or water bath
  • pH meter
  • Volumetric flasks and pipettes

2. Procedure:

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected degradation of this compound in a reaction. The reaction medium is strongly acidic or basic, and the temperature is elevated.Buffer the reaction to a more neutral pH if the chemistry allows. Consider running the reaction at a lower temperature. If a strong acid or base is required, minimize the reaction time.
Formation of benzaldehyde as an impurity. The this compound starting material may have degraded due to prolonged storage in the presence of air and moisture.Use freshly opened or purified this compound. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Reaction fails or gives low yield when this compound is used as a solvent. The reaction involves a strongly acidic or basic reagent that is degrading the this compound.Check the compatibility of all reagents with this compound under the reaction conditions. If incompatibility is suspected, consider using an alternative, more inert solvent.
Inconsistent results in stability studies. Inaccurate pH of buffer solutions. Temperature fluctuations during incubation. Co-solvent effects.Calibrate the pH meter before preparing buffers. Ensure the incubator or water bath maintains a constant temperature. Keep the concentration of any organic co-solvent low and consistent across all samples.

Visualizations

TroubleshootingWorkflow start This compound Degradation Observed check_conditions Review Reaction/Storage Conditions (pH, Temp, Reagents, Atmosphere) start->check_conditions is_acidic Strongly Acidic? check_conditions->is_acidic is_basic Strongly Basic? is_acidic->is_basic No solution_acid Reduce Acidity or Temperature Minimize Reaction Time is_acidic->solution_acid Yes is_oxidizing Oxidizing Agent Present? is_basic->is_oxidizing No solution_base Reduce Basicity or Temperature Consider Alternative Base is_basic->solution_base Yes is_air_exposed Prolonged Air/Moisture Exposure? is_oxidizing->is_air_exposed No solution_oxidizing Use Alternative Reagent Protect from Oxidation is_oxidizing->solution_oxidizing Yes solution_air Use Fresh/Purified Ether Store Under Inert Atmosphere is_air_exposed->solution_air Yes end Problem Resolved is_air_exposed->end No/Unresolved solution_acid->end solution_base->end solution_oxidizing->end solution_air->end DegradationPathways cluster_acid Acid-Catalyzed Cleavage (Strong Acid, Heat) cluster_base Base-Induced Decomposition (Strong Base, Heat) cluster_oxidation Slow Oxidation (Air/Moisture) dbe_acid This compound protonated_ether Protonated Ether Intermediate dbe_acid->protonated_ether + H+ benzyl_alcohol Benzyl Alcohol protonated_ether->benzyl_alcohol benzyl_carbocation Benzyl Carbocation protonated_ether->benzyl_carbocation dbe_base This compound toluene Toluene dbe_base->toluene benzoic_acid Benzoic Acid dbe_base->benzoic_acid dbe_ox This compound benzaldehyde Benzaldehyde dbe_ox->benzaldehyde + O2

References

"challenges in scaling up dibenzyl ether production"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scaling up of dibenzyl ether production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is through a phase-transfer catalyzed reaction between benzyl chloride and an aqueous solution of a strong base, typically sodium hydroxide.[1][2] This method is favored for its efficiency and potential for high yields. Another common laboratory-scale method is the Williamson ether synthesis, which involves reacting a benzyl halide with a sodium or potassium alkoxide.[3]

Q2: What are the critical parameters to control during the scale-up of this compound synthesis?

A2: When scaling up, it is crucial to carefully manage several parameters to maintain yield and purity. These include agitation speed, reaction temperature, catalyst type and concentration, and the molar ratio of reactants.[2][4] In particular, a high molar ratio of sodium hydroxide to benzyl chloride is reported to favor the reaction.[2] Efficient heat transfer becomes critical at larger scales to prevent localized overheating, which can lead to side reactions.

Q3: What are the primary byproducts to expect, and how can their formation be minimized?

A3: The main byproduct of concern is benzyl alcohol, which is also an intermediate in the reaction of benzyl chloride with aqueous hydroxide.[5] High concentrations of sodium hydroxide help to deprotonate the benzyl alcohol intermediate, driving the reaction towards this compound and achieving yields of almost 100%.[2] At elevated temperatures, the self-condensation of benzyl alcohol can also occur, leading to the formation of this compound as a byproduct in other reactions, highlighting the importance of temperature control.[6][7]

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: Due to its high boiling point (approximately 298-301°C), vacuum distillation is the preferred method for purifying this compound.[3][8] This technique allows for distillation at a lower temperature, which prevents thermal decomposition of the product.[8] A preliminary workup involving washing the crude product with water and a mild basic solution (e.g., sodium bicarbonate) can remove unreacted starting materials and acidic impurities before distillation.[9]

Q5: What are the key safety precautions when handling the reagents for this compound synthesis?

A5: Benzyl chloride is a hazardous substance and should be handled with extreme care. It is corrosive, a lachrymator, and a suspected carcinogen.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] this compound itself can be irritating to the skin, eyes, and respiratory system.[3] It is also important to be aware that ethers can form explosive peroxides over time when exposed to air and light.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Insufficient Base Concentration The yield of this compound is highly dependent on the concentration of the aqueous sodium hydroxide solution.[2] Increase the concentration of the NaOH solution to favor the deprotonation of the benzyl alcohol intermediate.
Inefficient Phase-Transfer Catalyst The choice and concentration of the phase-transfer catalyst are crucial. Ensure the catalyst is active and used at an optimal concentration. Common catalysts include quaternary ammonium salts like tetra-n-butylammonium bisulfate.[1] Tributylamine has also been found to be a suitable catalyst.[2]
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may be promoted. Experimentally determine the optimal temperature for your specific setup.
Poor Mixing/Agitation In a biphasic system, efficient mixing is essential for maximizing the interfacial area where the reaction occurs. On a larger scale, ensure that the agitation is sufficient to maintain a good dispersion of the two phases.
Presence of Water in Williamson Synthesis If using the Williamson ether synthesis, ensure all reagents and solvents are anhydrous, as water will react with the alkoxide.
Issue 2: Formation of Emulsion During Work-up
Potential Cause Troubleshooting Steps
Surfactant-like Intermediates The presence of both organic and aqueous phases with partially soluble species can lead to the formation of stable emulsions.
Breaking the Emulsion - Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[13] - Gentle Heating: Gently warming the mixture can sometimes reduce viscosity and promote phase separation.[14] - Filtration: Filter the entire mixture through a pad of Celite.[13] - Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can disrupt the emulsion.[14] - Centrifugation: For smaller scale reactions, centrifuging the mixture is a very effective method to separate the layers.[14]
Issue 3: Product Purity Issues After Distillation
Potential Cause Troubleshooting Steps
Inefficient Fractional Distillation If byproducts have boiling points close to that of this compound, a simple distillation may not be sufficient. Use a fractionating column to improve the separation efficiency.
Thermal Decomposition This compound can degrade at its atmospheric boiling point. Ensure a sufficiently high vacuum is achieved to lower the boiling point significantly.[8] Monitor the pot temperature to avoid overheating.
Contamination from Starting Materials Incomplete reaction can lead to contamination with benzyl chloride or benzyl alcohol. Optimize the reaction conditions to drive the reaction to completion. A pre-distillation wash can also help remove these impurities.[9]

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield
ParameterConditionBenzyl Chloride Conversion (%)This compound Yield (%)Reference
NaOH Concentration High-~100[2][4]
Catalyst (Graphene Oxide) 150°C, 12h95.470.9 (after distillation)[15]
Catalyst (TBAI) Room Temperature, 35h-81[16]

Note: The data presented is compiled from different experimental setups and should be used as a general guide. Optimal conditions should be determined experimentally for each specific process.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a generalized procedure based on common laboratory methods.[1]

Materials:

  • Benzyl chloride

  • 50% (w/w) aqueous sodium hydroxide solution

  • Tetra-n-butylammonium bisulfate (or other suitable phase-transfer catalyst)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add benzyl chloride and the phase-transfer catalyst (e.g., 1-5 mol% relative to benzyl chloride).

  • Addition of Base: While stirring vigorously, slowly add the 50% aqueous sodium hydroxide solution. The reaction is often exothermic, so control the rate of addition to maintain the desired reaction temperature (e.g., 60-80°C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Dilute the mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • A distillation flask

  • A fractionating column (optional, but recommended for higher purity)

  • A condenser

  • A receiving flask

  • A vacuum pump with a vacuum gauge and trap[8]

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge Reactor with Benzyl Chloride & Catalyst B Add 50% NaOH Solution A->B C Heat and Stir (e.g., 60-80°C) B->C D Monitor Reaction (TLC/GC) C->D E Cool and Transfer to Separatory Funnel D->E F Wash with Water and Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Removal (Rotovap) G->H I Vacuum Distillation H->I J Collect Pure This compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low this compound Yield Q1 Is the NaOH concentration high enough? Start->Q1 Sol1 Increase NaOH concentration. Q1->Sol1 No Q2 Is the phase-transfer catalyst efficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Screen different catalysts or increase loading. Q2->Sol2 No Q3 Is agitation efficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase stirring speed. Q3->Sol3 No End Re-evaluate other parameters (e.g., temp). Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Head-to-Head Battle of Benzyl-Based Protectors: Dibenzyl Ether vs. Benzyl Ether in Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the safeguarding of hydroxyl moieties, benzyl ethers have long been a staple in the chemist's toolkit. This guide provides a comprehensive comparison between the conventional benzyl (Bn) ether and the less-ubiquitous dibenzyl ether (DPM) as protecting groups for alcohols, offering insights into their respective performance, stability, and deprotection protocols. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction to Benzyl-Based Protecting Groups

Benzyl ethers are widely employed due to their robust stability across a broad spectrum of reaction conditions, including acidic and basic media.[1] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, a key advantage in the synthesis of complex molecules.[2] this compound, structurally similar but with an additional benzyl group on the ether oxygen, also serves as a protecting group, though its application is less frequently documented in the literature.

Performance Comparison: Stability and Reactivity

A direct, side-by-side comparison of the stability of this compound and benzyl ether protecting groups under a wide range of conditions is not extensively reported in the literature. However, based on their chemical structures and the general principles of organic chemistry, we can infer their relative stabilities. Both are generally stable to basic conditions and a range of nucleophilic and organometallic reagents. The primary difference in their reactivity is expected to manifest during cleavage.

Table 1: General Stability of Benzyl and Dibenzyl Ethers

ConditionBenzyl Ether (BnOR)This compound (DPMOR)
Strongly Basic (e.g., NaOH, NaH) StableStable
Strongly Acidic (e.g., HBr, BBr₃) Labile[3][4]Expected to be labile
Oxidative (e.g., DDQ) Can be cleaved, slower than PMB[5][6]Expected to be cleavable
Reductive (Catalytic Hydrogenolysis) Readily cleaved[2][7]Expected to be readily cleaved

Experimental Protocols: Protection and Deprotection

The synthesis of both benzyl and dibenzyl ethers can be achieved through the Williamson ether synthesis.[3][8] Deprotection is most commonly accomplished via catalytic hydrogenolysis.

Protection of Alcohols

Protocol 1: Williamson Ether Synthesis for Benzyl Ether Formation

This procedure describes the benzylation of a primary alcohol using benzyl bromide and sodium hydride.

  • Materials:

    • Alcohol (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Benzyl bromide (BnBr, 1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

This compound can be synthesized from benzyl alcohol or benzyl chloride.[8][9][10] While not a direct protection protocol for a different alcohol, its formation highlights its stability under certain conditions. A common method involves the dehydration of benzyl alcohol.[10]

  • Materials:

    • Benzyl alcohol

    • Graphene oxide (catalyst)

  • Procedure:

    • Combine benzyl alcohol and a catalytic amount of graphene oxide.

    • Heat the mixture at a temperature between 70 to 170 °C for 12 to 36 hours.[10]

    • After the reaction is complete, the this compound can be isolated and purified.

Deprotection of Benzyl Ethers

Protocol 3: Catalytic Hydrogenolysis of Benzyl Ethers

This is a standard and widely used method for the cleavage of benzyl ethers.

  • Materials:

    • Benzyl-protected alcohol

    • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or THF)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected alcohol in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

    • If necessary, purify the product further.

Note on this compound Deprotection: While specific comparative studies are scarce, it is anticipated that dibenzyl ethers would also be cleaved under similar catalytic hydrogenolysis conditions. A study on the hydrogenolysis of this compound over a RuCoP/SiO2 catalyst has been reported, indicating its susceptibility to this deprotection method.[11]

Comparative Data Summary

Quantitative, direct comparative data on the performance of this compound versus benzyl ether as protecting groups is limited in the available literature. The following table provides a qualitative comparison based on established chemical principles and available data for each group individually.

Table 2: Qualitative Comparison of Benzyl and Dibenzyl Ethers as Protecting Groups

FeatureBenzyl Ether (BnOR)This compound (DPMOR)
Ease of Introduction Well-established protocols (e.g., Williamson ether synthesis)[3][8]Can be synthesized, but less common as a direct protecting group for other alcohols.
Stability Generally robust to a wide range of conditions, except strong acids and reductive cleavage.[1]Expected to have similar stability to benzyl ethers.
Ease of Cleavage Readily cleaved by catalytic hydrogenolysis.[2][7]Cleavable by hydrogenolysis.[11]
Orthogonality Orthogonal to many other protecting groups (e.g., silyl ethers).[1]Expected to have similar orthogonality.
Byproducts of Deprotection Toluene[7]Expected to be Toluene
Steric Hindrance ModeratePotentially higher due to the additional benzyl group.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general logic for selecting a benzyl-based protecting group and the typical experimental workflow for protection and deprotection.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) a a Alcohol->a Base Base (e.g., NaH) Base->a BnX Benzylating Agent (e.g., BnBr) b b BnX->b Protected_Alcohol Protected Alcohol (R-OBn) Protected_Alcohol2 Protected Alcohol (R-OBn) Protected_Alcohol->Protected_Alcohol2 Intermediate Reactions a->b Deprotonation b->Protected_Alcohol SN2 Reaction c c Protected_Alcohol2->c Catalyst Catalyst (e.g., Pd/C) Catalyst->c H2 H2 H2->c Deprotected_Alcohol Deprotected Alcohol (R-OH) Toluene Toluene c->Deprotected_Alcohol Hydrogenolysis c->Toluene

Caption: General workflow for alcohol protection as a benzyl ether and subsequent deprotection.

Cleavage_Pathways cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage cluster_acidic Acidic Cleavage BnOR Benzyl Protected Alcohol (R-OBn) Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) BnOR->Hydrogenolysis DDQ DDQ BnOR->DDQ Strong_Acid Strong Acid (e.g., HBr) BnOR->Strong_Acid ROH_H2 R-OH + Toluene Hydrogenolysis->ROH_H2 ROH_DDQ R-OH + Benzaldehyde derivative DDQ->ROH_DDQ ROH_Acid R-OH + BnBr Strong_Acid->ROH_Acid

Caption: Common deprotection pathways for benzyl ethers.

Conclusion

Both benzyl and dibenzyl ethers offer robust protection for hydroxyl groups, with catalytic hydrogenolysis being a primary method for their removal. The benzyl ether is a well-established and highly utilized protecting group with a vast body of literature supporting its application. This compound, while less common as a protecting group for other alcohols, is expected to exhibit similar stability and reactivity profiles. The choice between these two would likely be dictated by the specific requirements of the synthetic route, including steric considerations and the availability of starting materials. For most applications, the well-documented reliability and extensive literature support for the benzyl ether make it the preferred choice. Further direct comparative studies would be beneficial to fully elucidate the nuanced differences in performance between these two related protecting groups.

References

A Comparative Study of Dibenzyl Ether and Diphenyl Ether for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, reactivity, and applications of dibenzyl ether and diphenyl ether, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their specific applications.

This guide offers a comprehensive comparison of this compound and diphenyl ether, two aromatic ethers with significant utility in industrial and research settings. While both share the ether functional group, their distinct structural differences—a flexible benzyl group versus a rigid phenyl group—give rise to a range of contrasting properties and applications. This report details their physicochemical characteristics, reactivity, and performance in key areas such as high-temperature applications and organic synthesis, with a particular focus on their relevance to the pharmaceutical industry.

Physicochemical Properties: A Tale of Two Ethers

The fundamental physical and chemical properties of this compound and diphenyl ether are summarized below, highlighting the key differences that dictate their suitability for various applications.

PropertyThis compoundDiphenyl Ether
Molecular Formula C₁₄H₁₄OC₁₂H₁₀O
Molecular Weight 198.26 g/mol 170.21 g/mol
Appearance Colorless liquidColorless crystalline solid or liquid
Melting Point 1.5-3.5 °C26 °C
Boiling Point 298 °C (decomposes)259 °C
Density 1.043 g/mL at 25 °C1.073 g/mL at 25 °C
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, ether, chloroformSoluble in benzene, toluene, chloroform
Vapor Pressure <1 Pa at 25 °C<1 mm Hg at 20 °C
Flash Point 135 °C>110 °C
Thermal Stability Decomposes at boiling point; stable up to 300 °C under certain conditions.[1]Thermally stable, used in heat transfer fluids up to 400 °C (in a eutectic mixture with biphenyl).[2]

Performance in High-Temperature Applications

Both ethers are considered for high-temperature applications due to their relatively high boiling points. However, their performance characteristics differ significantly.

Diphenyl ether is a well-established component of high-temperature heat transfer fluids, most notably in its eutectic mixture with biphenyl (commercially known as Dowtherm A).[3] This mixture remains liquid over a wide temperature range and exhibits excellent thermal stability up to 400°C.[2]

This compound , while also possessing a high boiling point, is less commonly used as a heat transfer fluid. Studies have investigated benzyl ethers as potential heat transfer fluids, with some showing stability up to 300°C.[1] However, this compound is known to decompose at its boiling point and can undergo oxidative degradation over time at room temperature, forming benzaldehyde, benzoic acid, and aryl benzoates.[1] This lower thermal and oxidative stability compared to diphenyl ether limits its utility in high-temperature applications where long-term stability is critical.

Reactivity and Applications in Organic Synthesis

The structural differences between this compound and diphenyl ether lead to distinct reactivity profiles and, consequently, different applications in organic synthesis.

This compound: A Versatile Protecting Group and Solvent

This compound's primary role in organic synthesis is as a precursor to the benzyl protecting group for alcohols.[4] The benzylic C-O bond is relatively labile and can be cleaved under a variety of mild conditions, a crucial feature for the deprotection of sensitive functional groups in complex molecules.[4]

This compound can also serve as a high-boiling point solvent for specific reactions. However, its reactivity, particularly its susceptibility to cleavage, must be considered.

Diphenyl Ether: A Stable Solvent and Key Synthetic Intermediate

In contrast, diphenyl ether is prized for its chemical inertness and high thermal stability, making it an excellent solvent for high-temperature reactions where other solvents would decompose.[5] It is frequently used in industrial processes such as the synthesis of polyesters.[5]

The diphenyl ether moiety is also a key structural component in a variety of pharmaceuticals.[6] Its synthesis is often achieved through Ullmann condensation or Chan-Lam coupling reactions.[7][8] Several approved drugs and clinical candidates contain the diphenyl ether scaffold, highlighting its importance in medicinal chemistry. For example, the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac and the kinase inhibitor Sorafenib feature this structural motif.[6] Prinomastat, a matrix metalloproteinase (MMP) inhibitor, also incorporates a diphenyl ether linkage.[9]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key reactions involving this compound and diphenyl ether are provided below.

Synthesis of Diphenyl Ether via Ullmann Condensation

This protocol describes a classic method for the synthesis of diaryl ethers.

Materials:

  • Phenol

  • Potassium hydroxide

  • Chlorobenzene

  • Copper catalyst (e.g., copper iodide)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction flask, dissolve phenol and potassium hydroxide in the solvent to form the potassium phenolate.

  • Add the copper catalyst to the reaction mixture.

  • Heat the mixture to an elevated temperature (typically 120-250 °C).[10]

  • Slowly add chlorobenzene to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain pure diphenyl ether.

Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation

This protocol outlines a common and mild method for the cleavage of a benzyl ether protecting group.

Materials:

  • Benzyl-protected alcohol

  • Palladium on carbon catalyst (10% Pd/C)

  • Hydrogen donor (e.g., cyclohexene or formic acid)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve the benzyl-protected alcohol in the chosen solvent in a reaction flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add the hydrogen donor to the reaction mixture.

  • Reflux the reaction mixture for the required time (typically monitored by TLC).[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the celite pad with the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting alcohol by chromatography if necessary.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Diphenyl_Ether Phenol Phenol Reaction Reaction Phenol->Reaction Reacts with Base Base (e.g., KOH) Base->Reaction ArylHalide Aryl Halide (e.g., Chlorobenzene) ArylHalide->Reaction Copper Copper Catalyst Copper->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction DiphenylEther Diphenyl Ether Reaction->DiphenylEther Forms

Ullmann Condensation for Diphenyl Ether Synthesis.

Deprotection_of_Benzyl_Ether BenzylProtectedAlcohol Benzyl Protected Alcohol Reaction Reaction BenzylProtectedAlcohol->Reaction Substrate Catalyst Pd/C Catalyst Catalyst->Reaction HydrogenDonor Hydrogen Donor (e.g., Cyclohexene) HydrogenDonor->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction DeprotectedAlcohol Deprotected Alcohol Toluene Toluene (byproduct) Reaction->DeprotectedAlcohol Yields Reaction->Toluene

Catalytic Transfer Hydrogenation for Benzyl Ether Cleavage.

Conclusion

This compound and diphenyl ether, while both classified as aromatic ethers, exhibit distinct properties that define their primary applications. Diphenyl ether stands out for its exceptional thermal stability, making it a superior choice for high-temperature applications such as a heat transfer fluid and a solvent in industrial syntheses. Its chemical inertness also makes the diphenyl ether scaffold a valuable component in the design of pharmaceuticals. This compound, on the other hand, is more reactive, which limits its use in high-temperature settings but makes it an excellent source for the widely used benzyl protecting group in organic synthesis. The choice between these two ethers will ultimately depend on the specific requirements of the intended application, with diphenyl ether being favored for its stability and this compound for its utility in protecting group chemistry. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed selection.

References

A Comparative Guide to Analytical Methods for Determining Dibenzyl Ether Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and synthetic intermediates like dibenzyl ether is critical for ensuring the validity of experimental results and the quality of final products. The presence of impurities, such as benzyl alcohol, benzaldehyde, or residual starting materials, can lead to undesirable side reactions, altered product profiles, and compromised efficacy or safety.[1]

This guide provides an objective comparison of the principal analytical methods for determining this compound purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each technique and present supporting data to compare their performance.

Comparison of Analytical Method Performance

The choice of analytical method often depends on a balance of factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound and its common impurities.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of atomic nuclei.[2][3]
Typical Impurities Detected Benzyl alcohol, Benzaldehyde, Toluene, Benzyl benzoateBenzyl alcohol, Benzaldehyde, other non-volatile impuritiesAny proton-containing impurity with unique, resolved signals (e.g., Benzyl alcohol, Benzaldehyde).
Precision (%RSD) < 2%[4]< 2%[5][6][7]< 1%
Accuracy (% Recovery) 98 - 105%[4][8]98 - 102%[5][6]99 - 101%
Limit of Quantitation (LOQ) ~0.1 µg/mL for related impurities like benzyl alcohol.[8]0.03 - 0.2 µg/mL for related compounds.[9]Sample concentration dependent; typically requires ~5-10 mg of sample.
Analysis Time Fast (typically 5-15 minutes per sample).[4][10][11]Moderate (typically 10-30 minutes per sample).[10]Fast acquisition (< 5 min), but requires longer relaxation delays for accuracy.
Primary Strengths High resolution for volatile compounds, robust, cost-effective.[10]Versatile for a wide range of compounds, high precision, well-established.[6][7][11]Primary analytical method, no need for specific reference standards for impurities, provides structural information.[2][12]
Primary Limitations Requires analyte to be volatile and thermally stable.[10]Requires analyte to be soluble and possess a UV chromophore for UV detection.Lower sensitivity compared to chromatographic methods, potential for peak overlap.[13]

Experimental Workflows and Logical Relationships

A generalized workflow for the determination of chemical purity involves several key stages, from sample preparation to final data analysis and reporting. This process ensures that the results are accurate, reproducible, and meet the required quality standards.

G General Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Accurately Weigh Sample & Internal Standard Sample->Weigh Dissolve Dissolve in Appropriate Solvent/Mobile Phase Weigh->Dissolve Inject Inject into GC / HPLC / NMR Dissolve->Inject Acquire Acquire Data Inject->Acquire Process Integrate Peaks / Signals Acquire->Process Calculate Calculate Purity (%) Process->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for purity determination.

Experimental Protocols

Below are detailed methodologies for each of the discussed analytical techniques. These protocols are intended as a starting point and should be fully validated for specific laboratory conditions and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for separating this compound from its volatile and semi-volatile impurities.

A. Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[4]

  • Column: RXI-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[14]

  • Oven Program: Initial temperature 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

B. Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable, non-interfering compound (e.g., dodecane) in a Class A volumetric flask using methanol or isopropanol to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution and dilute to volume with the chosen solvent. Mix thoroughly.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of a this compound reference standard and the internal standard, bracketing the expected sample concentration.

C. Data Analysis:

  • Identify the peaks for this compound and known impurities (e.g., benzyl alcohol, benzaldehyde) based on their retention times compared to standards. A typical retention time for this compound under similar conditions is around 6.9 minutes.[4]

  • Calculate the response factor for this compound relative to the internal standard.

  • Determine the purity of the sample by calculating the area percentage of the this compound peak relative to the total area of all integrated peaks, or by using the internal standard method for an absolute assay value.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is well-suited for purity analysis, offering high precision and the ability to detect less volatile impurities that are not amenable to GC.[6]

A. Instrumentation and Conditions:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[6]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 210 nm, where the benzyl groups have strong absorbance.[6]

  • Injection Volume: 10 µL.

B. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask and dissolve in acetonitrile. Dilute to volume with acetonitrile and mix well.

  • Calibration Standards: Prepare a series of calibration standards using a this compound reference standard in acetonitrile to cover a range of concentrations (e.g., 0.01 - 0.5 mg/mL).

C. Data Analysis:

  • Perform a blank injection (acetonitrile) to identify any system peaks.

  • Inject the sample solution and identify the main this compound peak.

  • Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100. Ensure that all impurity peaks are well-resolved from the main peak for accurate quantification.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine purity without requiring a reference standard for the analyte itself, instead using a certified internal standard.[3][12] It provides a direct measure of the molar quantity of the analyte.

A. Instrumentation and Parameters:

  • System: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a simple spectrum and known purity that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse, accurately calibrated.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[2]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[15]

B. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a vial using a microbalance.

  • Accurately weigh a known amount (e.g., 5-10 mg) of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL) and transfer to a high-quality NMR tube.

C. Data Analysis:

  • Acquire the 1H NMR spectrum using the quantitative parameters.

  • Carefully phase and baseline-correct the spectrum.

  • Select a well-resolved, characteristic signal for this compound (e.g., the singlet for the benzylic -CH2- protons around 4.5 ppm) and a signal from the internal standard.

  • Accurately integrate both signals.

  • Calculate the purity (P) using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Conclusion

The determination of this compound purity can be reliably achieved using GC-FID, HPLC-UV, and qNMR spectroscopy.

  • GC-FID is an excellent choice for routine quality control, offering speed and high resolution for volatile impurities.

  • HPLC-UV provides versatility and high precision, capable of detecting a broader range of non-volatile impurities.

  • qNMR serves as a powerful primary method for obtaining a highly accurate, absolute purity value without the need for an identical reference standard, and it simultaneously provides structural confirmation.

The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the nature of expected impurities, the required level of accuracy, and the instrumentation available in the laboratory. For comprehensive characterization, employing a chromatographic method alongside qNMR can provide orthogonal results, offering the highest degree of confidence in the material's purity.

References

A Comparative Guide to the Characterization of Impurities in Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four common analytical techniques for the characterization of impurities in dibenzyl ether samples: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The performance of each method is evaluated for the identification and quantification of common impurities, supported by projected experimental data and detailed methodologies.

Introduction to Impurity Profiling of this compound

This compound is a versatile organic compound utilized as a solvent, plasticizer, and intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] The purity of this compound is critical, as impurities can significantly impact reaction yields, product quality, and safety in drug development.[1] Common impurities in this compound often originate from its synthesis, which typically involves the Williamson ether synthesis from benzyl chloride or the self-condensation of benzyl alcohol. These impurities may include starting materials, by-products, and degradation products.

This guide focuses on the characterization of a hypothetical this compound sample containing the following common impurities:

  • Benzyl Alcohol: A common precursor and potential hydrolysis product.

  • Benzaldehyde: An oxidation product of benzyl alcohol.

  • Benzyl Chloride: A key raw material in one of the main synthesis routes.

  • Benzyl Benzoate: A potential by-product.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity and selectivity, and the analytical objective (qualitative vs. quantitative analysis). The following sections provide a detailed comparison of GC-MS, HPLC, qNMR, and FT-IR for the analysis of impurities in this compound.

Data Presentation: Performance Comparison

The following table summarizes the projected quantitative performance of each technique for the analysis of the specified impurities in a this compound matrix.

Analytical TechniqueImpurityProjected Limit of Detection (LOD)Projected Limit of Quantitation (LOQ)Projected Linearity Range (r²)Projected Accuracy (% Recovery)
GC-MS Benzyl Alcohol0.05 µg/mL0.1 µg/mL>0.99998-105%
Benzaldehyde0.08 µg/L0.5 µg/L>0.9995-105%
Benzyl Chloride0.3 ng/mL0.9 ng/mL>0.999895-105%[2]
Benzyl Benzoate~1 µg/mL~3 µg/mL>0.9995-105%
HPLC-UV Benzyl Alcohol0.25 µg/mL0.75 µg/mL>0.99998-102%
Benzaldehyde0.01 µg/mL0.03 µg/mL>0.99998-102%
Benzyl Chloride~90 ppt (with preconcentration)->0.9995-105%[2]
Benzyl Benzoate~0.1 µg/mL~0.3 µg/mL>0.9998-102%
qNMR All Impurities~0.05 mol%~0.1 mol%>0.99998-102%
FT-IR (Qualitative)~1-5%---
Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It offers high sensitivity and specificity, making it well-suited for trace impurity analysis.[4]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • If necessary, filter the solution through a 0.22 µm syringe filter before injection.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Inlet Temperature: 280 °C.[5]

  • Injection Mode: Splitless (1 µL injection volume).[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.[5]

    • Hold at 280 °C for 10 minutes.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.[5]

    • Scan Range: m/z 40-500.[5]

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve the sample in the mobile phase (initial composition for gradient elution) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B, increase to 95% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV-Vis detector at 254 nm.

  • Injection Volume: 10 µL.

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with those of the analyte or impurities.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube.

  • Cap the tube and vortex until the sample and internal standard are completely dissolved.

¹H-NMR Conditions:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃).[5]

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte, impurities, and the internal standard.

FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule. It is particularly useful for detecting oxidation products.

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FT-IR, a small drop of the liquid this compound sample is placed directly onto the ATR crystal.

FT-IR (ATR) Conditions:

  • Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. The presence of characteristic absorption bands can indicate the presence of specific impurities. For example, a broad peak around 3300 cm⁻¹ would suggest the presence of an O-H stretch from benzyl alcohol, while a sharp peak around 1700 cm⁻¹ would indicate a C=O stretch from benzaldehyde.

Mandatory Visualizations

Logical Workflow for Impurity Characterization

Sample This compound Sample QualitativeScreening Qualitative Screening Sample->QualitativeScreening QuantitativeAnalysis Quantitative Analysis Sample->QuantitativeAnalysis FTIR FT-IR Analysis QualitativeScreening->FTIR Initial Functional Group ID GCMS_Qual GC-MS (Qualitative) QualitativeScreening->GCMS_Qual Tentative ID of Volatiles DataReporting Data Reporting & Comparison FTIR->DataReporting GCMS_Qual->DataReporting HPLC HPLC-UV QuantitativeAnalysis->HPLC Non-volatile Impurities GCMS_Quant GC-MS (Quantitative) QuantitativeAnalysis->GCMS_Quant Volatile Impurities qNMR qNMR QuantitativeAnalysis->qNMR Purity & Impurity Quantification HPLC->DataReporting GCMS_Quant->DataReporting qNMR->DataReporting

Caption: Workflow for impurity characterization in this compound.

Signaling Pathway of Impurity Formation (Simplified)

BenzylChloride Benzyl Chloride Williamson Williamson Ether Synthesis BenzylChloride->Williamson BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Williamson SelfCondensation Self-Condensation BenzylAlcohol->SelfCondensation Oxidation Oxidation BenzylAlcohol->Oxidation DibenzylEther This compound (Product) Williamson->DibenzylEther SelfCondensation->DibenzylEther Hydrolysis Hydrolysis DibenzylEther->Hydrolysis Benzaldehyde Benzaldehyde (Impurity) Oxidation->Benzaldehyde Hydrolysis->BenzylAlcohol

Caption: Simplified pathways for impurity formation in this compound.

Conclusion

The characterization of impurities in this compound requires a multi-faceted analytical approach.

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities with high sensitivity.

  • HPLC is a robust and versatile technique for a broader range of impurities, including those that are less volatile or thermally sensitive.

  • qNMR serves as a powerful tool for accurate and precise quantification of the main component and impurities without the need for specific impurity standards, making it an excellent primary method for purity assessment.

  • FT-IR provides a rapid, non-destructive method for preliminary screening and identification of functional groups, particularly useful for detecting oxidation.

The choice of the most suitable technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and whether the goal is qualitative identification, quantitative determination, or both. For comprehensive impurity profiling, a combination of a chromatographic technique (GC-MS or HPLC) for separation and identification, and qNMR for accurate quantification, is often the most effective strategy.

References

Comparative Analysis of Synthetic Routes for Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a new synthetic route for dibenzyl ether is presented below, offering a comparative analysis of traditional methods against a novel approach. This guide is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.

The synthesis of this compound can be accomplished through various chemical pathways. This guide focuses on comparing the established Williamson ether synthesis and a newer, innovative route utilizing graphene oxide as a catalyst for the dehydration of benzyl alcohol.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes to provide a clear comparison of their efficiencies and reaction conditions.

ParameterWilliamson Ether SynthesisDehydration of Benzyl Alcohol (Graphene Oxide Catalyst)Dehydration of Benzyl Alcohol (p-toluenesulfonic acid)
Starting Materials Sodium Benzylate, Benzyl HalideBenzyl AlcoholBenzyl Alcohol
Catalyst/Reagent Strong Base (e.g., NaOH, KOH)Graphene Oxidep-toluenesulfonic acid
Solvent DMSO, DMF, AcetonitrileSolvent-freeToluene
Reaction Temperature 50-100 °C[1]70-170 °C[2]Not Specified
Reaction Time 1-8 hours[1]12-36 hours[2]Not Specified
Yield 50-95%[1]70.9%[2]26%[3]
Selectivity High84.8%[2]Low
Key Advantages High yield, well-establishedGreen, no metal catalyst, mild conditions[2]Simple reagent
Key Disadvantages Requires strong base, potential side reactions[1]Long reaction time[2]Very low yield[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Williamson Ether Synthesis of this compound

This traditional method involves the reaction of an alkoxide with a primary alkyl halide.[4]

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH) or other strong base

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of benzyl alcohol in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium benzylate alkoxide.

  • Benzyl bromide is then added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Protocol 2: Graphene Oxide Catalyzed Synthesis of this compound

This novel method utilizes graphene oxide as a catalyst for the dehydration of benzyl alcohol.[2]

Materials:

  • Benzyl alcohol

  • Graphene oxide

Procedure:

  • In a reaction vessel, benzyl alcohol and graphene oxide are mixed. The typical mass ratio of benzyl alcohol to graphene oxide is between 10:1 and 60:1.[2]

  • The mixture is heated to a temperature between 70 °C and 170 °C under normal pressure.[2]

  • The reaction is maintained at this temperature for 12 to 36 hours with continuous stirring.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid graphene oxide catalyst is separated from the liquid product by filtration.

  • The filtrate, which is a mixture containing this compound, is then purified. This can be achieved by distillation under normal pressure at 220-240 °C to remove unreacted benzyl alcohol and other byproducts, yielding pure this compound.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the compared synthetic routes for producing this compound.

G cluster_0 Williamson Ether Synthesis cluster_1 Graphene Oxide Catalyzed Dehydration A1 Benzyl Alcohol C1 Sodium Benzylate (Alkoxide) A1->C1 Deprotonation B1 Strong Base (e.g., NaH) B1->C1 E1 This compound C1->E1 SN2 Reaction D1 Benzyl Halide D1->E1 A2 Benzyl Alcohol C2 This compound A2->C2 Dehydration B2 Graphene Oxide (Catalyst) B2->C2 D2 Water

Caption: Comparative workflow of Williamson ether synthesis and graphene oxide catalyzed dehydration.

The Williamson ether synthesis proceeds via a two-step process involving the formation of an alkoxide followed by a nucleophilic substitution. In contrast, the graphene oxide route offers a more direct, one-pot dehydration of benzyl alcohol.

G cluster_williamson Route A: Williamson Synthesis cluster_graphene Route B: Graphene Oxide Catalysis Start Start: Choose Synthetic Route W1 Step 1: Form Alkoxide (Benzyl Alcohol + Strong Base) Start->W1 G1 Step 1: One-Pot Reaction (Benzyl Alcohol + Graphene Oxide) Start->G1 W2 Step 2: SN2 Reaction (Alkoxide + Benzyl Halide) W1->W2 W3 Step 3: Workup & Purification (Quenching, Extraction, Distillation) W2->W3 End End Product: this compound W3->End G2 Step 2: Catalyst Separation (Filtration) G1->G2 G3 Step 3: Purification (Distillation) G2->G3 G3->End

Caption: Decision workflow for selecting a synthetic route for this compound.

This diagram outlines the distinct experimental workflows for the two primary synthetic routes discussed, highlighting the key stages from starting materials to the final purified product. The choice of route may depend on factors such as desired yield, reaction time, and environmental considerations.

References

Quantitative Analysis of Dibenzyl Ether: A Comparative Guide to GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of dibenzyl ether, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is supported by experimental data from studies on this compound and structurally related aromatic compounds, offering a basis for informed method selection.

This compound is a significant compound in various chemical and pharmaceutical applications, often used as a solvent, plasticizer, or synthetic intermediate. Accurate quantification is crucial for quality control, reaction monitoring, and stability testing. Both GC-MS and HPLC-UV offer robust platforms for the analysis of this compound, each with distinct advantages and performance characteristics.

Comparative Analysis of Quantitative Performance

The selection of an analytical technique is often guided by its quantitative performance. The following table summarizes the expected performance parameters for the quantitative analysis of this compound by GC-MS and HPLC-UV. These values are derived from a combination of direct experimental data for this compound and validated methods for similar aromatic compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~10 - 50 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) ≤ 5%≤ 2%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are based on established methods for this compound and related compounds and can be adapted for specific laboratory instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: RXI-5Sil MS (30m x 0.32mm i.d.) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[1]

Chromatographic Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp to 280 °C at a rate of 15 °C/min

    • Hold at 280 °C for 10 minutes

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards across the desired concentration range.

  • Sample Solutions: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the linear range of the calibration curve.

Data Analysis: Quantification is typically performed using the peak area of a characteristic ion of this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a versatile and widely used technique for the quantification of non-volatile and semi-volatile compounds with UV-absorbing chromophores, such as the aromatic rings in this compound.

Instrumentation:

  • Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (due to the aromatic rings).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Serially dilute the stock solution with the mobile phase to prepare calibration standards.

  • Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to a known concentration that falls within the established linear range.

Data Analysis: Quantification is achieved by measuring the peak area of this compound in the chromatogram and comparing it to a calibration curve constructed from the standard solutions.

Methodology Workflows

To visualize the experimental processes, the following diagrams illustrate the workflows for the quantitative analysis of this compound by GC-MS and HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolution in Organic Solvent Injection Injection into GC Prep->Injection 1 µL Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Data Peak Integration & Quantification Detection->Data

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Dissolution in Mobile Phase Injection Injection into HPLC Prep->Injection 10 µL Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Peak Integration & Quantification Detection->Data

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Comparison and Recommendations

  • Sensitivity: GC-MS demonstrates superior sensitivity with significantly lower limits of detection and quantification compared to HPLC-UV. This makes GC-MS the preferred method for trace-level analysis of this compound.

  • Specificity: The mass spectrometric detection in GC-MS provides a higher degree of specificity, allowing for positive identification of this compound based on its mass spectrum, which is particularly advantageous in complex matrices where co-eluting peaks may be present.

  • Precision and Accuracy: Both methods offer excellent precision and accuracy, with HPLC-UV often showing slightly better precision (lower %RSD). The accuracy of a GC-FID method for a mixture including this compound showed an average recovery of 104.8% with a relative standard deviation (RSD) of 1.75%.[1]

  • Sample Volatility: GC-MS is suitable for volatile and semi-volatile compounds that are thermally stable. This compound is well-suited for GC analysis. HPLC is applicable to a broader range of compounds, including those that are non-volatile or thermally labile.

  • Instrumentation and Cost: HPLC-UV systems are generally more common in quality control laboratories and can be less expensive to operate and maintain than GC-MS systems.

For the routine quantitative analysis of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement, HPLC-UV offers a robust, precise, and cost-effective solution.

For applications demanding high sensitivity, such as the detection of trace impurities or analysis in complex matrices, GC-MS is the superior choice due to its lower detection limits and higher specificity. The choice between these two powerful techniques should be guided by the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to HPLC Methods for Dibenzyl Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of dibenzyl ether is crucial for quality control, impurity profiling, and various research applications. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of reversed-phase and normal-phase HPLC methods for this compound analysis, supported by experimental data and detailed protocols.

This compound is a common industrial chemical and can be present as an impurity in various pharmaceutical and chemical products. Its accurate quantification is essential to ensure product quality and safety. This guide explores two primary HPLC modes for its analysis: reversed-phase and normal-phase chromatography.

Comparison of HPLC Methods

The choice between reversed-phase and normal-phase HPLC for this compound analysis depends on the sample matrix, the presence of other components, and the specific analytical goals. Below is a summary of typical performance data for each method.

ParameterReversed-Phase HPLC (C18 Column)Normal-Phase HPLC (Silica Column)
Retention Time (min) ~ 4.5~ 3.8
Peak Asymmetry (As) 1.11.2
Theoretical Plates (N) > 5000> 4500
Resolution (Rs) > 2.0 (from adjacent peaks)> 2.0 (from adjacent peaks)

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below to facilitate replication and adaptation in your laboratory.

Reversed-Phase HPLC Method

This method is suitable for the analysis of this compound in samples soluble in polar solvents.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Normal-Phase HPLC Method

This method is advantageous for samples where this compound is dissolved in non-polar solvents.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Ethyl Acetate (95:5, v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow and Method Development

The development of a robust HPLC method for this compound analysis follows a logical sequence of steps, from initial feasibility to method validation.

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection HPLC_System->UV_Detection Chromatogram_Integration Chromatogram Integration UV_Detection->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Method_Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Method_Validation

General workflow for HPLC method development and validation of this compound analysis.

Logical Relationship of HPLC Parameters

The successful separation and quantification of this compound rely on the interplay of several key HPLC parameters. The following diagram illustrates these relationships.

HPLC_Parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_performance Performance Stationary_Phase Stationary Phase (e.g., C18, Silica) Retention_Time Retention Time Stationary_Phase->Retention_Time Resolution Resolution Stationary_Phase->Resolution Column_Dimensions Column Dimensions (Length, Diameter) Column_Dimensions->Resolution Particle_Size Particle Size Particle_Size->Resolution Solvent_Composition Solvent Composition (e.g., ACN:Water) Solvent_Composition->Retention_Time Solvent_Composition->Resolution pH_Modifier pH / Additives Peak_Shape Peak Shape (Asymmetry, Tailing) pH_Modifier->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Resolution Quantification Quantification Retention_Time->Quantification Resolution->Quantification Peak_Shape->Quantification

Interrelationship of key parameters in HPLC analysis of this compound.

Conclusion

Both reversed-phase and normal-phase HPLC methods offer viable options for the analysis of this compound. The reversed-phase method is generally more common and robust for a wider range of sample matrices. However, the normal-phase method provides a valuable alternative, particularly for non-polar samples. The choice of method should be guided by the specific requirements of the analysis, including sample characteristics, desired run time, and available instrumentation. The provided protocols and data serve as a foundation for developing and validating a suitable HPLC method for the accurate and reliable quantification of this compound in your specific application.

References

A Comparative Guide to Catalysts for Dibenzyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzyl ether (DBE), a valuable solvent, plasticizer, and intermediate in organic synthesis, is predominantly achieved through the dehydration of benzyl alcohol. The efficiency of this process is critically dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis is a trade-off between activity, selectivity, and operational stability. The following table summarizes the performance of several reported catalysts under various reaction conditions.

CatalystCatalyst LoadingTemperature (°C)Time (h)Benzyl Alcohol Conversion (%)This compound Selectivity (%)Yield (%)Reference
Zeolites
CaY-zeoliteNot specifiedNot specifiedNot specifiedHighPrincipal productNot specified[1]
Zeolite βNot specified1202100~38 (DBE)Not specified[2][3]
H-β, H-Y, H-ZSM5Not specifiedNot specifiedNot specified--44-83 (Benzyl Acetate)[4]
Acid Functionalized Carbons
C-SO3HNot specifiedNot specifiedNot specified--12 (Glycerol monoether)[2]
Heteropoly Acids
H₃PW₁₂O₄₀Not specifiedNot specifiedNot specified9094.4Not specified[5]
Cs₂.₅H₀.₅PW₁₂O₄₀/K-1020% w/wNot specifiedNot specified---[6]
Ion-Exchange Resins
Amberlyst-35Not specified1202100~30 (DBE)Not specified[2][3]
Amberlyst-15Not specified328-359 KNot specifiedIncreased with temp.--[7]
Sulfonated Silica
SiO₂–SO₃H20% w/wNot specified5 min (MW)HighQuantitativeHigh[8]
Metal Oxides
Hydrated Alumina supported Mo, Cr, V-oxo speciesNot specifiedNot specifiedNot specifiedup to 9388.2Not specified[5]
Graphene Oxide
Graphene Oxide1:10-20 (cat:BnOH)902464.586.5-[5]
Graphene Oxide1:10 (cat:BnOH)1702484.684.870.9[5]

Note: A direct comparison is challenging due to the varied reaction conditions across studies. DBE is sometimes a byproduct in reactions focused on other primary products, such as in glycerol etherification.[2][3][6]

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.

General Procedure for Zeolite-Catalyzed Benzyl Alcohol Etherification

A representative experimental setup involves charging a round-bottom flask with benzyl alcohol and the zeolite catalyst.[1] The mixture is then heated to the desired reaction temperature and stirred for a specified duration. Progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration. The resulting liquid mixture is then purified, typically by distillation under reduced pressure, to isolate the this compound.

Synthesis of this compound using Sulfonated Silica under Microwave Irradiation

In a typical experiment, benzyl alcohol and the SiO₂–SO₃H catalyst (at a loading of 20% w/w) are combined in a microwave reactor vessel.[8] The mixture is irradiated for a short period (e.g., 5 minutes) until the reaction is complete.[8] The solid catalyst is then removed by filtration, and the product is purified from the resulting filtrate.[8]

Graphene Oxide Catalyzed Synthesis of this compound

Benzyl alcohol and graphene oxide are mixed in a three-necked flask.[5] The reaction mixture is heated to a specific temperature (e.g., 90-170°C) and stirred for an extended period (e.g., 24 hours).[5] After the reaction, the solid graphene oxide catalyst is separated by filtration under reduced pressure. The filtrate, containing this compound and unreacted benzyl alcohol, is then purified by distillation.[5]

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in catalyst evaluation for this compound synthesis, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Recovery Catalyst Catalyst Selection (e.g., Zeolite, Resin, etc.) Pretreatment Catalyst Pre-treatment (Drying, Calcination) Catalyst->Pretreatment Reactor Reactor Setup (Batch, Flow) Pretreatment->Reactor Reactant Benzyl Alcohol (Substrate) Reactant->Reactor Reaction Reaction Execution (Temp, Time, Pressure) Reactor->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Separation Catalyst Separation (Filtration, Centrifugation) Reaction->Separation Monitoring->Reaction Purification Product Purification (Distillation, Chromatography) Separation->Purification Catalyst_Recovery Catalyst Recovery & Reuse Study Separation->Catalyst_Recovery Analysis Product Characterization (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for screening catalysts in this compound synthesis.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products BnOH1 Benzyl Alcohol (1) Protonated_BnOH Protonated Benzyl Alcohol [BnOH₂]⁺ BnOH1->Protonated_BnOH Protonation BnOH2 Benzyl Alcohol (2) DBE This compound BnOH2->DBE Catalyst Acid Catalyst (H+) Catalyst->Protonated_BnOH Carbocation Benzyl Carbocation [Bn]⁺ Protonated_BnOH->Carbocation Dehydration Water Water Carbocation->DBE Nucleophilic Attack

Caption: Proposed reaction pathway for acid-catalyzed this compound synthesis.

References

A Comparative Analysis of the NMR Spectra of Dibenzyl Ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dibenzyl ether and its structurally related analogs: benzyl methyl ether, diphenyl ether, and 1,2-diphenoxyethane. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these common structural motifs.

Structural Comparison of this compound and Its Analogs

The structural similarities and differences among these ethers are key to understanding their NMR spectral properties. This compound features two benzyl groups linked by an oxygen atom. Its analogs represent variations of this structure, including the replacement of one benzyl group with a methyl group (benzyl methyl ether), the direct connection of two phenyl rings to the ether oxygen (diphenyl ether), and the insertion of an ethylene glycol linker between two phenoxy groups (1,2-diphenoxyethane).

G Structural Comparison of Ethers cluster_dibenzyl_ether This compound cluster_analogs Analogs DBE C₆H₅CH₂OCH₂C₆H₅ BME Benzyl Methyl Ether (C₆H₅CH₂OCH₃) DBE->BME Replace one benzyl with methyl DPE Diphenyl Ether (C₆H₅OC₆H₅) DBE->DPE Remove methylene groups DPOE 1,2-Diphenoxyethane (C₆H₅OCH₂CH₂OC₆H₅) DPE->DPOE Insert ethylene linker

A Comparative Guide to the Thermal Analysis of Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of dibenzyl ether and a structurally similar alternative, diphenyl ether. The data presented for this compound is illustrative, based on its known physical properties and the typical thermal behavior of aromatic ethers, due to the limited availability of direct experimental DSC/TGA data in publicly accessible literature. The information for diphenyl ether is based on reported experimental values. This guide is intended to serve as a practical resource for understanding and predicting the thermal stability and phase behavior of these compounds in various applications.

Executive Summary

Understanding the thermal properties of substances like this compound is crucial in research and development, particularly in drug formulation and as a high-temperature solvent. This guide utilizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and phase transitions of this compound in comparison to diphenyl ether. While this compound exhibits a lower melting point, its decomposition commences at a temperature comparable to its boiling point. Diphenyl ether, in contrast, shows a higher melting point and a distinct boiling point before decomposition.

Thermal Analysis Data: this compound vs. Diphenyl Ether

The following table summarizes the key thermal events for this compound and diphenyl ether as determined by TGA and DSC.

ParameterThis compound (Illustrative Data)Diphenyl Ether (Experimental Data)
Melting Point (Tm) ~3.6 °C~27 °C
Boiling Point (Tb) ~298 °C (with decomposition)~259 °C
Decomposition Onset (Tonset) ~290 °C> 300 °C
Major Decomposition Peak (Tmax) Not AvailableNot Available
Analysis Technique DSC/TGADSC/TGA

Note: The data for this compound is illustrative and based on its reported boiling point with decomposition[1].

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on aromatic ethers like this compound and diphenyl ether. These protocols are based on standard practices for thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrument: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., alumina or platinum).

  • Ensure the sample is evenly distributed at the bottom of the pan.

Atmosphere:

  • High-purity nitrogen gas at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

Temperature Program:

  • Equilibrate the sample at 30 °C.

  • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

Data Analysis:

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

  • The temperature of the maximum rate of mass loss (Tmax) can be determined from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of melting points, and other phase transitions.

Instrument: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • An empty, hermetically sealed aluminum pan is used as a reference.

Atmosphere:

  • High-purity nitrogen gas at a constant flow rate of 20-50 mL/min.

Temperature Program:

  • Equilibrate the sample at a temperature below its expected melting point (e.g., -20 °C for this compound, 10 °C for diphenyl ether).

  • Ramp the temperature to a point above the melting point but below the decomposition temperature (e.g., 50 °C for this compound, 80 °C for diphenyl ether) at a constant heating rate of 10 °C/min.

  • Cool the sample back to the initial temperature at the same rate.

  • A second heating scan is often performed to observe the thermal behavior of the amorphous solid.

Data Analysis:

  • Record the heat flow as a function of temperature.

  • The melting point (Tm) is determined from the peak of the endothermic transition.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of an aromatic ether using TGA and DSC.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample Aromatic Ether Sample (e.g., this compound) Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA TGA Analysis Weigh_TGA->TGA DSC DSC Analysis Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data TGA_Analysis Determine T_onset, T_max TGA_Data->TGA_Analysis DSC_Analysis Determine T_m DSC_Data->DSC_Analysis Report Generate Comparison Guide (Tables, Protocols, Diagrams) TGA_Analysis->Report DSC_Analysis->Report

Workflow for Thermal Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Dibenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of dibenzyl ether, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.

  • Personal Protective Equipment (PPE): Always wear solvent-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing vapors.[1][3] Prevent contact with skin and eyes. After handling, wash hands thoroughly. Store containers in a cool, well-ventilated area away from strong oxidizing agents and sources of ignition.[4]

  • Spill Response: In case of a spill, prevent the substance from entering drains or waterways.[1][2] Absorb small spills with an inert material such as sand, vermiculite, or absorbent clay.[1][4][5] Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][5]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound, relevant for safety and handling protocols.

PropertyValueCitations
Flash Point 135 °C / 275 °F[1]
Boiling Point 298 °C / 568.4 °F[1]
Specific Gravity 1.040[1]
Oral LD50 (Rat) 2500 mg/kg[6]
Hazardous Waste Storage Limit (Time) Max. 90 days from accumulation start[7]
Hazardous Waste Storage Limit (Quantity) Max. 55 gallons[7]
Secondary Containment Requirement Must hold 110% of primary container volume[7]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[8] Under no circumstances should this compound be disposed of down the drain or in regular trash. [8][9]

Methodology for Waste Collection and Disposal
  • Designate a Waste Container:

    • Select a chemically compatible container with a leak-proof, screw-on cap.[7] Plastic containers are often preferred to minimize the risk of breakage.[8]

    • The container must be in good condition, free from rust or leaks.[10]

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8][11]

    • The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • If it is a mixture, list all chemical constituents and their approximate percentages.[8]

    • Fill in all required information on the tag, including the lab location (building, room number), the Principal Investigator's name, and the date waste accumulation began.[8]

  • Store the Waste Container:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[7][10]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Utilize secondary containment, such as a lab tray or basin, that can hold 110% of the container's volume to prevent the spread of potential leaks.[7]

    • Segregate the this compound waste from incompatible chemicals, particularly strong oxidizing agents.[7][10]

  • Arrange for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste.[7]

    • Request a waste collection from your institution's EHS department well before the 90-day storage limit is reached.[7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a completed hazardous waste information sheet.[8]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be managed carefully as it may contain hazardous residue.[4]

    • The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[10][11]

    • Crucially, the solvent rinsate from this process is also considered hazardous waste. It must be collected in a separate, properly labeled hazardous waste container.[10][11]

    • Once triple-rinsed and fully dried, deface or remove the original chemical label and the hazardous waste tag. The clean container may then be disposed of in the regular trash or recycled according to institutional policy.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DibenzylEtherDisposal cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Safe Storage cluster_disposal Step 3: Final Disposal start Identify this compound as Waste container Select Compatible Waste Container with Screw-Top Cap start->container label_container Label as 'Hazardous Waste' with Full Chemical Name & PI Information container->label_container store Store in Designated Area with Secondary Containment label_container->store segregate Segregate from Incompatible Chemicals store->segregate close Keep Container Closed (Except when adding waste) segregate->close check_limits Monitor Accumulation (< 90 days & < 55 gal) close->check_limits check_limits->store Within Limit request_pickup Request Pickup from EHS / Hazardous Waste Contractor check_limits->request_pickup Approaching Limit end Waste Collected for Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Personal protective equipment for handling Dibenzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibenzyl Ether

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below, allowing for a quick assessment of its physical properties and hazards.

PropertyValueCitation(s)
Molecular Formula C14H14O[1][2]
CAS Number 103-50-4[1]
Appearance Colorless to light yellow liquid[1][3]
Odor Aromatic, mild, fruity[1][3][4]
Boiling Point 298 °C (568.4 °F) @ 760 mmHg[1]
Melting Point 1.5 - 3.5 °C (34.7 - 38.3 °F)[1]
Flash Point 135 °C (275 °F)[1]
Vapor Pressure 0.03 mbar @ 25 °C[1]
Specific Gravity 1.040[1]
Solubility in Water Insoluble[1]
Occupational Exposure Limits No established limits (PEL, TLV)[4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following step-by-step protocol outlines the procedures for its use.

Pre-Handling Preparations
  • Risk Assessment : Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Ventilation : Ensure that the work area is well-ventilated.[6] A fume hood is recommended for all procedures involving this compound to minimize the inhalation of vapors.[7]

  • Emergency Equipment : Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[1][8]

  • Spill Kit : Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.[6]

Personal Protective Equipment (PPE) Selection and Use
  • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[1] It is important to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[5]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin exposure.[1][8] In cases of potential significant exposure, impervious clothing may be necessary.[5]

  • Respiratory Protection : If there is a risk of inhaling vapors, especially in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[5]

Handling Procedures
  • Grounding : When transferring this compound, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[9]

  • Avoiding Contact : Avoid direct contact with the skin, eyes, and clothing.[2] Do not breathe in mist or vapors.[9]

  • Heating : If heating is required, be aware that this compound can form explosive mixtures with air upon intense heating.[4] Use appropriate heating methods and monitor the temperature closely.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.[6][7] Keep containers tightly closed when not in use.[6]

Post-Handling Procedures
  • Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

  • Waste Disposal : Dispose of all this compound waste and contaminated materials in accordance with local, state, and federal regulations.[1][9] Do not pour waste down the drain.[5]

  • Cleaning : Clean the work area and any equipment used with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound, including unused product and contaminated absorbent materials, in a designated, properly labeled, and sealed container.[5]

  • Labeling : The waste container must be clearly labeled as hazardous waste, indicating the contents (this compound).

  • Storage of Waste : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5] Do not attempt to dispose of it through normal laboratory trash or sewer systems.[2]

Visual Workflow and Logic Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the DOT language.

Spill_Response_Workflow This compound Spill Response Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain absorb Absorb the Spilled Liquid contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect clean Clean the Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report the Incident dispose->report

This compound Spill Response Workflow

PPE_Selection_Logic PPE Selection Logic for Handling this compound start Handling this compound eye_protection Wear Chemical Safety Goggles start->eye_protection hand_protection Wear Chemical- Resistant Gloves start->hand_protection body_protection Wear a Lab Coat start->body_protection inhalation_risk Is there a risk of inhalation of vapors? start->inhalation_risk respirator Use a NIOSH-approved Respirator inhalation_risk->respirator Yes no_respirator Standard ventilation is sufficient inhalation_risk->no_respirator No

PPE Selection Logic for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.